Product packaging for Metrizoic Acid(Cat. No.:CAS No. 7225-61-8)

Metrizoic Acid

Cat. No.: B1260027
CAS No.: 7225-61-8
M. Wt: 627.94 g/mol
InChI Key: GGGDNPWHMNJRFN-UHFFFAOYSA-N
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Description

Metrizoic acid is a monocarboxylic acid. It has a role as a radioopaque medium.
This compound is a molecule used as a contrast medium. It present a higher risk of allergic reactions due to its high osmolality. Its approval has been discontinued by the FDA. One study in 1976 demonstrated that this compound, when used for cardiac angiography, was well tolerated. A total of 10, 000 injections were administered to 2,028 patients undergoing angiocardiographic procedures over a three-year period. With two exceptions, all complications occurred during injection of the right coronary artery. Seven cases of ventricular fibrillation, and 5 of significant bradycardia/asystole, were associated with this compound injection. In general, the drug was well tolerated by patients during cardiac examinations.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A diagnostic radiopaque that usually occurs as the sodium salt.
See also: Acetrizoic Acid (related);  Metrizamide (related);  Metrizoate Sodium (narrower) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11I3N2O4 B1260027 Metrizoic Acid CAS No. 7225-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGDNPWHMNJRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023311
Record name Metrizoic acid
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Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1949-45-7
Record name Metrizoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metrizoic Acid [JAN]
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Record name Metrizoic acid
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Record name Metrizoic acid
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Record name 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid
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Record name METRIZOIC ACID
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Foundational & Exploratory

Metrizoic Acid: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an organic compound that was historically used as a radiographic contrast medium.[1][2] As a tri-iodinated benzoic acid derivative, its high electron density allowed for the opacification of blood vessels and the urinary tract during X-ray imaging procedures such as angiography and urography.[1][2] Although its use has been largely discontinued in favor of lower osmolality contrast agents due to a higher risk of allergic reactions, a thorough understanding of its chemical properties and structure remains pertinent for researchers in toxicology, pharmacology, and the development of new diagnostic agents.[2] This technical guide provides an in-depth overview of the core chemical and structural characteristics of this compound.

Chemical Structure and Identification

This compound, chemically known as 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, is a substituted aromatic carboxylic acid. The core of the molecule is a benzene ring, heavily substituted with three iodine atoms, a carboxylic acid group, an acetamido group, and an N-methylacetamido group.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
CAS Number 1949-45-7
Molecular Formula C12H11I3N2O4
SMILES CC(=O)NC1=C(I)C(=C(I)C(=C1I)N(C)C(=O)C)C(=O)O
InChI Key GGGDNPWHMNJRFN-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 627.94 g/mol
Melting Point 281-282 °C
pKa (Strongest Acidic) 2.16 (Predicted)
logP 2.18 (ALOGPS)
Water Solubility 0.0877 mg/mL (ALOGPS)
Solubility in DMSO ≥24.33 mg/mL
Appearance Solid powder

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from 3,5-diacetamidobenzoic acid. While detailed, contemporary protocols are not widely available due to its discontinued use, historical patents outline the general synthetic route.

Experimental Protocol: Synthesis of a Key Intermediate (3-acetamido-5-amino-2,4,6-triiodobenzoic acid)

This protocol is adapted from patent literature and describes the synthesis of a key precursor to this compound.

Materials:

  • 3,5-diacetamidobenzoic acid

  • Hydrochloric acid (2N)

  • Sodium iodide dichloride (NaICl2) solution (3.7M)

  • Sodium metabisulfite (Na2S2O5)

  • Sodium hydroxide solution

  • Water

Procedure:

  • A solution of 3,5-diacetamidobenzoic acid is prepared.

  • The solution is diluted with 2N hydrochloric acid and a 3.7M NaICl2 solution.

  • The reaction mixture is heated to approximately 86°C and maintained at this temperature for 2 hours with vigorous stirring to facilitate the tri-iodination of the benzene ring.

  • After cooling to room temperature, any excess iodine chloride is reduced by the addition of sodium metabisulfite.

  • The precipitated 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is collected by filtration and washed with water.

  • The crude product is then suspended in water and dissolved by the addition of a sodium hydroxide solution to a pH of about 9 for further purification.

The final steps to this compound involve N-alkylation (methylation) of the amino group followed by acetylation, as described in British Patent Specification No. 973,881.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. Certificates of Analysis for commercially available research-grade this compound indicate the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Quality Control Analysis of this compound

The following outlines a general workflow for the quality control of a this compound sample.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Principle: Reversed-phase HPLC is a suitable method for determining the purity of this compound and detecting any related impurities.

  • Column: A C18 column (e.g., Zorbax SB-CN, 250 x 4.6 mm, 5 µm) can be used.

  • Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate buffer, pH 2.7-3.5) and an organic solvent like acetonitrile is typically employed.

  • Detection: UV detection at a wavelength where the molecule exhibits strong absorbance, likely around 233 nm, would be appropriate.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO or the mobile phase.

  • Analysis: The retention time of the main peak corresponding to this compound is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Principle: Mass spectrometry is used to confirm the molecular weight of this compound.

  • Technique: Electrospray ionization (ESI) coupled with a mass analyzer is a common technique.

  • Sample Preparation: The sample is typically introduced dissolved in a suitable solvent.

  • Analysis: The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 628.8. Fragmentation patterns can also provide structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the overall structure.

  • Solvent: A deuterated solvent in which this compound is soluble, such as DMSO-d6, would be used.

  • Analysis: The resulting spectrum would show characteristic peaks for the aromatic proton, the methyl groups of the acetamido and N-methylacetamido functions, and the N-H proton. The chemical shifts, integration, and coupling patterns of these signals must be consistent with the known structure of this compound.

4. Infrared (IR) Spectroscopy for Functional Group Identification:

  • Principle: IR spectroscopy is used to identify the presence of key functional groups.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR accessory.

  • Analysis: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and amide groups, the N-H bend of the amide, and C-H stretches of the methyl groups.

Signaling Pathways and Biological Activity

As a diagnostic agent, this compound is not designed to interact with specific signaling pathways in the same manner as a therapeutic drug. Its mechanism of action is based on its physical property of X-ray attenuation. The biological effects observed are primarily related to its high osmolality, which can lead to adverse reactions. There is no evidence in the reviewed literature to suggest that this compound has a specific intended effect on cellular signaling pathways.

Visualizations

experimental_workflow Figure 1. Quality Control Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification synthesis->purification hplc HPLC (Purity) purification->hplc Purity Check ms Mass Spectrometry (Molecular Weight) purification->ms Identity Confirmation nmr NMR Spectroscopy (Structure) purification->nmr Structural Verification ir IR Spectroscopy (Functional Groups) purification->ir Functional Group Analysis final_product This compound (>98% Purity) hplc->final_product ms->final_product nmr->final_product ir->final_product

Figure 1. Quality Control Workflow for this compound

References

An In-depth Technical Guide to the Mechanism of Action of Metrizoic Acid as a Contrast Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic, high-osmolality iodinated contrast agent, historically played a significant role in radiological imaging.[1] Although largely superseded by safer, low-osmolality agents, a comprehensive understanding of its mechanism of action and physicochemical properties remains crucial for researchers in the field of contrast media development and medical imaging. This guide provides a detailed technical overview of this compound, focusing on its core mechanism of X-ray attenuation, its physicochemical characteristics, pharmacokinetic profile, and the molecular basis of its adverse effects.

Core Mechanism of Action: X-ray Attenuation

The primary function of this compound as a contrast agent lies in its ability to attenuate X-rays, thereby enhancing the visibility of anatomical structures during radiographic procedures.[2][3] This mechanism is fundamentally based on the photoelectric effect, a phenomenon that is highly dependent on the atomic number (Z) of the absorbing material.

The core of the this compound molecule is a tri-iodinated benzoic acid derivative.[1][4] Iodine, with a high atomic number (Z=53), is exceptionally efficient at absorbing X-ray photons within the diagnostic energy range. When a beam of X-rays passes through the body, the iodine atoms in the administered this compound absorb a significantly greater proportion of the photons compared to the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen). This differential absorption creates a "shadow" on the X-ray detector, resulting in a radiopaque image that delineates the structures containing the contrast agent.

XRay_Attenuation cluster_0 X-ray Generation and Interaction cluster_1 Patient and Contrast Agent cluster_2 Image Formation XRay_Source X-ray Source XRay_Beam X-ray Beam (Photons) Patient_Tissue Soft Tissue (Low Z) Metrizoic_Acid This compound (High Z Iodine) Detector X-ray Detector Radiopaque_Image Radiopaque Image

Physicochemical Properties

The clinical performance and safety profile of this compound are intrinsically linked to its physicochemical properties. As a high-osmolality contrast medium (HOCM), its characteristics differ significantly from modern low-osmolality contrast media (LOCM).

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference(s)
Chemical Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
Iodine Content 370 - 440 mg/mL
Osmolality ~2100 mOsm/kg
Viscosity (at 37 °C) 3.4 cP
Protein Binding Minimally protein bound
Elimination Half-life 90 - 120 minutes (in normal renal function)
Route of Elimination Primarily unchanged via glomerular filtration

Pharmacokinetics

Following intravascular administration, this compound is distributed throughout the extracellular fluid compartment. Due to its high water solubility and minimal protein binding, it does not significantly penetrate cell membranes or bind to plasma proteins.

The primary route of elimination is renal, with the molecule being freely filtered by the glomerulus without significant tubular reabsorption or secretion. In patients with normal renal function, the elimination half-life is typically between 90 and 120 minutes. However, in cases of renal impairment, this half-life can be significantly prolonged.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce due to its discontinuation. However, the following are standardized methodologies that would be employed to characterize its key properties.

Determination of Osmolality

Principle: The osmolality of a solution is a measure of the number of solute particles per kilogram of solvent and is a key determinant of the osmotic pressure exerted by the solution. Freezing point depression osmometry is the standard method.

Methodology:

  • Calibration: Calibrate a freezing point osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

  • Sample Preparation: Use the this compound solution as supplied for clinical use. If in powder form, dissolve in sterile water to the desired concentration.

  • Measurement: Place a precise volume of the this compound solution into a sample tube.

  • Analysis: The osmometer supercools the sample below its freezing point, then induces crystallization. The heat of fusion raises the temperature to a plateau, which is the freezing point of the solution. The instrument calculates the osmolality based on the freezing point depression compared to pure water.

Measurement of Viscosity

Principle: Viscosity is the measure of a fluid's resistance to flow. For contrast media, it influences the injection force and flow rate. A rotational viscometer is a common instrument for this measurement.

Methodology:

  • Instrument Setup: Use a calibrated rotational viscometer with a cone-plate or concentric cylinder geometry.

  • Temperature Control: Maintain the sample at a physiologically relevant temperature, typically 37°C, using a water bath or Peltier element.

  • Sample Loading: Place the this compound solution into the measurement chamber.

  • Measurement: The viscometer rotates a spindle at a defined shear rate and measures the torque required to overcome the viscous drag of the fluid. This torque is then used to calculate the dynamic viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

In Vivo X-ray Attenuation Measurement

Principle: To quantify the contrast enhancement in vivo, the change in Hounsfield Units (HU) in a region of interest is measured using computed tomography (CT) before and after contrast administration.

Methodology:

  • Animal Model: Utilize a suitable animal model (e.g., rabbit or rat).

  • Baseline Scan: Acquire a non-contrast CT scan of the target anatomical region (e.g., kidneys, major blood vessels).

  • Contrast Administration: Administer a defined dose of this compound intravenously.

  • Post-Contrast Scans: Acquire a series of CT scans at specific time points following injection to capture the dynamic distribution of the contrast agent.

  • Image Analysis: Define a region of interest (ROI) within the target structure on both the pre- and post-contrast images. Measure the mean HU within the ROI for each scan. The difference in HU between the pre- and post-contrast scans represents the degree of X-ray attenuation provided by the this compound.

Biological Effects and Adverse Reactions

The high osmolality of this compound is the primary driver of its adverse effects. When injected into the bloodstream, the hypertonic solution creates a significant osmotic gradient, drawing water from red blood cells and the vascular endothelium into the plasma. This can lead to a cascade of physiological responses.

Adverse_Effects Metrizoic_Acid This compound Administration High_Osmolality High Osmolality (~2100 mOsm/kg) Metrizoic_Acid->High_Osmolality

Contrast-Induced Nephropathy (CIN): The hyperosmolar solution can cause direct toxic effects on renal tubular cells and induce renal vasoconstriction, leading to a reduction in glomerular filtration rate and acute kidney injury.

Hemodynamic Effects: The rapid expansion of plasma volume can lead to vasodilation, a drop in blood pressure, and reflexive tachycardia. Dehydration and crenation of red blood cells can increase blood viscosity in the microcirculation.

Anaphylactoid Reactions: High-osmolality contrast media are associated with a higher incidence of allergic-like reactions, which are not IgE-mediated but are thought to result from the direct release of histamine and other mediators from mast cells and basophils.

Conclusion

This compound serves as a classic example of a high-osmolality iodinated contrast agent. Its mechanism of action is based on the fundamental principle of X-ray attenuation by its iodine atoms. While effective in providing contrast, its pronounced physicochemical properties, particularly its high osmolality and viscosity, are directly responsible for its significant adverse effect profile. The development of non-ionic, low- and iso-osmolar contrast agents has been a direct response to the limitations observed with agents like this compound, leading to substantial improvements in patient safety and tolerance in modern radiological practice. A thorough understanding of the structure-activity and structure-toxicity relationships of early agents like this compound remains invaluable for the continued innovation of safer and more effective contrast media.

References

An In-depth Technical Guide to the Synthesis and Purification of Metrizoic Acid for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Metrizoic acid (3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid), a tri-iodinated benzoic acid derivative historically used as an X-ray contrast medium.[1] The methodologies detailed herein are compiled from established synthetic routes for key intermediates and related compounds, offering a robust framework for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the strategic modification of a benzoic acid backbone. The pathway requires selective protection, iodination, and functional group manipulation to achieve the asymmetrically substituted final product. The overall synthetic scheme presented is based on processes developed for its key intermediates.[2][3]

A plausible and efficient synthetic pathway begins with 3,5-diaminobenzoic acid and proceeds through key intermediates such as 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Synthesis_Pathway Proposed Synthesis Pathway for this compound Start 3,5-Diaminobenzoic Acid Int1 3,5-Diacetamidobenzoic Acid Start->Int1 1. Acetylation (Acetic Anhydride) Int2 3-Acetamido-5-amino- 2,4,6-triiodobenzoic Acid Int1:e->Int2:w 2. Iodination & Selective Hydrolysis (NaICl₂) Int3 3-Amino-5-(N-methylacetamido)- 2,4,6-triiodobenzoic Acid Int2:e->Int3:w 3. N-Methylation & Hydrolysis (Methyl Iodide, NaOEt) Product This compound Int3:e->Product:w 4. Acetylation (Acetic Anhydride)

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of key intermediates.[2][4]

Step 1: Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid

This step involves the tri-iodination of 3,5-diacetamidobenzoic acid, which concurrently undergoes selective hydrolysis of one acetamido group.

  • Preparation : In a suitable reaction vessel, suspend 3,5-diacetamidobenzoic acid (1.0 mol) in water.

  • Reagent Addition : Cool the suspension and add 2N hydrochloric acid followed by a solution of sodium iododichloride (NaICl₂, >3.0 mol).

  • Reaction : Heat the mixture to approximately 85-95°C with vigorous stirring for 2-3 hours. The product will precipitate out of the solution.

  • Work-up : Cool the reaction mixture to room temperature. Reduce the excess iodine chloride by adding a solution of sodium bisulfite until the characteristic iodine color disappears.

  • Isolation : Filter the precipitated solid, wash thoroughly with water, and dry to yield crude 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Step 2: Synthesis of 3-Amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic Acid

This procedure involves the N-methylation of the acetylated amino group, followed by selective hydrolysis of the other acetyl group. A more direct approach, starting from the product of Step 1, would involve selective methylation of the free amine, however, the literature points towards a different sequence. For the purpose of this guide, we adapt a known procedure that achieves the desired substitution pattern. A representative protocol starting from 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is described.

  • Preparation : Prepare a solution of sodium ethoxide in anhydrous ethanol. Add 3-acetamido-5-amino-2,4,6-triiodobenzoic acid (1.0 mol).

  • Methylation : Add methyl iodide (1.1 mol) to the solution. Heat the mixture at 50-70°C for 1-2 hours. The reaction pH should become neutral.

  • Hydrolysis & Isolation : Remove the ethanol under reduced pressure. Add water to the residue. The intermediate, 3-acetamido-5-(N-methylamino)-2,4,6-triiodobenzoic acid, may precipitate or remain in solution. This intermediate is then subjected to basic hydrolysis to remove the acetyl group at the 3-position, followed by acidic workup.

  • Purification : The aqueous layer is acidified with acetic acid and may be treated with activated charcoal. The filtered solution is then added to 6N hydrochloric acid to precipitate the product.

  • Final Isolation : The precipitate is collected by filtration, washed with water, and dried to yield 3-amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid.

Step 3: Synthesis of this compound (Final Acetylation)

This final step involves the acetylation of the remaining primary amino group.

  • Preparation : Suspend 3-amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid (1.0 mol) in an excess of acetic anhydride.

  • Catalysis : Gently warm the mixture and add a catalytic amount of a strong acid, such as concentrated sulfuric acid. An exothermic reaction should occur.

  • Crystallization : Allow the reaction mixture to cool to room temperature. The final product, this compound, will crystallize from the solution.

  • Isolation : Collect the crystals by filtration, wash with a suitable solvent (e.g., a small amount of cold acetic anhydride or an ether), and dry under vacuum.

Purification of this compound

High purity is critical for research applications. The primary method for purifying the crude product from the synthesis is recrystallization, often involving a pH-driven precipitation.

Purification Workflow: Recrystallization

Purification_Workflow General Purification Workflow for this compound A Crude this compound B Dissolve in dilute NaOH (aq) to form sodium metrizoate A->B C Treat with Activated Charcoal (Optional, for color removal) B->C D Hot Gravity Filtration to remove insoluble impurities C->D E Acidify filtrate with HCl to precipitate pure acid D->E F Cool solution to maximize crystal formation E->F G Collect crystals by Vacuum Filtration F->G H Wash crystals with cold deionized water G->H I Dry under vacuum at 60-80°C H->I J Pure this compound I->J

Caption: General Purification Workflow for this compound.

Experimental Protocol: Recrystallization
  • Dissolution : Suspend the crude this compound in deionized water. Add a dilute aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise with stirring until the solid completely dissolves (pH ~8-9). The water-soluble sodium salt is formed.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the solution gently (50-60°C) for 15-20 minutes.

  • Filtration : Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Precipitation : Cool the filtrate to room temperature. Slowly add a dilute acid (e.g., 2N HCl) with constant stirring. This compound will precipitate as the pH drops below its pKa. Continue adding acid until the pH is ~2-3 to ensure complete precipitation.

  • Crystallization : Cool the suspension in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing : Collect the purified crystals by vacuum filtration. Wash the filter cake several times with small portions of cold deionized water to remove residual salts and acid.

  • Drying : Dry the purified this compound in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation and Quality Control

Rigorous analysis is essential to confirm the identity and purity of the synthesized this compound.

Synthesis and Purity Data

The following table summarizes expected outcomes based on reported literature for key intermediates.

StepIntermediate/ProductTypical Yield (%)Purity Assessment Methods
13-Acetamido-5-amino-2,4,6-triiodobenzoic Acid78 - 85%HPLC, Elemental Analysis
23-Amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic Acid~83%TLC, NMR, HPLC
3 & PurificationThis compound >90% (for final step)HPLC, NMR, Mass Spectrometry, Melting Point
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and detecting any related impurities. A reverse-phase HPLC method is typically employed.

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile (MeCN)
Elution Mode Isocratic or Gradient (e.g., 70:30 A:B)
Flow Rate 1.0 mL/min
Detection UV at ~240 nm
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL
Expected Purity >98% for research-grade material

References

An In-depth Technical Guide to the Solubility and Stability of Metrizoic Acid in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of metrizoic acid, a tri-iodinated benzoic acid derivative formerly used as an X-ray contrast medium. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide combines available data with established scientific principles and detailed experimental protocols to enable researchers to determine its properties in a laboratory setting.

Introduction to this compound

This compound, chemically known as 3-acetamido-5-(acetylmethylamino)-2,4,6-triiodobenzoic acid, is a high-osmolality radiographic contrast agent.[1][2] Its structure, characterized by a tri-iodinated benzene ring, provides the radiopacity necessary for imaging, but also influences its physicochemical properties such as solubility and stability.[1] Understanding these properties is crucial for its handling, formulation, and analysis in a research and development context.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that affects its formulation, bioavailability, and analytical characterization. This compound, as a carboxylic acid, is expected to exhibit pH-dependent solubility. Its salt forms, such as sodium metrizoate, are generally more water-soluble.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in the literature. The following table summarizes the available data.

Solvent/SystemTemperatureSolubilityReference
Dimethyl Sulfoxide (DMSO)Ambient31.25 mg/mL[3]
Dimethyl Sulfoxide (DMSO)Ambient65.6 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAmbient≥ 2.08 mg/mL (Clear Solution)
10% DMSO, 90% (20% SBE-β-CD in Saline)Ambient≥ 2.08 mg/mL (Clear Solution)
10% DMSO, 90% Corn OilAmbient≥ 2.08 mg/mL (Clear Solution)
Water (Predicted for Metrizoate Sodium)Ambient0.0486 mg/mL-

Note: The predicted water solubility for sodium metrizoate suggests that the free acid form, this compound, will have significantly lower aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol details a standard laboratory procedure for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected solvents (e.g., water, ethanol, methanol, DMSO) at different temperatures.

Materials:

  • This compound (pure substance)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or g/100 mL using the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Extract clear supernatant E->F G Dilute aliquot F->G H Quantify using HPLC/UV-Vis G->H

Workflow for Shake-Flask Solubility Determination

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies: Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stress testing.

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 M HCl.

    • Conduct the study at room temperature and an elevated temperature (e.g., 60 °C).

    • Sample at initial, 2, 4, 8, and 24 hours.

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH.

    • Conduct the study at room temperature.

    • Sample at initial, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster than acid-catalyzed).

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Conduct the study at room temperature, protected from light.

    • Sample at initial, 2, 4, 8, and 24 hours.

  • Thermal Degradation (in solution):

    • Heat the drug solution at a high temperature (e.g., 70 °C).

    • Sample at initial, 24, 48, and 72 hours.

  • Thermal Degradation (solid state):

    • Expose solid this compound to dry heat (e.g., 105 °C).

    • Sample at initial and after 24, 48, and 72 hours. Prepare solutions for analysis.

  • Photostability:

    • Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

Workflow for Forced Degradation Study:

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Solution B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC H->I

Workflow for a Forced Degradation Study
Potential Degradation Pathways

Based on the structure of this compound and known degradation patterns of similar compounds, the following degradation pathways can be hypothesized.

G cluster_products Potential Degradation Products MetrizoicAcid This compound Deiodination De-iodinated Species MetrizoicAcid->Deiodination Photolysis / Oxidation AmideCleavage Amide Cleavage Products MetrizoicAcid->AmideCleavage Hydrolysis (Acid/Base) Decarboxylation Decarboxylated Product MetrizoicAcid->Decarboxylation Thermal Stress

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative that was historically utilized as a high-osmolality ionic X-ray contrast medium.[1][2] Its primary function in diagnostic imaging is to opacify blood vessels, the urinary tract, and other body structures to enhance their visibility under X-ray radiation.[1] This is achieved due to the high electron density of the three iodine atoms covalently bonded to the benzene ring, which effectively attenuates X-rays.

Classified as a small molecule, this compound belongs to the family of acylaminobenzoic acids.[3] It was typically administered in the form of its salts, such as metrizoate sodium.[1] Despite its efficacy, its use has been largely discontinued in many regions, including the United States, primarily due to its high osmolality, which is associated with a higher risk of inducing allergic reactions compared to modern low-osmolality contrast agents. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and application.

Chemical Identification and Structure

This compound is systematically identified by its chemical nomenclature and registry numbers. Its structure is characterized by a 2,4,6-triiodinated benzoic acid core with acetamido and N-methylacetamido groups at positions 3 and 5, respectively.

IdentifierValueReference
IUPAC Name 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
CAS Number 1949-45-7
Molecular Formula C₁₂H₁₁I₃N₂O₄
Synonyms Metrizoate, Acidum metrizoicum, 3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid
InChI Key GGGDNPWHMNJRFN-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(I)C(=C(I)C(=C1I)N(C)C(=O)C)C(=O)O

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation, stability, and behavior as a contrast agent. These quantitative parameters are summarized below.

PropertyValueReference
Molecular Weight 627.94 g/mol
Exact Mass 627.7853 u
Melting Point 281-282 °C
Appearance Solid crystals
Water Solubility 0.0877 mg/mL
DMSO Solubility 31.25 mg/mL (requires sonication)
pKa (Strongest Acidic) 2.16
LogP 2.18 - 2.76
Polar Surface Area 86.71 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Elemental Analysis C: 22.95%, H: 1.77%, I: 60.63%, N: 4.46%, O: 10.19%

Experimental Protocols

This section details the methodologies for determining the key physicochemical and analytical characteristics of this compound.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

  • Sample Preparation: A small, finely powdered sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is initially used to approach the expected melting point (approx. 281 °C).

    • The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the expected melting point to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents, including aqueous and organic systems.

Methodology (Shake-Flask Method):

  • Preparation: Prepare saturated solutions by adding an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A precisely measured aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.

  • Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The original solubility is then calculated based on the dilution factor. For example, specific solvent systems for in vivo studies might involve co-solvents like PEG300, Tween-80, or SBE-β-CD.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include singlets for the two methyl groups (from the acetyl and N-methyl groups) and a signal for the N-H proton. The aromatic region would be devoid of signals due to full substitution.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals would include resonances for the carboxylic acid carbon, the two carbonyl carbons of the acetyl groups, the aromatic carbons (some of which will be significantly shifted by the iodine atoms), and the methyl carbons.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

4.3.2 Infrared (IR) Spectroscopy Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount of finely ground this compound with dry KBr powder and press it into a thin, transparent disk.

  • Acquisition: Place the KBr disk in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Analyze the spectrum for characteristic absorption bands. Key expected vibrations include:

    • A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

    • A C=O stretch from the carboxylic acid (~1710 cm⁻¹).

    • C=O stretches from the amide groups (~1650 cm⁻¹).

    • N-H bending from the secondary amide (~1550 cm⁻¹).

4.3.3 Mass Spectrometry (MS) Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

  • Analysis: Acquire the mass spectrum. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 626.78. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 628.79.

  • High-Resolution MS (HRMS): For precise mass determination, HRMS can be used to confirm the elemental composition (C₁₂H₁₁I₃N₂O₄).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To assess the purity of this compound and quantify it in various matrices.

Protocol (General Reverse-Phase Method):

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.

  • Mobile Phase: A gradient elution is typically used for purity analysis. For example:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over 15-20 minutes.

  • Detection: UV detection at a wavelength where the analyte shows significant absorbance (e.g., ~240 nm, typical for substituted benzoic acids).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to an appropriate concentration.

  • Injection: Inject a known volume (e.g., 10 µL) onto the column.

  • Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard of known concentration.

Workflows and Logical Relationships

Visualizations of key processes provide a clear understanding of the synthesis and application of this compound.

G cluster_synthesis Conceptual Synthesis of this compound A 3,5-Diaminobenzoic Acid B Iodination (e.g., with ICl or KI/KIO3) A->B C 3,5-Diamino-2,4,6-triiodobenzoic Acid B->C D Selective Acylation (e.g., with Acetic Anhydride) C->D E 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid D->E F Methylation (e.g., with Dimethyl Sulfate) E->F G 3-Acetamido-5-(methylamino)-2,4,6-triiodobenzoic Acid F->G H Final Acylation (e.g., with Acetic Anhydride) G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

G cluster_moa Workflow for this compound as an X-Ray Contrast Agent A Administration (Intravenous Injection of Metrizoate Salt Solution) B Distribution (Compound travels through bloodstream to target anatomy, e.g., kidneys, blood vessels) A->B C X-Ray Exposure (Diagnostic X-ray beam is passed through the patient's body) B->C G Excretion (Rapidly excreted unchanged by the kidneys via glomerular filtration) B->G D X-Ray Attenuation (Iodine atoms absorb X-ray photons, casting a 'shadow') C->D E Image Creation (Attenuated X-rays create a high-contrast image on the detector) D->E F Enhanced Visualization (Target structures appear opaque, revealing anatomical details) E->F

Caption: Mechanism of action workflow for this compound.

References

Metrizoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Metrizoic acid, a tri-iodinated benzoic acid derivative previously utilized as a radiographic contrast agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential cellular effects.

Core Chemical and Physical Data

This compound is an organic iodine compound that owes its radiopaque properties to the three iodine atoms attached to its benzene ring. These high-atomic-number atoms effectively attenuate X-rays, allowing for enhanced visualization of internal structures in medical imaging.

PropertyValueReference
CAS Number 1949-45-7[1][2][3][4]
Molecular Weight 627.94 g/mol [1]
Molecular Formula C₁₂H₁₁I₃N₂O₄
IUPAC Name 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Synonyms Metrizoate, Isopaque

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,5-diaminobenzoic acid. A crucial intermediate in this synthesis is 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. The following protocol is based on established methods for the synthesis of related iodinated benzoic acid derivatives.

Step 1: Diacetylation of 3,5-diaminobenzoic acid

  • 3,5-diaminobenzoic acid is reacted with acetic anhydride in an aqueous medium.

  • This reaction yields 3,5-diacetamidobenzoic acid.

Step 2: Tri-iodination

  • The 3,5-diacetamidobenzoic acid is introduced into an aqueous acid system.

  • This system contains an excess of a stabilized iodine chloride (ICl) solution.

  • The mixture is heated, leading to the hydrolysis of one acetamido group and the subsequent iodination at positions 2, 4, and 6 of the benzene ring.

  • This results in the formation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Step 3: N-methylation and N-acetylation

  • The 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then N-methylated. A common method involves reacting the intermediate with a methylating agent like methyl iodide in the presence of a base.

  • Following N-methylation, the resulting secondary amine is acetylated, typically using acetic anhydride, to yield the final product, this compound.

Purification of this compound

Purification of the final compound is critical to remove any unreacted starting materials, by-products, or di-iodinated contaminants. A common method for purifying iodinated benzoic acid derivatives is recrystallization.

  • The crude this compound is dissolved in a suitable hot solvent, such as an aqueous ethanol mixture.

  • The solution is treated with activated charcoal to remove colored impurities.

  • The hot solution is filtered to remove the charcoal and any insoluble materials.

  • The filtrate is allowed to cool slowly, promoting the formation of crystals of the purified this compound.

  • The crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum.

Quality Control Analysis

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To assess the purity and identify any remaining starting materials or by-products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Visualizing the Process and Potential Cellular Interactions

To further elucidate the experimental workflow and potential biological interactions, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_qc Quality Control 3,5-Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Diacetylation Diacetylation (Acetic Anhydride) 3,5-Diaminobenzoic_Acid->Diacetylation 3,5-Diacetamidobenzoic_Acid 3,5-Diacetamidobenzoic Acid Diacetylation->3,5-Diacetamidobenzoic_Acid Hydrolysis_Iodination Hydrolysis & Tri-iodination (ICl) 3,5-Diacetamidobenzoic_Acid->Hydrolysis_Iodination Intermediate 3-Acetamido-5-amino- 2,4,6-triiodobenzoic Acid Hydrolysis_Iodination->Intermediate Methylation_Acetylation N-methylation & N-acetylation Intermediate->Methylation_Acetylation Crude_Metrizoic_Acid Crude this compound Methylation_Acetylation->Crude_Metrizoic_Acid Recrystallization Recrystallization Crude_Metrizoic_Acid->Recrystallization Pure_Metrizoic_Acid Pure this compound Recrystallization->Pure_Metrizoic_Acid Analysis TLC, HPLC, NMR, MS Pure_Metrizoic_Acid->Analysis

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

While this compound's primary function is as a physical contrast agent, high concentrations of iodinated contrast media can induce cellular stress, particularly in the kidneys, a condition known as contrast-induced nephropathy (CIN). The mechanisms underlying CIN are thought to involve oxidative stress and direct tubular cell toxicity.

Cellular_Effects Metrizoic_Acid This compound (High Concentration) Cellular_Uptake Cellular Uptake (e.g., Renal Tubules) Metrizoic_Acid->Cellular_Uptake ROS_Production Increased Reactive Oxygen Species (ROS) Cellular_Uptake->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Pathway Activation of Apoptosis Pathways DNA_Damage->Apoptosis_Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: A hypothetical signaling pathway of cellular effects from high concentrations of contrast media.

It is important to note that this compound has been largely superseded by newer, lower-osmolality contrast agents that exhibit a better safety profile. Nevertheless, the study of compounds like this compound provides valuable insights into the structure-activity relationships of radiographic contrast media and their potential biological interactions.

References

A Technical Guide to the Historical Applications of Metrizoic Acid in Radiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic iodinated contrast medium, was a cornerstone of radiological imaging for several decades, primarily in the 1960s and 1970s. This technical guide provides an in-depth review of its historical applications in urography and angiography, detailing its physicochemical properties, experimental protocols of the era, and a quantitative summary of its performance and adverse effects. Due to its high osmolality, this compound has been largely superseded by lower-osmolar and non-ionic contrast agents, but an understanding of its characteristics and historical use provides valuable context for the development and evaluation of modern contrast media.

Introduction

This compound, a tri-iodinated benzoic acid derivative, was widely used as a contrast agent for X-ray examinations. Its high atomic number iodine atoms effectively attenuated X-rays, providing excellent opacification of blood vessels and the urinary tract.[1] However, as an ionic monomer, it dissociated in solution, leading to high osmolality and a greater incidence of adverse reactions compared to modern agents.[2] This guide revisits the technical aspects of its use, offering a retrospective look at the methodologies and data from its time in clinical practice.

Physicochemical Properties

This compound was typically formulated as a salt, most commonly sodium or meglumine metrizoate, or a mixture thereof, under trade names such as Isopaque.[3] The key physicochemical properties that influenced its application and side-effect profile are summarized below.

PropertyValueSignificance in Radiological Applications
Iodine Content 370 - 440 mg/mLDetermined the degree of X-ray attenuation and image contrast.
Osmolality ~2100 mOsm/kgThe high osmolality was responsible for a range of physiological effects, including pain on injection, hemodynamic changes, and a higher rate of hypersensitivity-like reactions.
Viscosity (at 37°C) 3.4 cPInfluenced the ease of injection and the flow dynamics within blood vessels.
Molecular Formula C₁₂H₁₁I₃N₂O₄The structure of the molecule, with its three iodine atoms, was the basis of its radiopaque properties.
Molecular Weight 627.94 g/mol Relevant for understanding its pharmacokinetic properties.

Historical Applications and Experimental Protocols

This compound was a versatile contrast agent, but its primary applications were in intravenous urography and various forms of angiography.

Intravenous Urography (IVU)

Intravenous urography was a common procedure to visualize the kidneys, ureters, and bladder.

  • Patient Preparation:

    • Patients were typically required to be well-hydrated to minimize the risk of nephrotoxicity, though in some cases, fluid restriction was employed to increase urine concentration and improve image quality.

    • A preliminary plain radiograph of the abdomen (KUB) was taken to visualize calcifications and to serve as a baseline.

  • Contrast Administration:

    • Dosage: Dosages varied, with typical ranges being 200-350 mg of iodine per kg of body weight for standard urography.[4] In specific situations, such as in patients with renal failure, high-dose urography with up to 500 mg of iodine per kg of body weight was performed.[1]

    • Injection: The contrast medium was administered intravenously, typically as a rapid bolus injection.

  • Radiographic Imaging Sequence:

    • A series of radiographs were taken at specific time intervals to capture the different phases of renal excretion. A common sequence included:

      • 1-minute post-injection: To visualize the nephrographic phase (opacification of the renal parenchyma).

      • 5-minutes post-injection: To visualize the pelvicalyceal systems.

      • 10-15 minutes post-injection: To visualize the ureters.

      • Post-micturition film: To assess bladder emptying.

Urography_Workflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_post Post-Procedure Patient_History Review Patient History (Allergies, Renal Function) Hydration Ensure Adequate Hydration Patient_History->Hydration KUB Acquire Baseline KUB Radiograph Hydration->KUB IV_Access Establish Intravenous Access KUB->IV_Access Injection Administer this compound (e.g., 200-350 mg I/kg) IV_Access->Injection Imaging_Sequence Initiate Timed Radiographic Sequence (1, 5, 10-15 min, post-micturition) Injection->Imaging_Sequence Monitoring Monitor for Adverse Reactions Imaging_Sequence->Monitoring Diagnosis Radiological Interpretation Monitoring->Diagnosis

Fig. 1: Generalized workflow for intravenous urography with this compound.
Angiography

This compound was extensively used for various angiographic procedures to visualize arteries and veins.

  • Patient Preparation:

    • Similar to urography, patient history, especially regarding allergies and renal function, was crucial.

    • Local anesthesia was administered at the site of arterial or venous access.

  • Catheterization and Contrast Administration:

    • The Seldinger technique was commonly employed to introduce a catheter into the vascular system.

    • The catheter was advanced to the vessel of interest under fluoroscopic guidance.

    • Dosage and Injection Rate: The volume and injection rate of the contrast medium were dependent on the specific vessel being imaged. For example, in abdominal angiography with Isopaque B (a this compound formulation), a maximum dose of 120 mL of a 60% solution was reported, with a maximum dose per kilogram of 1.8 mL/kg. The injection was often performed using a pressure injector to achieve a rapid and uniform bolus.

  • Radiographic Imaging:

    • A rapid sequence of radiographs (serial filming) was acquired to capture the arterial, capillary, and venous phases of contrast passage.

Angiography_Workflow cluster_prep Pre-Procedure cluster_procedure Angiographic Procedure cluster_post Post-Procedure Patient_Eval Patient Evaluation (History, Allergies, Consent) Access_Site Prepare and Anesthetize Access Site (e.g., Femoral Artery) Patient_Eval->Access_Site Catheterization Vascular Access and Catheter Placement (Seldinger Technique) Access_Site->Catheterization Contrast_Injection Power Injection of this compound (Volume and Rate Dependent on Vessel) Catheterization->Contrast_Injection Serial_Imaging Rapid Sequence Radiography (Arterial, Capillary, Venous Phases) Contrast_Injection->Serial_Imaging Catheter_Removal Catheter Removal and Hemostasis Serial_Imaging->Catheter_Removal Post_Monitoring Patient Monitoring for Complications (e.g., Bleeding, Allergic Reaction) Catheter_Removal->Post_Monitoring Image_Analysis Image Interpretation Post_Monitoring->Image_Analysis

Fig. 2: A simplified workflow for a typical angiographic procedure using this compound.

Quantitative Data Summary

The following tables summarize quantitative data from historical studies involving this compound.

Table 1: Dosages of this compound in Radiological Procedures
ProcedureDosage RangeStudy Population/Notes
Standard Intravenous Urography 200 - 350 mg Iodine/kg body weightGeneral adult population.
High-Dose Intravenous Urography 500 mg Iodine/kg body weightPatients with stable, impaired renal function.
Angiocardiography/Abdominal Angiography Up to 1.8 mL/kg body weight (of a 60% solution)Maximum dose reported in a series of examinations.
Table 2: Adverse Reactions to Ionic vs. Non-ionic Contrast Media
Reaction SeverityIncidence with Ionic Media (e.g., this compound)Incidence with Non-ionic Media
Mild (e.g., nausea, mild urticaria)15%3%
Moderate (e.g., severe vomiting, extensive urticaria)1-2%0.2-0.4%
Severe (e.g., pulmonary edema, cardiac arrest)0.20%0.04%
Death 1 in 170,0001 in 170,000

Data adapted from a comparative overview of contrast media types.

In a study involving urography in 32 children, mild to moderate adverse reactions were observed in all 15 patients who received metrizoate, compared to only 4 out of 17 who received the non-ionic agent iohexol.

Logical Relationships in Adverse Reactions

The high osmolality of this compound was a key driver of its adverse effect profile. The following diagram illustrates the logical relationship between its physicochemical properties and the resulting physiological responses.

Adverse_Reactions cluster_effects Physiological Effects Metrizoic_Acid This compound (Ionic Monomer) High_Osmolality High Osmolality (~2100 mOsm/kg) Metrizoic_Acid->High_Osmolality Hemodynamic Hemodynamic Changes (Vasodilation, Hypotension) High_Osmolality->Hemodynamic Cellular Cellular Dehydration and Endothelial Damage High_Osmolality->Cellular Sensory Pain and Heat Sensation on Injection High_Osmolality->Sensory Allergic_Like Hypersensitivity-like Reactions (Urticaria, etc.) High_Osmolality->Allergic_Like

Fig. 3: Relationship between the properties of this compound and its adverse effects.

Conclusion

This compound was an effective and widely used contrast agent that played a significant role in the advancement of diagnostic radiology. However, its inherent high osmolality led to a less favorable side-effect profile compared to modern agents. The historical data and protocols associated with this compound provide a valuable benchmark for appreciating the evolution of contrast media and underscore the importance of osmolality as a key parameter in the design and selection of safer and better-tolerated agents for radiological procedures. This guide serves as a technical resource for researchers and professionals in understanding the foundational contrast agents that paved the way for the advanced imaging practices of today.

References

The Core Principles of Metrizoic Acid and Its Derivatives in Density Gradient Centrifugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Metrizoic acid and its derivatives as density gradient media. These compounds are instrumental in the high-fidelity separation of cells, viruses, and subcellular organelles, a cornerstone of research and development in life sciences. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols, and visual workflows to facilitate their effective implementation in the laboratory.

Introduction to this compound and its Derivatives in Density Gradient Centrifugation

Density gradient centrifugation is a powerful technique used to separate particles based on their size, shape, and density. The choice of gradient medium is critical for successful separation, and this compound derivatives have emerged as highly effective tools due to their unique properties. This compound itself is an ionic, tri-iodinated benzoic acid derivative. While historically used, its derivatives, such as Metrizamide, Nycodenz® (Iohexol), and Iodixanol, have gained wider acceptance in modern biological research due to their non-ionic nature, lower osmolality, and reduced toxicity to cells.[1]

These compounds are synthetic molecules that form true solutions of low viscosity, which are stable over a wide range of pH and ionic strengths.[1] Their high density is attributed to the tri-iodinated benzene ring, while hydrophilic side chains ensure high water solubility.[2][3] This combination of properties allows for the creation of dense solutions suitable for the isopycnic (separation based on buoyant density) and rate-zonal (separation based on size and shape) centrifugation of a wide array of biological materials.

Physicochemical Properties

The utility of this compound and its derivatives in density gradient centrifugation is directly linked to their distinct physicochemical characteristics. A summary of these properties is presented below, highlighting their advantages for biological separations.

PropertyThis compoundMetrizamideNycodenz® (Iohexol)Iodixanol
Molecular Weight (Da) 627.947898211550
Ionic Nature IonicNon-ionicNon-ionicNon-ionic
Toxicity HigherLower than this compoundVery lowVery low, non-toxic to mammalian cells
Osmolality HighLowerIso-osmotic solutions can be preparedIso-osmotic solutions can be prepared
Max Solution Density (g/mL) Not commonly used for high-density solutions~1.41.426 (at 80% w/v)[2]1.32 (for 60% w/v solution)
Key Features Contrast medium, high osmolalityCovalently bonded compound of glucosamine and this compoundNon-ionic, non-toxic, autoclavable, forms true solutionsDimeric structure, inert, suitable for in vivo applications

Quantitative Data: Solution Properties

The precise control of density and viscosity is paramount for reproducible separations. The following tables provide quantitative data for Nycodenz®/Iohexol solutions, which are commonly used this compound derivatives. The relationship between concentration, refractive index, and density is linear and can be described by the following formulas:

  • Concentration (% w/v) = 607.75 * n - 810.13 (where n is the refractive index)

  • Density (g/mL) = 3.242 * n - 3.323 (where n is the refractive index)

Table 3.1: Properties of Aqueous Nycodenz® (Iohexol) Solutions

Concentration (% w/v)Density (g/mL)Refractive Index (n)
101.0521.349
201.1051.366
301.1591.383
401.2141.401
501.2681.418
601.3221.435
701.3761.453
801.4261.469

Note: The refractive index must be corrected for the presence of buffers or salts in the gradient medium before using these equations.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound derivatives in density gradient centrifugation.

Isolation of Mononuclear Cells using Ficoll-Metrizoate

This protocol describes a standard method for the separation of peripheral blood mononuclear cells (PBMCs) from whole blood.

Materials:

  • Anticoagulated whole blood

  • Ficoll-Metrizoate solution (e.g., Ficoll-Paque™, Lymphoprep™)

  • Balanced salt solution (e.g., PBS)

  • 50 mL conical tubes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood sample with an equal volume of balanced salt solution.

  • Carefully layer 35 mL of the diluted blood sample over 15 mL of Ficoll-Metrizoate solution in a 50 mL conical tube, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30-40 minutes at 20°C in a swinging-bucket rotor with the brake off.

  • After centrifugation, four layers will be visible: the upper plasma layer, a layer of mononuclear cells at the interface, the Ficoll-Metrizoate solution, and a pellet of erythrocytes and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Transfer the mononuclear cell layer to a new 50 mL conical tube.

  • Wash the isolated cells by filling the tube with balanced salt solution and centrifuging at 300 x g for 10 minutes at 20°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or medium for downstream applications. To remove platelets, an additional wash step with centrifugation at 200 x g for 10-15 minutes can be performed.

Purification of Adeno-Associated Virus (AAV) using an Iodixanol Gradient

This protocol is suitable for the purification of any AAV serotype and helps to enrich for full (genome-containing) viral particles.

Materials:

  • Clarified AAV-containing cell lysate

  • OptiPrep™ (60% Iodixanol solution)

  • 1 M NaCl/PBS-MK buffer

  • 1X PBS-MK buffer

  • Phenol red (optional, for visualization)

  • Ultracentrifuge with a suitable rotor (e.g., T70i)

  • QuickSeal tubes

  • Syringes and needles (16 ga and 18 ga)

Procedure:

  • Prepare Iodixanol Gradient Solutions:

    • 15% Iodixanol: Mix 4.5 mL of 60% Iodixanol with 13.5 mL of 1 M NaCl/PBS-MK buffer.

    • 25% Iodixanol: Mix 5 mL of 60% Iodixanol with 7 mL of 1X PBS-MK buffer and 30 µL of phenol red.

    • 40% Iodixanol: Mix 6.7 mL of 60% Iodixanol with 3.3 mL of 1X PBS-MK buffer.

    • 60% Iodixanol: Mix 10 mL of 60% Iodixanol and 45 µL of phenol red.

  • Layer the Gradient: Carefully layer the Iodixanol solutions into a QuickSeal tube in the following order from bottom to top: 60%, 40%, 25%, and 15%.

  • Load Sample: Carefully overlay up to 5 mL of the clarified AAV supernatant on top of the 15% Iodixanol layer. Top off the tube with 1X PBS if necessary.

  • Seal and Centrifuge: Seal the QuickSeal tubes and centrifuge at 350,000 x g for 90 minutes at 10°C.

  • Harvest Virus: Carefully puncture the side of the tube at the interface of the 60% and 40% gradient with an 18 ga needle and collect the viral band in fractions.

  • Buffer Exchange: Pool the fractions containing the purified virus and perform a buffer exchange to remove the Iodixanol.

Subcellular Fractionation of Mitochondria using a Nycodenz Gradient

This protocol describes the purification of mitochondria from a crude mitochondrial fraction obtained by differential centrifugation.

Materials:

  • Crude mitochondrial pellet

  • Nycodenz® powder or stock solution

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Ultracentrifuge with a swinging-bucket rotor

Procedure:

  • Prepare Nycodenz Gradient Solutions: Prepare discontinuous gradient solutions of 25%, 20%, 15%, 10%, and 5% (w/v) Nycodenz in the homogenization buffer.

  • Layer the Gradient: Carefully layer the Nycodenz solutions into an ultracentrifuge tube, starting with the 25% solution at the bottom, followed by 20%, 15%, 10%, and finally 5%.

  • Load Sample: Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and carefully layer it on top of the 5% Nycodenz solution.

  • Centrifuge: Centrifuge the gradient at 200,000 x g for 30 minutes.

  • Harvest Mitochondria: The intact mitochondria will band at the interface between the 15% and 20% Nycodenz layers (band 3). Carefully collect this band using a syringe and needle.

  • Wash: Dilute the collected mitochondrial fraction with homogenization buffer and centrifuge at a lower speed (e.g., 10,000 x g) to pellet the purified mitochondria. Resuspend the pellet in a suitable buffer for downstream analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows described in the protocols above.

Mononuclear_Cell_Separation start Start: Anticoagulated Whole Blood dilute Dilute with Balanced Salt Solution start->dilute layer Layer over Ficoll-Metrizoate dilute->layer centrifuge Centrifuge (400 x g, 30-40 min) layer->centrifuge layers Formation of Layers: - Plasma - Mononuclear Cells - Ficoll-Metrizoate - Erythrocytes/Granulocytes centrifuge->layers aspirate_plasma Aspirate Plasma layers->aspirate_plasma collect_mnc Collect Mononuclear Cell Layer aspirate_plasma->collect_mnc wash1 Wash with Balanced Salt Solution collect_mnc->wash1 centrifuge_wash1 Centrifuge (300 x g, 10 min) wash1->centrifuge_wash1 resuspend Resuspend Pellet in Appropriate Buffer centrifuge_wash1->resuspend end End: Purified Mononuclear Cells resuspend->end

Caption: Workflow for the isolation of mononuclear cells.

AAV_Purification start Start: Clarified AAV Lysate prepare_gradient Prepare Iodixanol Gradient (15%, 25%, 40%, 60%) start->prepare_gradient layer_gradient Layer Gradient in QuickSeal Tube prepare_gradient->layer_gradient load_sample Load AAV Lysate on top of Gradient layer_gradient->load_sample centrifuge Ultracentrifuge (350,000 x g, 90 min) load_sample->centrifuge harvest Harvest Viral Band at 60%-40% Interface centrifuge->harvest buffer_exchange Buffer Exchange to Remove Iodixanol harvest->buffer_exchange end End: Purified AAV buffer_exchange->end

Caption: Workflow for the purification of AAV.

Mitochondrial_Fractionation start Start: Crude Mitochondrial Pellet prepare_gradient Prepare Nycodenz Gradient (5%, 10%, 15%, 20%, 25%) start->prepare_gradient layer_gradient Layer Gradient in Ultracentrifuge Tube prepare_gradient->layer_gradient load_sample Load Resuspended Pellet on top of Gradient layer_gradient->load_sample centrifuge Ultracentrifuge (200,000 x g, 30 min) load_sample->centrifuge harvest Harvest Mitochondria at 15%-20% Interface centrifuge->harvest wash Wash with Homogenization Buffer harvest->wash pellet Pellet Purified Mitochondria wash->pellet end End: Purified Mitochondria pellet->end

Caption: Workflow for mitochondrial fractionation.

Conclusion

This compound and its non-ionic derivatives, particularly Nycodenz® and Iodixanol, are indispensable tools in modern biological research. Their favorable physicochemical properties enable the efficient and gentle separation of a wide range of biological materials. The detailed protocols and visual workflows provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the successful application of these powerful separation techniques. By understanding the core principles and methodologies, users can optimize their separation strategies to achieve high-purity isolates for a multitude of downstream applications, ultimately advancing scientific discovery and therapeutic development.

References

Metrizoic Acid: A Technical Examination of Iodine Content and Radiopacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative that has historically been utilized as a radiocontrast agent for X-ray-based diagnostic imaging procedures.[1][2] Its efficacy as a contrast medium is fundamentally linked to its high iodine content, which is responsible for the attenuation of X-rays, thereby enhancing the visibility of internal structures such as blood vessels and the urinary tract.[2][3] This technical guide provides an in-depth analysis of the iodine content and radiopacity of this compound, presenting key quantitative data, detailed experimental methodologies for radiopacity assessment, and visualizations of its chemical structure and relevant experimental workflows. Although its use has declined in some regions due to the development of lower osmolality contrast agents, a thorough understanding of its properties remains valuable for comparative studies and the development of new contrast media.[3]

Physicochemical Properties and Iodine Content

This compound's chemical structure, 3-acetamido-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid, incorporates three iodine atoms per molecule, which is the basis for its radiopaque properties. The high atomic number of iodine allows for significant photoelectric absorption of X-rays, leading to increased contrast in radiographic images.

Chemical Structure of this compound

Metrizoic_Acid_Structure cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 I2 I C2->I2 C4 C C3->C4 NHCOCH3 NH(C=O)CH₃ C3->NHCOCH3 C5 C C4->C5 I4 I C4->I4 C6 C C5->C6 N_CH3_COCH3 N(CH₃)(C=O)CH₃ C5->N_CH3_COCH3 C6->C1 I6 I C6->I6

Caption: Chemical structure of this compound.

The quantitative data related to the iodine content of this compound and its formulations are summarized in the table below.

ParameterValueReference(s)
Molecular Formula C₁₂H₁₁I₃N₂O₄
Molar Mass 627.94 g/mol
Iodine Content (by mass) 60.63%
Iodine Concentration in Metrizoate Solutions 370 - 440 mg/mL

Radiopacity of this compound

The radiopacity of a contrast agent is quantified by its ability to attenuate X-rays, which is measured in Hounsfield Units (HU) on computed tomography (CT) scans. There is a linear relationship between the concentration of iodine in a solution and the resulting HU value. A general estimation is that each milligram of iodine per milliliter of tissue or blood increases the CT attenuation by approximately 25 HU.

Clinical studies have shown that the enhancement properties of the ionic contrast medium metrizoate are comparable to the non-ionic contrast medium iohexol when administered intravenously for abdominal CT. This allows for the estimation of this compound's radiopacity based on the more extensively documented data for iohexol at similar iodine concentrations.

The following table presents estimated HU values for various concentrations of this compound solutions, extrapolated from data on iohexol and the general principles of iodine-based contrast.

Iodine Concentration (mg/mL)Estimated Hounsfield Units (HU)Reference(s) for Extrapolation
140~3500
180~4500
240~6000
300~7500
350~8750
370~9250
440~11000

Relationship between Iodine Concentration and Radiopacity

Iodine_Radiopacity cluster_input Input Parameter cluster_process Physical Interaction cluster_output Measured Output Iodine_Concentration Iodine Concentration (mg/mL) Xray_Attenuation X-ray Attenuation Iodine_Concentration->Xray_Attenuation directly proportional to Radiopacity_HU Radiopacity (Hounsfield Units) Xray_Attenuation->Radiopacity_HU quantified as

Caption: Iodine concentration and radiopacity relationship.

Experimental Protocol for In-Vitro Radiopacity Determination

The following is a detailed methodology for the in-vitro determination of the radiopacity of this compound solutions using CT imaging. This protocol is based on established principles for evaluating medical contrast agents.

Experimental Workflow

Radiopacity_Workflow A Prepare this compound Solutions of Varying Concentrations B Fill Phantom Vials with Solutions and Water (Control) A->B C Place Phantom in CT Scanner B->C D Acquire CT Images (e.g., 120 kVp, 200 mAs) C->D E Image Analysis Software: Define Regions of Interest (ROIs) D->E F Measure Mean HU for Each Solution and Control E->F G Plot Mean HU vs. Iodine Concentration F->G H Perform Linear Regression Analysis G->H

Caption: Workflow for in-vitro radiopacity measurement.

1. Preparation of this compound Solutions:

  • Prepare a series of aqueous solutions of this compound (or its sodium or meglumine salt, metrizoate) with varying iodine concentrations (e.g., 50, 100, 150, 200, 250, 300 mg I/mL).

  • Use deionized water as the solvent.

  • Prepare a control sample of deionized water.

2. Phantom Preparation:

  • Utilize a CT phantom, which is a standardized object used for scanner calibration and quality control. A water-filled phantom with cylindrical inserts is suitable.

  • Fill the cylindrical inserts (vials) with the prepared this compound solutions and the water control. Ensure no air bubbles are present.

  • Securely place the filled vials within the phantom.

3. CT Image Acquisition:

  • Position the phantom in the gantry of a clinical or pre-clinical CT scanner.

  • Set the scanning parameters. Typical parameters for such a study would be a tube voltage of 120 kVp and a tube current-time product of 200 mAs.

  • Acquire a series of axial CT images of the phantom, ensuring the vials with the contrast agent solutions are fully encompassed in the scan volume.

4. Image Analysis and Data Extraction:

  • Transfer the acquired DICOM images to a workstation with image analysis software.

  • For each vial in the CT images, define a circular Region of Interest (ROI) in the center of the vial, avoiding the edges to minimize partial volume effects.

  • For each ROI, measure the mean and standard deviation of the pixel values in Hounsfield Units (HU).

5. Data Analysis and Interpretation:

  • Subtract the mean HU of the water control from the mean HU of each this compound solution to obtain the net enhancement.

  • Plot the mean HU values (or net enhancement) against the corresponding iodine concentrations.

  • Perform a linear regression analysis to determine the relationship between iodine concentration and HU. The slope of the regression line will represent the HU enhancement per unit of iodine concentration (HU/[mg I/mL]).

Conclusion

This compound's significant iodine content is the primary determinant of its radiopacity, a property that has been historically leveraged for diagnostic imaging. The direct, linear relationship between iodine concentration and Hounsfield Units allows for predictable and quantifiable image contrast. The methodologies outlined in this guide provide a framework for the precise in-vitro characterization of the radiopaque properties of this compound and other iodinated contrast agents. This information is critical for researchers and professionals in the field of drug development, enabling comparative analysis and the informed design of novel contrast media with optimized safety and efficacy profiles.

References

Metrizoic Acid: A Technical Overview of its Discovery, Development, and Clinical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an iodinated benzoic acid derivative that was utilized as a radiocontrast agent for X-ray imaging.[1][2] As a high-osmolality ionic contrast medium, it played a role in diagnostic procedures such as angiography and urography.[1][2] Developed by GE Healthcare, Inc., its clinical use has been largely discontinued, particularly in the United States, due to the advent of lower osmolality and non-ionic contrast agents that offer improved safety profiles.[3] This technical guide provides an in-depth overview of the discovery, development, and chemical properties of this compound, including its synthesis, available clinical data, and experimental context.

Physicochemical Properties

This compound is a tri-iodinated benzoic acid derivative. The high atomic number of the three iodine atoms per molecule provides the radiodensity required for X-ray contrast. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₁I₃N₂O₄
Molecular Weight 627.943 g/mol
Iodine Content 370 - 440 mg/mL
Osmolality ~2100 mOsm/kg
Viscosity (at 37°C) 3.4 cP

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,5-diaminobenzoic acid. The following is a detailed protocol based on patented synthesis routes.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 3,5-diaminobenzoic acid

  • Suspend 3,5-diaminobenzoic acid in water and heat to 70-75°C.

  • Add acetic anhydride dropwise to the suspension.

  • Stir the reaction mixture for 1 hour at 70-75°C.

  • Cool the mixture to room temperature to yield 3,5-diacetamidobenzoic acid.

Step 2: Iodination

  • Introduce 3-acetamido-5-aminobenzoic acid (which can be formed from the diacetylated product) gradually into an aqueous acid system.

  • This system contains an excess of a stabilized form of iodine chloride (ICl).

  • The reaction is heated to approximately 86°C for 2 hours with vigorous stirring.

  • Reduce the excess ICl with sodium bisulfite at room temperature.

  • Filter the precipitate to collect 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Step 3: N-methylation and final acetylation

  • Treat a solution of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid in aqueous potassium hydroxide with dimethyl sulphate.

  • Acidify the solution to yield 3-(N-methyl)-acetamido-5-amino-2,4,6-triiodobenzoic acid.

  • Suspend this product in acetic anhydride and warm the mixture.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture.

  • Cool the reaction mixture to allow for the precipitation of this compound.

G A 3,5-diaminobenzoic acid B Acetylation (Acetic Anhydride) A->B C 3,5-diacetamidobenzoic acid B->C D Selective Hydrolysis & Iodination (Iodine Chloride) C->D E 3-acetamido-5-amino-2,4,6-triiodobenzoic acid D->E F N-methylation (Dimethyl Sulphate) E->F G 3-(N-methyl)-acetamido-5-amino-2,4,6-triiodobenzoic acid F->G H Acetylation (Acetic Anhydride) G->H I This compound H->I

Figure 1: Synthetic Pathway of this compound

Clinical Development and Application

This compound was primarily used for urography and angiography. Clinical studies focused on its efficacy in terms of image quality and its safety profile, often in comparison to newer, low-osmolar contrast agents.

Urography

In urography, this compound was used to visualize the urinary tract. The quality of the urograms was generally high.

Angiography

This compound was also employed in angiography for the visualization of blood vessels and heart chambers.

Quantitative Clinical Data

The following tables summarize quantitative data from comparative clinical trials involving this compound (metrizoate).

Table 1: Adverse Effects in Urography (Metrizoate vs. Iohexol)

Adverse EffectMetrizoateIohexolp-valueReference
Mild to Moderate Reactions 31.2%7.7%<0.05
Tachycardia Significantly more frequentLess frequent<0.05
Increased Pain (in acute ureteral obstruction) 56% (of all patients)No significant difference>0.05

Table 2: Radiographic Quality in Urography (Metrizoate vs. Iohexol)

Image QualityMetrizoateIohexolReference
Good to Excellent Overall Quality 91.1%97.8%
Poor Overall Quality 7.5%1.6%

Table 3: Adverse Effects in Cardiac Angiography (this compound)

ComplicationIncidencePatient PopulationReference
Ventricular Fibrillation 7 cases2,028 patients (10,000 injections)
Significant Bradycardia/Asystole 5 cases2,028 patients (10,000 injections)

Experimental Protocols

Generalized Experimental Workflow for a Comparative Urography Trial

G A Patient Recruitment (with informed consent) B Randomization A->B C1 Group 1: Metrizoate Administration B->C1 C2 Group 2: Comparator Agent (e.g., Iohexol) B->C2 D Urographic Imaging C1->D C2->D E Image Quality Assessment (Blinded Radiologists) D->E F Adverse Event Monitoring (Subjective and Objective) D->F G Data Analysis E->G F->G H Results and Conclusion G->H

Figure 2: Generalized Clinical Trial Workflow

Safety and Tolerability

The primary safety concern with this compound was its high osmolality, which is associated with a higher risk of adverse reactions compared to low-osmolar contrast media. Commonly reported side effects included urticaria, headache, nausea, vomiting, dizziness, and hypotension. Minor electrocardiographic changes such as tachycardia, bradycardia, and T-wave inversion were also observed.

Conclusion

This compound was a significant development in the history of iodinated contrast media, providing a tool for diagnostic imaging in urography and angiography. However, its high osmolality and the associated risk of adverse effects led to its replacement by newer, safer low-osmolar and non-ionic contrast agents. The data from its clinical use underscores the importance of osmolality in the safety profile of contrast media and highlights the progress made in the field of diagnostic imaging agents.

References

Methodological & Application

Application Note: Metrizoic Acid for Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Principle of Density Gradient Centrifugation

Density gradient centrifugation separates particles by centrifuging them through a solution of increasing density. Particles migrate through the gradient until they reach a point where their buoyant density equals that of the surrounding medium (isopycnic centrifugation) or until their sedimentation rate, which is proportional to their size and density, allows for separation (rate-zonal centrifugation). The choice of gradient medium is critical and depends on factors such as the biological sample, desired density range, osmolality, and potential for chemical interaction with the sample.

Materials and Reagents

  • Metrizoic Acid (CAS No: 1949-45-7)[3]

  • Appropriate solvent (e.g., deionized water, buffer solution)

  • Biological sample for separation

  • Centrifuge tubes

  • High-speed centrifuge with appropriate rotors

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety and Handling Precautions

This compound requires careful handling due to its potential health effects.

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).[4]

  • Handling :

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • Do not eat, drink, or smoke when using this product.

  • Storage : Store in a cool, well-ventilated area in a tightly sealed container. Recommended storage for stock solutions is at -20°C for one month or -80°C for six months.

  • First Aid :

    • If swallowed : Call a poison center or doctor if you feel unwell and rinse your mouth.

    • In case of eye contact : Flush eyes immediately with large amounts of water, removing contact lenses if present.

    • In case of skin contact : Rinse skin thoroughly with large amounts of water and remove contaminated clothing.

    • If inhaled : Move the person to fresh air.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for creating and using a density gradient for centrifugation. This protocol would need to be optimized for the specific application and the use of this compound.

1. Preparation of this compound Solutions

  • Determine the desired density range for the gradient based on the particles to be separated.

  • Prepare stock solutions of this compound at high and low concentrations in a biologically compatible buffer. The osmolality of the solutions should be considered to prevent damage to biological samples.

  • The stability of this compound in the chosen buffer and under experimental conditions should be validated.

2. Formation of the Density Gradient

  • Discontinuous (Step) Gradient :

    • Carefully layer the high-density this compound solution at the bottom of a centrifuge tube.

    • Gently overlay successively less dense solutions on top of each other to create distinct layers.

  • Continuous Gradient :

    • Use a gradient maker to mix the high and low-density solutions to form a linear gradient in the centrifuge tube.

    • Alternatively, a step gradient can be allowed to diffuse over time to form a continuous gradient.

3. Sample Application

  • Carefully layer the sample suspension on top of the prepared gradient. Avoid disturbing the gradient layers.

4. Centrifugation

  • Place the centrifuge tubes in the rotor and balance them carefully.

  • Centrifuge at the appropriate speed and for the necessary duration to achieve separation. These parameters (g-force, time, temperature) are critical and must be empirically determined. For general cell separation, centrifugation is often performed at 400-600g for 10-20 minutes at 4°C.

5. Fraction Collection

  • After centrifugation, carefully remove the tube from the centrifuge.

  • The separated bands of particles can be collected by carefully pipetting from the top or by puncturing the bottom of the tube and collecting fractions.

6. Analysis

  • Analyze the collected fractions for the presence and purity of the desired particles using appropriate techniques (e.g., microscopy, flow cytometry, Western blotting).

Data Presentation

Table 1: Physicochemical Properties and Safety Information for this compound

PropertyValueReference
CAS Number 1949-45-7
Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
Hazard Statements H302, H315, H319, H335, H410
Precautionary Statements P261, P264, P270, P271, P273, P280
Storage Temperature Powder: -20°C; In solvent: -80°C

Visualization

Metrizoic_Acid_Density_Gradient_Centrifugation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_key Workflow Stages prep_solutions Prepare High and Low Density This compound Solutions prep_gradient Create Density Gradient in Centrifuge Tube prep_solutions->prep_gradient prep_sample Prepare and Layer Sample on Gradient prep_gradient->prep_sample centrifugation Centrifugation prep_sample->centrifugation fractionation Fraction Collection centrifugation->fractionation analysis Analysis of Fractions (e.g., Microscopy, Flow Cytometry) fractionation->analysis key_prep Preparation key_proc Processing key_anal Analysis

Caption: Workflow for density gradient centrifugation.

Considerations for Using this compound

  • Osmolality : this compound is known to form high osmolality solutions, which can be detrimental to cells, causing them to shrink or lose viability. It is crucial to adjust the osmolality of the this compound solutions to be isotonic with the biological sample.

  • Viscosity : The viscosity of the gradient medium affects the sedimentation rate of particles. The viscosity of this compound solutions at different concentrations and temperatures should be characterized.

  • Biocompatibility : The compatibility of this compound with the specific cells or organelles being separated must be assessed. Potential toxic effects should be investigated.

  • Purity and Stability : The purity of the this compound and its stability in solution under the experimental conditions (temperature, pH, light exposure) should be confirmed.

  • Method Development : As this is not a standard application, significant optimization of all parameters, including gradient shape, centrifugation speed and time, and temperature, will be required.

References

Application Notes and Protocols for Lymphocyte Separation from Whole Blood Using Metrizoic Acid-Based Density Gradient Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of a pure and viable population of lymphocytes from whole blood is a critical first step for a wide range of applications in immunology, cell biology, and drug development. These applications include cell-based assays, biomarker discovery, and the development of cell-based therapies. Density gradient centrifugation, a technique that separates cells based on their buoyant density, is a widely adopted method for this purpose.

Historically, a formulation developed by Bøyum utilizing a combination of Ficoll and sodium metrizoate was a foundational method for the efficient separation of mononuclear cells (lymphocytes and monocytes) from other blood components.[1][2][3] While many modern commercial media have substituted sodium metrizoate with other iodinated contrast agents like sodium diatrizoate, the underlying principle remains the same.[4] These application notes provide a detailed protocol and expected outcomes for the separation of lymphocytes from whole blood using a Metrizoic acid-based density gradient medium, reflecting the original Bøyum method.

Principle of Separation

The separation of lymphocytes using a this compound-based density gradient medium relies on the differential migration of blood cells through a medium of a specific density (typically around 1.077 g/mL). During centrifugation, erythrocytes and granulocytes, which have a higher density than the separation medium, sediment to the bottom of the tube.[2] Lymphocytes and other mononuclear cells (monocytes), along with platelets, possess a lower density and therefore band at the interface between the plasma and the density gradient medium. The isolated mononuclear cell layer can then be collected and further processed to obtain a purified lymphocyte population.

Data Presentation

The following tables summarize typical quantitative data expected from lymphocyte separation using a this compound-based density gradient medium. These values are based on historical data and performance of analogous density gradient media.

Table 1: Typical Performance Characteristics

ParameterExpected Value
Lymphocyte Purity> 95%
Lymphocyte Viability> 95%
Recovery of Mononuclear Cells60-90%
Red Blood Cell Contamination< 5%
Granulocyte Contamination< 1%

Table 2: Comparison with Other Methods

MethodPrincipleAdvantagesDisadvantages
This compound-Based Density Gradient Differential migration based on cell densityHigh purity and viability, cost-effective, well-establishedPotential for platelet contamination, batch-to-batch variation if self-prepared
Immunomagnetic Separation (e.g., CD45 beads) Antibody-coated magnetic beads bind to specific cell surface markersHigh purity of target cell population, can isolate specific lymphocyte subsetsHigher cost, potential for cell activation
Erythrocyte Lysis Hypotonic solution selectively lyses red blood cellsSimple and rapidLower purity, potential for granulocyte contamination, may affect lymphocyte function

Experimental Protocols

Materials Required
  • This compound-based density gradient medium (e.g., prepared based on Bøyum's formulation or a commercial equivalent)

  • Whole blood collected in an appropriate anticoagulant (e.g., heparin, EDTA)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol for Lymphocyte Separation
  • Preparation of Blood Sample:

    • Bring the density gradient medium and PBS to room temperature.

    • Dilute the whole blood sample 1:1 with PBS in a conical centrifuge tube. For example, mix 5 mL of whole blood with 5 mL of PBS. Gentle mixing is recommended to avoid cell lysis.

  • Layering the Density Gradient:

    • Carefully layer the diluted blood sample over the density gradient medium in a new conical centrifuge tube. To do this, slowly pipette the diluted blood onto the surface of the medium, minimizing mixing of the two layers. A sharp interface between the blood and the medium is crucial for good separation.

    • A typical ratio is 3 mL of density gradient medium for every 4 mL of diluted blood in a 15 mL tube.

  • Centrifugation:

    • Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned off. This allows the cell layers to form without disruption.

  • Isolation of Mononuclear Cells:

    • After centrifugation, four distinct layers will be visible:

      • Top layer: Plasma

      • Interface: A cloudy band of mononuclear cells (lymphocytes and monocytes)

      • Middle layer: Density gradient medium

      • Bottom pellet: Erythrocytes and granulocytes

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer at the interface.

    • Using a clean pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile conical centrifuge tube.

  • Washing the Cells:

    • Add at least 3 volumes of PBS to the collected mononuclear cells (e.g., 9 mL of PBS for 3 mL of cell suspension) to wash the cells and remove platelets and residual density gradient medium.

    • Centrifuge at 160-260 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in fresh PBS.

    • Repeat the washing step one more time to ensure the removal of any remaining contaminants.

  • Cell Counting and Viability Assessment:

    • Resuspend the final cell pellet in a known volume of PBS or cell culture medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Visualizations

Experimental Workflow

Lymphocyte_Separation_Workflow cluster_prep Sample Preparation cluster_separation Density Gradient Centrifugation cluster_isolation Cell Isolation & Washing cluster_analysis Analysis Whole_Blood Whole Blood Dilution Dilute 1:1 with PBS Whole_Blood->Dilution Layering Layer over Metrizoic Acid Medium Dilution->Layering Centrifugation Centrifuge 400-800 x g for 20-30 min Layering->Centrifugation Collect_Interface Collect Mononuclear Cell Layer Centrifugation->Collect_Interface Wash1 Wash with PBS (160-260 x g, 10 min) Collect_Interface->Wash1 Wash2 Repeat Wash Wash1->Wash2 Cell_Count Cell Count & Viability Wash2->Cell_Count

Caption: Workflow for lymphocyte separation using this compound-based density gradient medium.

Principle of Separation Diagram

Caption: Cell layer formation after density gradient centrifugation.

Troubleshooting

IssuePossible CauseSolution
Low Cell Yield - Incomplete collection of the mononuclear cell layer.- Blood sample is old.- Ensure the entire cloudy interface is collected.- Process blood within 24 hours of collection.
High Red Blood Cell Contamination - Incorrect density of the separation medium.- Disruption of the interface during layering or centrifugation.- Use a medium with the correct density (1.077 g/mL).- Layer the blood slowly and ensure the centrifuge brake is off.
Low Cell Viability - Harsh mixing of blood.- High centrifugation speeds during washing steps.- Mix blood gently by inversion.- Adhere to the recommended centrifugation speeds for washing.
Platelet Contamination - Incomplete washing of the isolated cells.- Perform an additional low-speed wash step (e.g., 100 x g for 15 minutes).

Concluding Remarks

The use of this compound-based density gradient media provides a robust and reliable method for the isolation of high-purity, viable lymphocytes from whole blood. While newer formulations have largely replaced this compound, the fundamental principles and procedures remain highly relevant for researchers in various fields. Adherence to a well-defined protocol is essential for achieving optimal results and ensuring the quality of isolated cells for downstream applications. It is worth noting that this compound as a standalone contrast agent has been largely discontinued for clinical use due to its high osmolality. However, its application in established cell separation protocols remains a cornerstone of immunology research.

References

Application Notes: Metrizoic Acid Protocol for Mononuclear Cell Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation of peripheral blood mononuclear cells (PBMCs)—a population primarily composed of lymphocytes and monocytes—is a critical first step for a wide array of applications in immunology, infectious disease, and cancer research.[1][2] A common and effective method for this separation is density gradient centrifugation.[3] This technique exploits the differences in the buoyant density of various blood cell types.[4]

This document details a protocol using a density gradient medium composed of Ficoll and sodium metrizoate. Ficoll, a high-molecular-weight sucrose polymer, efficiently aggregates red blood cells, increasing their sedimentation rate. Sodium metrizoate, a dense iodinated compound, is a key component in forming the density gradient required to separate cell populations. When whole blood is layered over this medium and centrifuged, erythrocytes and granulocytes, which have a higher density, sediment to the bottom, while mononuclear cells, having a lower density, are retained at the interface between the plasma and the separation medium.

This method, originally pioneered by Bøyum in 1968, provides a rapid and reliable way to obtain a highly viable and pure population of mononuclear cells for downstream applications such as cell-based assays, flow cytometry, and molecular analysis.

Performance Characteristics

The Ficoll-Metrizoate method is well-established for its ability to yield a high purity and viability of mononuclear cells. While performance can vary based on sample quality and adherence to the protocol, typical outcomes are summarized below. For comparison, data from other common PBMC isolation techniques are also included.

ParameterFicoll-Metrizoate/Diatrizoate MethodCell Preparation Tubes (CPTs)SepMate TubesSource
Cell Recovery ~6 x 10⁵ cells/mL of blood~13 x 10⁵ cells/mL of blood~8 x 10⁵ cells/mL of blood
Purity of Mononuclear Cells 95% ± 5%High (Erythrocyte contamination noted)High
Cell Viability >90-100%100%100%
Granulocyte Contamination <5%VariableNot specified
Erythrocyte Contamination <10%Higher than other methodsLower than CPTs

Note: Metrizoate and Diatrizoate are often used interchangeably in commercial density gradient media formulations and provide similar performance.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the mononuclear cell isolation protocol.

G Workflow for Mononuclear Cell Isolation A 1. Prepare Blood Sample (Dilute 1:1 with Balanced Salt Solution) B 2. Layer Sample (Carefully layer diluted blood over Ficoll-Metrizoate medium) A->B C 3. Density Gradient Centrifugation (400 x g for 30-40 min at 20°C, brake off) B->C D 4. Aspirate Plasma (Remove upper layer without disturbing the interface) C->D E 5. Collect Mononuclear Cells (Harvest the opaque layer at the interface) D->E F 6. Wash Cells (Add Balanced Salt Solution, centrifuge at 60-100 x g for 10 min to remove platelets) E->F G 7. Final Cell Pellet (Resuspend in appropriate medium for downstream applications) F->G

Caption: Overview of the PBMC isolation workflow.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Ficoll-Metrizoate/Diatrizoate based separation.

4.1. Materials and Reagents

  • Anticoagulated Whole Blood: Collected in tubes containing heparin, EDTA, or citrate. For best results, process blood within two hours of collection.

  • Ficoll-Metrizoate Solution (Density ~1.077 g/mL): A sterile, ready-to-use solution (e.g., Ficoll-Paque™, Lymphoprep™, Histopaque®-1077). Allow the medium to reach room temperature (18-20°C) before use.

  • Sterile Balanced Salt Solution (BSS): Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Equipment:

    • Sterile conical centrifuge tubes (15 mL or 50 mL).

    • Sterile pipettes.

    • Centrifuge with a swinging-bucket rotor.

4.2. Protocol Steps

  • Blood Preparation:

    • Dilute the anticoagulated blood 1:1 with the balanced salt solution in a sterile conical tube. For example, mix 4 mL of whole blood with 4 mL of PBS.

    • Mix gently by inverting the tube several times. Dilution is crucial for reducing red blood cell aggregation and improving the yield of mononuclear cells.

  • Layering the Gradient:

    • Pipette the desired volume of Ficoll-Metrizoate medium into a new conical tube (e.g., 3 mL for a 15 mL tube).

    • Carefully layer the diluted blood sample on top of the Ficoll-Metrizoate medium. Hold the tube at an angle and dispense the blood slowly against the side of the tube to prevent mixing of the layers. A sharp interface should be visible.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30 to 40 minutes at 18-20°C in a swinging-bucket rotor. Crucially, ensure the centrifuge brake is turned off to avoid disturbing the separated layers upon deceleration.

  • Cell Collection:

    • After centrifugation, four distinct layers will be visible (from top to bottom):

      • Plasma and platelets

      • A cloudy, opaque band of mononuclear cells (the "buffy coat") at the plasma/Ficoll interface

      • A clear layer of Ficoll-Metrizoate medium

      • A pellet of red blood cells and granulocytes at the bottom

    • Using a sterile pipette, carefully aspirate and discard the upper plasma layer, getting as close as possible to the mononuclear cell layer without disturbing it.

    • Using a fresh sterile pipette, carefully collect the entire mononuclear cell layer and transfer it to a new sterile conical tube.

  • Washing the Cells:

    • Add at least 3 volumes of BSS to the collected mononuclear cells (e.g., add 6-8 mL of PBS to 2 mL of collected cells). This step washes away the density gradient medium and remaining platelets.

    • Suspend the cells by gently pipetting up and down.

    • Centrifuge at 60-100 x g for 10 minutes at 18-20°C . This lower speed centrifugation is effective at pelleting the mononuclear cells while keeping the smaller platelets in the supernatant.

    • Carefully aspirate and discard the supernatant.

    • Perform a second wash by resuspending the cell pellet in BSS and centrifuging again under the same conditions.

  • Final Resuspension:

    • Discard the supernatant and resuspend the final cell pellet in the appropriate medium (e.g., RPMI-1640, PBS) for your downstream application, such as cell counting, viability assessment (e.g., with Trypan Blue), or cell culture.

Relevant Biological Pathway

Once isolated, mononuclear cells are often used to study immune responses. A fundamental pathway in immunology is the T-cell receptor (TCR) signaling cascade, which is initiated upon recognition of an antigen. The diagram below provides a simplified overview of this critical pathway.

G Simplified T-Cell Receptor (TCR) Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates NFAT NFAT PLCg->NFAT Signal Cascade AP1 AP-1 PLCg->AP1 Signal Cascade NFkB NF-κB PLCg->NFkB Signal Cascade Gene Gene Transcription (e.g., IL-2) NFAT->Gene Activate AP1->Gene Activate NFkB->Gene Activate

Caption: Key events in T-cell activation signaling.

References

Application of Metrizoic Acid in Preclinical Animal Imaging: A Historical Perspective and Generalized Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an iodinated contrast medium that was historically used for X-ray imaging procedures such as angiography and urography.[1] As a first-generation ionic monomer, it is considered a high-osmolar contrast agent (HOCA). Due to a higher incidence of adverse reactions compared to newer, low-osmolar contrast media (LOCM), its use in human medicine has been largely discontinued.[1] Consequently, detailed preclinical studies and standardized protocols for its application in animal imaging are not widely available in contemporary scientific literature.

This document provides a historical overview of this compound and presents generalized protocols for preclinical contrast-enhanced computed tomography (CT) in animal models, where agents like this compound would have been historically employed. The quantitative data provided is based on general principles of preclinical imaging, as specific data for this compound is scarce.

Physicochemical Properties

This compound-based contrast agents were formulated as salts, typically sodium or meglumine metrizoate. Key properties are summarized below.

PropertyValueReference
Class Ionic, monomeric, high-osmolar contrast agent[2]
Iodine Content 370 - 440 mg/mL[1]
Osmolality High (e.g., up to 2100 mOsm/kg)[1]
Viscosity (at 37°C) ~3.4 cP

Applications in Preclinical Imaging (Historical Context)

Historically, iodinated contrast agents like this compound were utilized in preclinical research to visualize anatomical structures and assess physiological processes in animal models. The primary imaging modality for such agents is X-ray-based computed tomography (CT). Key historical applications would have included:

  • Angiography: Visualization of blood vessels to study vascular diseases, tumor vascularization, and the effects of novel therapeutics on the vasculature.

  • Urography: Imaging of the urinary tract to assess kidney function, and diagnose obstructions or other abnormalities.

Generalized Experimental Protocols

The following are generalized protocols for contrast-enhanced CT imaging in small animals. These are not specific to this compound but represent a standard approach where it could have been used. Researchers should note that specific dosages and imaging parameters for this compound in different animal species are not well-documented in recent literature. Dosages for iodinated contrast agents in preclinical CT are typically in the range of 100-800 mg of Iodine per kg of body weight.

General Workflow for Preclinical Contrast-Enhanced CT

G cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_selection Animal Model Selection (e.g., Mouse, Rat) acclimatization Acclimatization animal_selection->acclimatization anesthesia Anesthesia Induction (e.g., Isoflurane) acclimatization->anesthesia catheterization Catheter Placement (e.g., Tail Vein) anesthesia->catheterization positioning Animal Positioning in CT Scanner catheterization->positioning pre_contrast Pre-contrast Scan (Baseline) positioning->pre_contrast contrast_injection Contrast Agent Injection (Intravenous) pre_contrast->contrast_injection post_contrast Post-contrast Scan(s) (e.g., Arterial, Venous phases) contrast_injection->post_contrast reconstruction Image Reconstruction post_contrast->reconstruction analysis Image Analysis (e.g., ROI, Quantification) reconstruction->analysis biodistribution Biodistribution/PK Modeling (if applicable) analysis->biodistribution

Fig. 1: Generalized workflow for a preclinical contrast-enhanced CT imaging study.
Protocol 1: General Angiography in a Murine Model

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using isoflurane (1-3% in oxygen).

    • Place a catheter in the tail vein for intravenous administration of the contrast agent.

    • Position the animal on the scanner bed. Monitoring of vital signs (respiration, temperature) is crucial.

  • Imaging:

    • Perform a pre-contrast (native) scan of the region of interest.

    • Administer the iodinated contrast agent as an intravenous bolus.

    • Acquire CT images at appropriate time points to capture the arterial and venous phases of enhancement. The timing is critical and depends on the animal's heart rate and circulation time.

  • Data Analysis:

    • Reconstruct the CT images.

    • Analyze vascular structures using appropriate software. This can include measurements of vessel diameter and density.

Protocol 2: Excretory Urography in a Rat Model
  • Animal Preparation:

    • Follow the same anesthesia and catheterization procedures as for angiography.

    • Ensure the animal is well-hydrated to promote urine production.

  • Imaging:

    • Acquire a pre-contrast scan of the abdominal region.

    • Inject the iodinated contrast agent intravenously.

    • Perform sequential CT scans at several time points post-injection (e.g., 1, 3, 5, 10, and 15 minutes) to visualize the renal cortex, medulla, and the collection system as the contrast is excreted.

  • Data Analysis:

    • Reconstruct the images from each time point.

    • Assess the time-dependent enhancement of the kidneys and urinary tract to evaluate renal function and morphology.

Quantitative Data

ParameterDescriptionExpected Value (General)
Route of Administration IntravenousN/A
Distribution Primarily in the extracellular fluidRapid
Protein Binding Low<10%
Metabolism Not metabolizedN/A
Elimination Half-life Dependent on renal functionShort (minutes to a few hours)
Excretion Primarily via glomerular filtration in the kidneys>95% in urine

Safety and Toxicological Profile

This compound is known to have a higher potential for adverse effects compared to modern contrast agents, which is attributed to its high osmolality. While specific LD50 values in various animal models are not consistently reported in the reviewed literature, it is known that intravenous administration of hyperosmolar solutions can lead to side effects. These include fluid shifts, vasodilation, and potential for allergic-type reactions. Animal studies comparing this compound with newer agents have shown that it caused greater effects on hemodynamics.

Logical Relationship of Contrast Agent Properties and Application

G cluster_properties Chemical & Physical Properties cluster_pk Pharmacokinetics cluster_application Imaging Application iodine Tri-iodinated Benzene Ring ct_contrast X-ray Attenuation (CT Contrast) iodine->ct_contrast solubility High Water Solubility distribution Extracellular Fluid Distribution solubility->distribution osmolality High Osmolality excretion Rapid Renal Excretion osmolality->excretion Influences hemodynamics angiography Angiography distribution->angiography urography Urography excretion->urography ct_contrast->urography ct_contrast->angiography

Fig. 2: Relationship between properties of this compound and its imaging applications.

Conclusion

This compound represents a historically significant class of X-ray contrast agents. However, due to its discontinuation and replacement by safer, low-osmolar agents, detailed preclinical application notes and standardized protocols are scarce. Researchers interested in preclinical contrast-enhanced CT are advised to consult literature on modern, commercially available iodinated contrast agents for which detailed protocols and safety data are readily available. The generalized protocols provided here can serve as a basic framework for designing such studies.

References

Application Notes and Protocols for Metrizoic Acid in Rodent Angiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an ionic, high-osmolality iodinated contrast medium historically used for X-ray imaging, including angiography.[1][2] While it has been largely superseded in clinical practice by lower-osmolality agents due to a higher risk of adverse effects, its properties may still be of interest for specific preclinical research applications in rodent models.[2][3] These application notes provide a reconstructed protocol for the use of this compound in rodent angiography, compiled from general rodent angiography procedures and data from analogous iodinated contrast agents, due to the limited availability of specific modern protocols for this compound.

Disclaimer: this compound has a high osmolality and an associated risk of allergic reactions and other side effects.[2] Researchers should exercise caution and conduct appropriate safety and toxicology assessments before use. Its approval for clinical use has been discontinued in some regions, including the United States.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molar Mass 627.943 g·mol−1
Iodine Content 370 - 440 mg/mL
Osmolality Up to 2100 mOsm/kg
Viscosity at 37°C 3.4 cP

Experimental Protocols

The following protocols are generalized for rodent models and should be adapted based on the specific research question, rodent species and strain, and available imaging equipment.

Preparation of this compound Solution

For research purposes, this compound may require formulation. A general protocol for solubilizing this compound is provided below. The final concentration should be adjusted based on the required iodine concentration for imaging.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of Saline to reach a final volume of 1 mL.

  • The final concentration of this example solution would be approximately 2.08 mg/mL. Adjust the initial stock concentration to achieve the desired final iodine concentration for imaging.

Experimental Workflow for this compound Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Formulation (1 mL) stock_sol Dissolve this compound in DMSO (e.g., 20.8 mg/mL) take_stock Take 100 µL of This compound stock solution add_peg Add 400 µL PEG300 and mix take_stock->add_peg add_tween Add 50 µL Tween-80 and mix add_peg->add_tween add_saline Add 450 µL Saline add_tween->add_saline final_solution Final Working Solution (approx. 2.08 mg/mL) add_saline->final_solution

Caption: Workflow for preparing a this compound working solution.

Animal Preparation

Proper animal preparation is critical for successful and humane angiographic procedures.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad or lamp to maintain body temperature

  • Hair clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Anesthetize the animal using an approved institutional protocol.

  • Monitor the animal's vital signs (respiration, heart rate) throughout the procedure.

  • Maintain the animal's body temperature at 37°C using a heating pad or lamp.

  • Remove fur from the injection or cannulation site using clippers.

  • Disinfect the exposed skin with a suitable antiseptic.

Administration of this compound

The route of administration will depend on the target vasculature and experimental goals.

This is a common and less invasive method for systemic contrast administration.

Materials:

  • Prepared this compound solution

  • Appropriate gauge needle (e.g., 27-30G for mice) and syringe

  • Rodent restrainer (optional, for conscious injections)

Procedure:

  • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • If the animal is conscious, place it in a restrainer.

  • Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail vein.

  • Confirm proper placement by observing a blood flashback into the needle hub.

  • Inject the this compound solution at a steady rate.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Workflow for Tail Vein Angiography

G animal_prep Animal Preparation (Anesthesia, Heating) tail_prep Tail Preparation (Warming, Disinfection) animal_prep->tail_prep injection Tail Vein Injection of this compound tail_prep->injection imaging Micro-CT/X-ray Imaging injection->imaging data_analysis Data Analysis imaging->data_analysis

References

Application Notes and Protocols: Preparing Metrizoic Acid Solutions for Cell Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative historically used as an X-ray contrast medium due to its high density and radiopacity.[1] While its primary application has been in medical imaging, its physicochemical properties, particularly its ability to form dense solutions, suggest its potential utility in biomedical research for the separation of cells and subcellular components based on their buoyant density. This document provides detailed protocols for the preparation of this compound solutions and their hypothetical application in cell isolation via density gradient centrifugation.

The principle of density gradient centrifugation lies in the separation of a heterogeneous mixture of cells by layering them on top of a solution of specific density (the gradient medium) and subjecting them to centrifugal force. Cells will migrate through the gradient and settle at a point where their own density equals that of the gradient medium, allowing for the separation of different cell populations.

Safety and Handling

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • Avoid release to the environment.

First Aid:

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.

  • If on skin: Immediately wash with water and soap and rinse thoroughly.

  • If in eyes: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.

Storage:

  • Store in a cool, well-ventilated area in a tightly sealed container.

  • Keep away from direct sunlight and sources of ignition.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1949-45-7
Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
Melting Point 281.5 °C
Boiling Point 678.85 °C

Preparation of this compound Solutions

This protocol describes the preparation of a stock isotonic this compound solution and its subsequent dilution to create working solutions of various densities. The osmolarity of the solutions should be adjusted to be isotonic with the cells being isolated (typically ~290-310 mOsm/L for mammalian cells) to maintain cell viability.

Materials and Reagents:

  • This compound powder

  • Distilled or deionized water

  • Physiologically balanced salt solution (e.g., PBS or Hanks' Balanced Salt Solution)

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Osmometer

  • Refractometer or densitometer

  • Sterile filtration unit (0.22 µm filter)

Protocol 1: Preparation of a Stock Isotonic this compound Solution
  • Prepare a concentrated stock solution:

    • Gradually dissolve a known weight of this compound powder in a volume of distilled water while stirring continuously. For example, to prepare a 60% (w/v) solution, dissolve 60 g of this compound in distilled water to a final volume of 100 mL.

  • Adjust pH:

    • Measure the pH of the solution and adjust it to a physiological range (typically 7.2-7.4) using NaOH or HCl.

  • Adjust Osmolality:

    • Measure the osmolality of the solution using an osmometer.

    • Dilute the concentrated solution with a balanced salt solution to achieve an isotonic stock solution (e.g., 300 mOsm/L). The final concentration of this compound will depend on the desired density.

  • Sterilization:

    • Sterilize the isotonic stock solution by passing it through a 0.22 µm filter.

  • Storage:

    • Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Working Solutions with Different Densities

Working solutions of desired densities can be prepared by diluting the isotonic stock solution with a suitable iso-osmotic buffer (e.g., PBS). The density of the final solutions should be verified using a refractometer or a densitometer.

Example Dilutions for Working Solutions:

Target Density (g/mL)Volume of Stock Solution (mL)Volume of Isotonic Buffer (mL)
1.050XY
1.077XY
1.100XY
1.120XY

Note: The exact volumes (X and Y) will depend on the density of the prepared stock solution and need to be calculated based on the formula: V1D1 + V2D2 = VfinalDfinal. It is recommended to create a calibration curve of refractive index versus density for precise measurements.

Workflow for Preparing this compound Solutions

G cluster_prep Solution Preparation cluster_working Working Solution Preparation dissolve Dissolve this compound in Water adjust_ph Adjust pH to 7.2-7.4 dissolve->adjust_ph adjust_osm Adjust Osmolality to Isotonic adjust_ph->adjust_osm sterilize Sterile Filter (0.22 µm) adjust_osm->sterilize stock Isotonic Stock Solution sterilize->stock dilute Dilute Stock with Isotonic Buffer stock->dilute Use Stock measure Measure Density (Refractometer) dilute->measure working Working Solutions of Desired Densities measure->working

Caption: Workflow for the preparation of this compound solutions.

Cell Isolation Protocol Using a this compound Gradient

This protocol provides a general framework for the isolation of a specific cell population from a heterogeneous mixture using a discontinuous (step) density gradient of this compound. This method is particularly useful for separating peripheral blood mononuclear cells (PBMCs), where lymphocytes and monocytes are separated from granulocytes and red blood cells.

Materials and Reagents:

  • Prepared sterile this compound working solutions of desired densities

  • Cell suspension (e.g., whole blood, dissociated tissue)

  • Isotonic buffer (e.g., PBS)

  • Sterile conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Protocol 3: Cell Isolation by Density Gradient Centrifugation
  • Prepare the Cell Suspension:

    • If starting with solid tissue, first obtain a single-cell suspension using enzymatic or mechanical dissociation methods.

    • Dilute the cell suspension 1:1 with an isotonic buffer to reduce cell clumping and viscosity.

  • Create the Density Gradient:

    • Carefully layer the this compound solutions of decreasing density into a sterile centrifuge tube. Start with the highest density solution at the bottom and gently overlay with solutions of progressively lower densities.

    • For PBMC isolation, a common approach is to use a single layer of a specific density (e.g., 1.077 g/mL).

  • Load the Cell Suspension:

    • Gently layer the prepared cell suspension on top of the density gradient. It is crucial to avoid mixing the cell layer with the gradient.

  • Centrifugation:

    • Centrifuge the tubes at a low to moderate speed (e.g., 400-800 x g) for 20-30 minutes at room temperature with the centrifuge brake turned off to prevent disruption of the separated layers.

  • Harvesting the Cells:

    • After centrifugation, distinct cell layers will be visible. Carefully aspirate the desired cell layer using a sterile pipette. For PBMC isolation, this will be the "buffy coat" layer at the interface between the plasma and the gradient medium.

  • Washing the Cells:

    • Transfer the harvested cells to a new centrifuge tube and wash them with an excess of isotonic buffer to remove the gradient medium.

    • Centrifuge at a lower speed (e.g., 200-300 x g) for 5-10 minutes to pellet the cells.

    • Discard the supernatant and repeat the washing step at least once more.

  • Cell Counting and Viability Assessment:

    • Resuspend the final cell pellet in an appropriate medium for downstream applications.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

Cell Isolation Workflow

G cluster_workflow Cell Isolation Workflow prep_cells Prepare Single-Cell Suspension load_cells Layer Cell Suspension onto Gradient prep_cells->load_cells create_gradient Create this compound Density Gradient create_gradient->load_cells centrifuge Centrifuge (e.g., 400-800 x g, 20-30 min) load_cells->centrifuge harvest Harvest Desired Cell Layer centrifuge->harvest wash Wash Cells with Isotonic Buffer harvest->wash analyze Cell Counting and Viability Analysis wash->analyze

Caption: Experimental workflow for cell isolation using a this compound density gradient.

Conclusion

This compound presents a potential alternative as a density gradient medium for cell separation. The protocols outlined in this document provide a foundational methodology for the preparation of this compound solutions and their application in isolating cells. Researchers should optimize the density ranges and centrifugation parameters based on the specific cell types and applications. Due to the lack of specific published protocols for this particular application, the provided methodologies are illustrative and based on established principles of density gradient centrifugation using other media. Careful validation and optimization are recommended for any new cell separation procedure.

References

Application Notes and Protocols for Metrizoic Acid in Micro-CT Imaging of Small Animals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Micro-computed tomography (micro-CT) is a non-invasive, high-resolution three-dimensional imaging modality crucial for preclinical research in small animals. It allows for detailed anatomical visualization and longitudinal studies, significantly contributing to drug development and disease modeling. The contrast between different soft tissues in micro-CT is often poor, necessitating the use of contrast agents to enhance visualization.

Metrizoic acid is a water-soluble, iodinated contrast agent. Historically used in clinical radiography, its application in preclinical micro-CT is less documented. Due to its high osmolality, this compound has a higher risk of adverse reactions compared to newer, non-ionic contrast media.[1][2] Like other small-molecule iodinated contrast agents, it is subject to rapid renal clearance in small animals, which presents challenges for in vivo imaging.[3]

These application notes provide a generalized protocol for the use of this compound in small animal micro-CT imaging, with a focus on vascular imaging. The provided methodologies are synthesized from general principles of micro-CT with iodinated contrast agents, as specific protocols for this compound in this application are not widely published. Researchers should consider these as a starting point and optimize the parameters for their specific experimental needs and imaging systems.

Properties of this compound

This compound is a tri-iodinated benzoic acid derivative. Its properties as a contrast agent are primarily due to the high atomic number of iodine, which effectively attenuates X-rays.

PropertyValueReference
Chemical Formula C₁₂H₁₁I₃N₂O₄[1]
Iodine Content 370-440 mg/mL[1]
Osmolality ~2100 mOsm/kg
Viscosity (at 37°C) 3.4 cP
Type Ionic, monomeric

Applications in Small Animal Micro-CT

The primary application of this compound in small animal micro-CT would be for contrast-enhanced imaging of vascular structures. Due to its rapid clearance, it is best suited for dynamic imaging or applications where a transient increase in blood pool contrast is sufficient. Potential applications include:

  • Angiography: Visualization of major blood vessels.

  • Organ Perfusion: Qualitative assessment of blood flow to organs.

  • Vascular Leakage: Assessment of tumor vascular permeability.

Experimental Protocols

The following are generalized protocols for the use of this compound in micro-CT imaging of rodents. It is critical to note that these are not established, validated protocols for this compound specifically, but are based on methodologies for similar small-molecule iodinated contrast agents.

Animal Preparation
  • Animal Model: This protocol is designed for mice or rats. All procedures should be approved by the institution's Animal Care and Use Committee.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.

  • Catheterization: For vascular imaging requiring continuous infusion, place a catheter in a suitable blood vessel (e.g., tail vein). Ensure the catheter is patent and secure.

  • Positioning: Position the animal on the scanner bed. Use a compatible immobilization device to minimize motion artifacts.

Contrast Agent Administration for Vascular Imaging (Continuous Infusion)

Due to the rapid renal clearance of small-molecule contrast agents like this compound in rodents, a continuous infusion is often necessary to maintain a stable level of vascular enhancement during the scan.

  • Contrast Solution: Prepare a sterile solution of this compound. The concentration may need to be adjusted based on the desired level of contrast and animal tolerance. A typical starting point for iodinated contrast agents is in the range of 300 mg I/mL.

  • Infusion Pump: Use a syringe pump for precise control of the infusion rate.

  • Infusion Protocol:

    • Administer an initial bolus to rapidly increase blood contrast.

    • Follow immediately with a continuous infusion to maintain contrast levels throughout the scan. The infusion rate will need to be optimized based on the animal's weight and the clearance rate of the agent. A starting point could be in the range of 1-2.5 mL/min for a rat, adjusted for a mouse.

  • Imaging: Begin the micro-CT scan once the infusion has started and a steady state of contrast enhancement is expected.

Micro-CT Imaging Parameters

The optimal imaging parameters will vary depending on the micro-CT system, the animal size, and the specific research question. The following table provides a general starting point.

ParameterRecommended ValueNotes
X-ray Tube Voltage 50-70 kVpHigher voltages may be needed for larger animals.
X-ray Tube Current 400-800 µAAdjust to achieve adequate signal-to-noise ratio.
Voxel Size 50-100 µmHigher resolution may be achievable but will increase scan time and radiation dose.
Number of Projections 360-720More projections can improve image quality but increase scan time.
Exposure Time 100-500 msShorter exposure times can reduce motion artifacts.
Gating Respiratory/CardiacRecommended for thoracic and cardiac imaging to minimize motion artifacts.

Data Presentation and Analysis

Hounsfield Units (HU)

The Hounsfield scale is a quantitative measure of radiodensity. The expected HU values for tissues enhanced with this compound will depend on the concentration of the agent in the tissue, the imaging parameters (especially kVp), and the specific micro-CT scanner calibration. It is important to note that without specific studies on this compound in a preclinical micro-CT setting, the following are estimations based on general principles of iodinated contrast agents.

Tissue/MaterialExpected HU (Approximate)Notes
Air -1000By definition.
Water 0By definition.
Soft Tissue (unenhanced) 20 - 80
Blood (unenhanced) 40 - 60
Blood (this compound enhanced) 200 - 600+Highly dependent on the in-vivo concentration of iodine.
Kidney (during excretion) 300 - 800+Will show high enhancement as the agent is cleared.
Bone 800 - 2000+
Image Analysis
  • Reconstruction: Reconstruct the acquired projection data into a 3D volume.

  • Segmentation: Use appropriate software to segment the regions of interest (e.g., blood vessels, organs).

  • Quantification: Measure parameters such as vessel volume, organ volume, and mean HU values within the segmented regions.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheterization Place Catheter Anesthesia->Catheterization Positioning Position on Scanner Bed Catheterization->Positioning Bolus Administer Bolus Positioning->Bolus Infusion Start Continuous Infusion Bolus->Infusion Scan Acquire Projections Infusion->Scan Reconstruction 3D Reconstruction Scan->Reconstruction Segmentation Segment ROI Reconstruction->Segmentation Quantification Quantify Parameters Segmentation->Quantification

Caption: Generalized workflow for contrast-enhanced micro-CT imaging.

Rationale for Continuous Infusion

ClearanceRationale cluster_bolus Bolus Injection Only cluster_infusion Continuous Infusion Bolus Single Bolus of This compound Peak High Initial Blood Contrast Bolus->Peak Clearance Rapid Renal Clearance Peak->Clearance Decline Steep Decline in Blood Contrast Clearance->Decline ImagingWindow Extended Imaging Window Infusion Continuous Infusion of this compound SteadyState Stable Blood Contrast Level Infusion->SteadyState SteadyState->ImagingWindow

References

Application Notes and Protocols: Metrizoic Acid in Combination with Ficoll for Cell Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a critical step in a wide range of research, diagnostic, and therapeutic applications. Density gradient centrifugation using a combination of Metrizoic acid and Ficoll is a well-established and widely used method for the separation of mononuclear cells (MNCs), such as lymphocytes and monocytes, from peripheral blood and bone marrow. This technique leverages the differences in the buoyant density of various cell types to achieve a high degree of purity and viability.

This compound, a dense iodinated compound, is a key component of the density gradient medium. When combined with Ficoll, a high-molecular-weight sucrose polymer, it creates a solution of a specific density (commonly 1.077 g/mL) that is iso-osmotic for mammalian cells. During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment through the Ficoll-Metrizoic acid layer and form a pellet at the bottom of the tube. In contrast, mononuclear cells, having a lower density, are retained at the interface between the plasma and the density gradient medium. This allows for their simple and efficient collection.

These application notes provide detailed protocols for the separation of mononuclear cells from peripheral blood and bone marrow using a Ficoll-Metrizoic acid medium, along with expected quantitative outcomes and troubleshooting guidance.

Data Presentation

The following tables summarize typical quantitative data obtained from mononuclear cell separation using Ficoll-Metrizoic acid density gradient centrifugation.

Table 1: Typical Performance Characteristics for Human Peripheral Blood Mononuclear Cell (PBMC) Separation [1][2]

ParameterTypical ValueNotes
Mononuclear Cell Recovery 60% ± 20%Recovery is calculated based on the initial number of mononuclear cells in the blood sample.
Purity of Mononuclear Cells 95% ± 5%Represents the percentage of mononuclear cells in the final isolated cell population.
Cell Viability > 90%Typically assessed by trypan blue exclusion.
Granulocyte Contamination < 5%
Erythrocyte Contamination < 10%

Table 2: Reported Cell Recovery from Different Starting Materials [3][4]

Starting MaterialSeparation MethodReported Cell Recovery
Human Peripheral BloodFicoll Density Gradient2.96 x 10⁶ viable cells/mL of blood
Rat Bone MarrowFicoll-Paque DGC25.6% ± 5.8% of total BMNCs
Rat Bone MarrowAdjusted Percoll DGC51.5% ± 2.3% of total BMNCs

Experimental Protocols

Protocol 1: Isolation of Mononuclear Cells from Human Peripheral Blood

Materials:

  • Anticoagulated whole blood (e.g., with EDTA, heparin, or citrate)

  • Ficoll-Metrizoic acid solution (density 1.077 g/mL), at room temperature (18-20°C)

  • Balanced salt solution (BSS), sterile (e.g., PBS or HBSS)

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Blood Dilution: Dilute the anticoagulated whole blood 1:1 with the balanced salt solution in a sterile conical centrifuge tube. For example, mix 5 mL of blood with 5 mL of BSS. Gentle mixing is essential to avoid cell damage. Diluting the blood reduces cell aggregation and improves the yield of mononuclear cells.[5]

  • Layering the Density Gradient: Carefully layer the Ficoll-Metrizoic acid solution under the diluted blood.

    • For a 15 mL tube, typically 3 mL of the density gradient medium is used.

    • For a 50 mL tube, typically 15 mL of the density gradient medium is used.

    • To avoid mixing, hold the blood tube at an angle and slowly dispense the density gradient medium at the bottom of the tube using a sterile pipette. A sharp interface between the blood and the gradient medium should be visible.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature (18-20°C) with the centrifuge brake turned off. A slow deceleration prevents disruption of the separated cell layers.

  • Harvesting Mononuclear Cells: After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma

    • Interface: A cloudy layer of mononuclear cells (lymphocytes and monocytes)

    • Below interface: Clear Ficoll-Metrizoic acid solution

    • Bottom pellet: Erythrocytes and granulocytes Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer at the interface. Using a clean sterile pipette, collect the mononuclear cell layer.

  • Washing the Cells:

    • Transfer the collected mononuclear cells to a new sterile centrifuge tube.

    • Add at least 3 volumes of BSS to wash the cells and remove platelets and the density gradient medium (e.g., add 9 mL of BSS to 3 mL of collected cells).

    • Centrifuge at 100-250 x g for 10 minutes at room temperature. A lower speed centrifugation is effective in removing platelets.

    • Discard the supernatant and resuspend the cell pellet in BSS.

    • Repeat the washing step one or two more times.

  • Cell Counting and Viability Assessment: After the final wash, resuspend the cell pellet in a known volume of an appropriate buffer or cell culture medium. Determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Protocol 2: Isolation of Mononuclear Cells from Bone Marrow Aspirate

Materials:

  • Bone marrow aspirate

  • Ficoll-Metrizoic acid solution (density 1.077 g/mL), at room temperature

  • Balanced salt solution (BSS), sterile

  • Sterile conical centrifuge tubes (50 mL)

  • Sterile pipettes

  • Cell strainer (100 µm)

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Sample Preparation:

    • Dilute the bone marrow aspirate with BSS, typically at a 1:1 or 1:2 ratio.

    • Pass the diluted bone marrow through a 100 µm cell strainer to remove any clots or bone spicules.

  • Layering the Density Gradient: Carefully layer approximately 35 mL of the diluted bone marrow suspension over 15 mL of Ficoll-Metrizoic acid solution in a 50 mL conical tube.

  • Centrifugation: Centrifuge at 445 x g for 35 minutes at 20°C in a swinging bucket rotor with the brake off.

  • Harvesting Mononuclear Cells: Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed. Transfer the mononuclear cells to a new 50 mL conical tube.

  • Washing the Cells:

    • Wash the cells by adding up to 40 mL of BSS, mix gently, and centrifuge at 300 x g for 10 minutes at 20°C.

    • To specifically reduce platelet contamination, resuspend the cell pellet in 50 mL of BSS and centrifuge at 200 x g for 10-15 minutes at 20°C.

    • Carefully and completely remove the supernatant.

  • Final Resuspension: Resuspend the cell pellet in an appropriate volume of buffer for downstream applications.

Mandatory Visualization

Cell_Separation_Workflow cluster_preparation Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_harvest Cell Harvesting cluster_wash Washing cluster_final Final Product start Start: Anticoagulated Whole Blood/Bone Marrow dilute Dilute Sample 1:1 with Balanced Salt Solution start->dilute layer Carefully layer diluted sample onto Ficoll-Metrizoic Acid dilute->layer Sample ready for layering centrifuge Centrifuge: 400 x g for 30-40 min (Brake Off) layer->centrifuge harvest Aspirate plasma and collect mononuclear cell layer from the interface centrifuge->harvest Separated layers formed wash1 Wash cells with Balanced Salt Solution harvest->wash1 Transfer to new tube centrifuge_wash Centrifuge: 100-250 x g for 10 min wash1->centrifuge_wash wash2 Repeat wash step 1-2 times centrifuge_wash->wash2 end Isolated Mononuclear Cells (Ready for downstream applications) wash2->end Clean cell pellet

Caption: Workflow for mononuclear cell separation using Ficoll-Metrizoic acid.

Separation_Principle cluster_tube Cell Separation Layers after Centrifugation plasma Plasma mnc Mononuclear Cells (Lymphocytes, Monocytes) [Interface] ficoll Ficoll-Metrizoic Acid Layer pellet Erythrocytes and Granulocytes [Pellet]

Caption: Cell layers formed after density gradient centrifugation.

Troubleshooting

Table 3: Troubleshooting Guide for Ficoll-Metrizoic Acid Cell Separation

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Mononuclear Cells - Blood sample is old.- Use fresh blood samples, process as soon as possible after collection.
- Temperature of reagents or centrifuge is too high.- Ensure Ficoll-Metrizoic acid solution and centrifuge are at room temperature (18-20°C). At higher temperatures, the density of the medium decreases, which can cause lymphocytes to sediment with granulocytes.
- Blood was not diluted.- Always dilute blood 1:1 with a balanced salt solution to reduce red blood cell aggregation which can trap mononuclear cells.
- Incorrect centrifugation speed or time.- Adhere to the recommended centrifugation parameters.
Contamination with Granulocytes - The interface was disturbed during collection.- Be careful when aspirating the plasma and collecting the mononuclear cell layer.
- Old blood sample where granulocyte density has changed.- Process blood samples as fresh as possible.
- Too much of the Ficoll-Metrizoic acid layer was collected.- Aspirate only the distinct mononuclear cell layer.
Contamination with Erythrocytes - Centrifugation speed was too low or time was too short.- Ensure adequate g-force and time for complete sedimentation of red blood cells.
- Temperature was too low, leading to poor erythrocyte aggregation.- Perform the separation at room temperature (18-20°C).
- The interface between blood and density gradient was mixed.- Layer the blood carefully over the Ficoll-Metrizoic acid solution.
- For significant contamination, an additional red blood cell lysis step may be required after isolation.- Use a commercially available RBC lysis buffer according to the manufacturer's instructions.
Poorly Defined Cell Layers - Vibration of the centrifuge.- Ensure the centrifuge is properly balanced and functioning correctly.
- Incorrect temperature.- Maintain the recommended temperature range.
- Expired or improperly stored Ficoll-Metrizoic acid solution.- Use a fresh, properly stored density gradient medium.

References

Application Notes and Protocols for Angiographic Studies in Animal Models Using Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a historically significant, ionic, high-osmolality, iodinated contrast medium previously employed in various X-ray imaging procedures, including angiography.[1] While it has been largely superseded in clinical practice by lower-osmolality agents due to a higher incidence of adverse effects, its historical use in animal models provides valuable data and context for preclinical research.[1] These application notes provide a detailed overview of the use of this compound in animal angiographic studies, with a focus on protocols for canine models, quantitative data from historical studies, and an exploration of the mechanistic basis of its primary adverse effect, ventricular fibrillation.

This compound was typically used in the form of its salts, such as sodium or meglumine metrizoate.[1] The iodine content of metrizoate solutions generally ranged from 370 to 440 mg/mL, with a high osmolality of up to 2100 mOsm/kg.[1]

Data Presentation

The following tables summarize quantitative data extracted from various studies on the use of this compound and comparable ionic contrast agents in animal models.

Table 1: Dosages of this compound and Other Ionic Contrast Media in Canine Angiography

Animal ModelAngiographic ProcedureContrast AgentDosageReference
Beagle DogLeft Coronary Artery AngiographyMetrizoate4 mL, 8 mL, and 16 mL injections(Almén & Bååth, 1987)
DogCoronary AngiographyNa/Ca/meglumine metrizoateNot specified(Trägårdh, 1980)
DogCerebral AngiographyMeglumine-Ca-Metrizoate (Isopaque Cerebral)Not specified(Nakstad et al., 1982)
DogCoronary Angiography90% Hypaque sodium (sodium diacetrizoate)10 cc amounts, approx. 4 cc/kg(Sones & Shirey, 1962)
DogCoronary Angiography70% Diodrast (iodopyracet)10 cc amounts, approx. 5.5 cc/kg(Sones & Shirey, 1962)

Table 2: Adverse Events Observed with this compound in Canine Coronary Angiography

ParameterObservationContrast AgentReference
Ventricular Fibrillation22% incidence with 4, 8, or 16 mL injectionsMetrizoate(Almén & Bååth, 1987)
Aortic Blood PressureSignificant decrease compared to non-ionic agentsMetrizoate(Almén & Bååth, 1987)
ECG ChangesProlonged QT interval during right coronary injectionsMetrizoate(Trägårdh & Lynch, 1978)
Cardiac FunctionReduction in left ventricular pressure, stroke volume, and workNa/Ca/meglumine metrizoate(Trägårdh, 1980)

Experimental Protocols

The following are detailed methodologies for key experiments involving angiography in canine models, synthesized from historical literature. These protocols are provided as a reference and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Protocol 1: Selective Coronary Angiography in a Canine Model

1. Animal Preparation and Anesthesia:

  • Animal Model: Mongrel dogs, weighing approximately 10 kg.

  • Anesthesia: Morphine-pentobarbital anesthesia was commonly used historically. Modern protocols would likely involve premedication (e.g., medetomidine 0.01 mg/kg), induction with a combination of agents (e.g., ketamine 10 mg/kg + diazepam 0.5 mg/kg), followed by intubation and maintenance with isoflurane gas anesthesia.

2. Catheterization:

  • Access Site: A carotid, brachial, or femoral artery is surgically exposed and catheterized.

  • Catheter: A 50-cm cardiac catheter is advanced into the root of the aorta under fluoroscopic guidance. The tip of the catheter is carefully positioned near the ostia of the coronary arteries.

3. Contrast Administration:

  • Contrast Agent: Metrizoate solution (e.g., Isopaque Coronar).

  • Dosage: Injections of 4 mL, 8 mL, or 16 mL can be administered into the left coronary artery. Injections of approximately 4 cc/kg of a 90% sodium diacetrizoate solution have also been reported for general coronary angiography.

  • Injection Rate: Injections can be performed either rapidly or slowly.

4. Imaging:

  • Technique: X-ray cineangiography.

  • Projections: Lateral and left posterior oblique positions are optimal for visualizing all three coronary arteries.

  • Monitoring: Continuous ECG and blood pressure monitoring are essential throughout the procedure. External defibrillation equipment should be readily available.

5. Post-Procedure Care:

  • Following the procedure, the catheter is removed, and the access artery is ligated.

  • The animal is recovered from anesthesia and monitored for any complications.

Protocol 2: Cerebral Angiography in a Canine Model

1. Animal Preparation and Anesthesia:

  • Animal Model: Healthy adult dogs.

  • Anesthesia: Premedication with medetomidine (0.01 mg/kg), induction with ketamine (10 mg/kg) and diazepam (0.5 mg/kg), followed by intubation and maintenance with isoflurane.

2. Catheterization:

  • Access Site: Femoral artery.

  • Technique: A standardized technique involves selective catheterization and injection of the vertebral artery.

  • Catheter: A 6 French, 90-cm long, open-end catheter is typically used for vertebral artery injection.

3. Contrast Administration:

  • Contrast Agent: Meglumine-Ca-Metrizoate (e.g., Isopaque Cerebral).

  • Dosage: An injection of 8 mL of contrast medium into the left vertebral artery has been shown to produce good results.

4. Imaging:

  • Technique: Digital Subtraction Angiography (DSA) is the modern standard, though historical studies used conventional radiography.

  • Projections: Ventrodorsal and lateral projections.

  • Timing: Images are best acquired 0.5 to 1 second after injection to visualize the intracranial arterial system.

5. Post-Procedure Care:

  • Similar to coronary angiography, the catheter is removed, hemostasis is achieved at the access site, and the animal is recovered from anesthesia with appropriate monitoring.

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced Ventricular Fibrillation

The high osmolality and ionic nature of this compound are central to its primary adverse effect of inducing ventricular fibrillation, particularly during selective coronary artery injections. The proposed mechanism involves a transient, localized disruption of the electrochemical balance in the myocardium.

G cluster_0 Intracoronary Injection of this compound cluster_1 Myocardial Interstitium cluster_2 Myocyte Electrophysiology cluster_3 Cardiac Conduction & Arrhythmogenesis A High Osmolality & Ionic Nature B Transient Localized Hyperosmolarity A->B Direct Effect C Decreased Extracellular K+ B->C D Increased Extracellular Na+ B->D E Hyperpolarization of Resting Potential C->E D->E F Prolongation of Action Potential Duration E->F G Increased Vulnerability to Premature Ventricular Beats F->G H Ventricular Fibrillation G->H

Caption: Proposed signaling pathway for this compound-induced ventricular fibrillation.

General Experimental Workflow for Angiography in Animal Models

The following diagram illustrates a typical experimental workflow for conducting angiographic studies in animal models.

G cluster_0 Pre-Procedural Phase cluster_1 Procedural Phase cluster_2 Post-Procedural Phase A Animal Selection & Acclimation B Protocol Approval (IACUC) A->B C Fasting B->C D Anesthesia & Monitoring C->D E Vascular Access D->E F Catheter Placement (Fluoroscopy) E->F G Contrast Injection F->G H Angiographic Imaging G->H I Catheter Removal & Hemostasis H->I J Recovery from Anesthesia I->J K Post-Procedural Monitoring J->K L Data Analysis K->L

Caption: General experimental workflow for animal model angiography.

Conclusion

While this compound is no longer a primary choice for contrast-enhanced imaging, understanding its properties and historical application in animal models remains relevant for comparative studies and for comprehending the evolution of contrast media. The protocols and data presented here, primarily derived from canine studies, offer a foundation for researchers designing preclinical angiographic experiments. It is imperative to acknowledge the higher risk of adverse events, particularly cardiac arrhythmias, associated with high-osmolality ionic contrast agents like this compound and to ensure that all experimental procedures are conducted with rigorous monitoring and ethical oversight.

References

Application Notes and Protocols for Cell Separation Using Metrizoic Acid Gradients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid and its derivatives, such as Metrizamide and sodium metrizoate, are iodinated benzamido derivatives of glucose. These compounds are widely used to form density gradients for the isopycnic separation of cells and subcellular organelles. Their high density, low viscosity, and ability to form iso-osmotic solutions make them an excellent choice for separating cell populations with high purity and viability.

These application notes provide detailed protocols for the separation of various cell types using this compound-based gradients. The methodologies are compiled from established scientific literature to ensure reproducibility and reliability in your research.

Application 1: Isolation of Mononuclear Cells from Peripheral Blood

This protocol describes the separation of peripheral blood mononuclear cells (PBMCs), including lymphocytes and monocytes, from whole blood using a Ficoll-sodium metrizoate gradient.

Quantitative Data
ParameterResultNotes
Cell Purity >95% mononuclear cellsDependent on careful layering and aspiration
Cell Viability >95%Assessed by Trypan Blue exclusion
Red Blood Cell Contamination <5%Most erythrocytes pellet at the bottom
Granulocyte Contamination VariableCan increase in older blood samples
Experimental Protocol

Materials:

  • Whole blood collected in an appropriate anticoagulant (e.g., heparin, EDTA)

  • Ficoll-sodium metrizoate solution (Density: 1.077 g/mL)

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • 15 mL or 50 mL conical centrifuge tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring the Ficoll-sodium metrizoate solution to room temperature.

  • Dilute the whole blood with an equal volume of PBS (1:1 ratio).

  • Carefully layer 3 mL of the diluted blood over 3 mL of the Ficoll-sodium metrizoate solution in a 15 mL centrifuge tube. Ensure a sharp interface between the two layers by holding the tube at an angle and slowly pipetting the diluted blood down the side.

  • Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of mononuclear cells at the plasma-gradient interface, the gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Collect the buffy coat layer containing the mononuclear cells using a clean pipette and transfer it to a new centrifuge tube.

  • Wash the collected cells by adding at least 3 volumes of PBS.

  • Centrifuge at 160-260 x g for 10 minutes at room temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the appropriate medium for downstream applications.

Workflow Diagram

cluster_0 Blood Preparation cluster_1 Gradient Centrifugation cluster_2 Cell Isolation & Washing Dilute Blood Dilute Blood Layer Blood Layer on Ficoll- Metrizoate Gradient Dilute Blood->Layer Blood Centrifuge Centrifuge Layer Blood->Centrifuge 400g, 30 min Aspirate Buffy Coat Aspirate Buffy Coat Centrifuge->Aspirate Buffy Coat Wash Cells Wash Cells Aspirate Buffy Coat->Wash Cells 3x with PBS Pellet Cells Pellet Cells Wash Cells->Pellet Cells Resuspend Resuspend in Downstream Medium Pellet Cells->Resuspend

Workflow for Mononuclear Cell Isolation

Application 2: Separation of Specific Lymphoid Cell Subpopulations

This advanced technique allows for the positive selection of a specific subset of lymphoid cells by increasing their density through antibody-mediated binding of bacteria.[1]

Quantitative Data
ParameterResultNotes
Purity of Separated Cells ~95%Effective even for initial populations <10%[1]
Cell Viability Not significantly impairedAssessed by in-vitro multiplication[1]
Cell Recovery GoodSpecific percentage not stated
Experimental Protocol

Materials:

  • Mixed population of lymphoid cells

  • IgG antibody specific to a surface marker on the target cell population

  • Protein A-containing Staphylococcus aureus (formalin-fixed or autoclaved bacteria cannot be used)

  • 11.5% Sodium Metrizoate solution

  • Lysostaphin enzyme solution

  • Appropriate cell culture medium (e.g., F-10 medium)

  • Centrifuge tubes and centrifuge

Procedure:

  • Antibody Coating: Incubate the cell mixture with the specific IgG antibody against the target cell surface marker.

  • Removal of Dead Cells (Optional but Recommended): Perform a density gradient centrifugation of the antibody-coated cells on an 11.5% sodium metrizoate gradient to remove dead cells.

  • Bacterial Adherence: Add the Protein A-containing S. aureus to the antibody-coated cells to allow adherence, which increases the density of the target cells.

  • Density Gradient Separation: Layer the cell-bacteria mixture onto an 11.5% sodium metrizoate gradient. Centrifuge to pellet the denser target cells with attached bacteria, separating them from the non-target cells which remain at the interface.

  • Removal of Bacteria: Resuspend the bottom fraction (target cells with bacteria) and treat with lysostaphin to digest the bacteria, releasing the purified target cells.

  • Final Wash: Wash the purified cells by centrifugation to remove bacterial debris and lysostaphin.

Workflow Diagram

Start Mixed Lymphoid Cells Antibody_Coating Coat cells with specific IgG antibody Start->Antibody_Coating Bacterial_Adherence Adhere Protein A- containing S. aureus Antibody_Coating->Bacterial_Adherence Density_Gradient Centrifuge on 11.5% Sodium Metrizoate Gradient Bacterial_Adherence->Density_Gradient Separate_Fractions Separate Bottom Fraction (Target Cells + Bacteria) Density_Gradient->Separate_Fractions Lysostaphin_Digestion Digest Bacteria with Lysostaphin Separate_Fractions->Lysostaphin_Digestion Final_Wash Wash Purified Cells Lysostaphin_Digestion->Final_Wash End Purified Lymphoid Cell Subpopulation Final_Wash->End

Workflow for Specific Lymphoid Cell Isolation

Application 3: Purification of Pancreatic Islets

Metrizamide, often in combination with Ficoll, is used for the purification of human pancreatic islets for transplantation and research. This method has been shown to improve recovery and viability compared to other gradient media.

Quantitative Data
ParameterResultNotes
Islet Recovery ImprovedCompared to manual gradients
Islet Viability ImprovedCompared to manual gradients
Purity VariableDependent on digestion and donor pancreas
Processing Time ReducedCan be shortened from ~7h to ~3.5h with automation
Experimental Protocol (High-Level)

This protocol typically involves automated cell separators for handling the large tissue volumes from a digested pancreas.

Materials:

  • Digested pancreatic tissue

  • Metrizamide/Ficoll density medium

  • Automated cell separator (e.g., COBE 2991)

  • Appropriate buffers and culture media

Procedure:

  • Prepare a continuous or discontinuous density gradient using the Metrizamide/Ficoll medium within the cell separator system according to the manufacturer's instructions.

  • Load the digested pancreatic tissue into the cell separator.

  • Initiate the automated centrifugation program. The separator will fractionate the tissue based on density, separating the islets from acinar and other exocrine tissue.

  • Collect the fractions containing the purified islets.

  • Wash the islets to remove the gradient medium.

  • Assess islet yield, purity, and viability using standard methods (e.g., dithizone staining and fluorescent viability assays).

Logical Relationship Diagram

Digested_Pancreas Digested Pancreatic Tissue Automated_Separator Automated Cell Separator (e.g., COBE 2991) Digested_Pancreas->Automated_Separator Purified_Islets Purified Pancreatic Islets Automated_Separator->Purified_Islets Exocrine_Tissue Exocrine Tissue (Waste) Automated_Separator->Exocrine_Tissue Metrizamide_Gradient Metrizamide/Ficoll Density Gradient Metrizamide_Gradient->Automated_Separator

Pancreatic Islet Purification Logic

Application 4: Isolation of Leydig Cells from Testicular Tissue

Metrizamide gradients have been effectively used to isolate and fractionate Leydig cell populations from collagenase-dispersed testicular tissue. This method provides an advantage over other media, such as Percoll, by better separating Leydig cells from contaminating germ cells.

Quantitative Data
ParameterResultNotes
Purity HighEffectively separates germ cells from Leydig cells
Cell Populations Two distinct bandsA denser band with greater testosterone-producing capacity
Viability >75%Based on data for cryopreserved purified Leydig cells
Recovery Not specified
Experimental Protocol

Materials:

  • Testicular tissue

  • Collagenase solution

  • Metrizamide powder or stock solution

  • Appropriate buffers (e.g., Medium 199)

  • Centrifuge tubes and centrifuge

Procedure:

  • Tissue Dissociation: Decapsulate testes and incubate with a collagenase solution to disperse the interstitial cells.

  • Initial Cell Collection: Filter the cell suspension to remove tubular fragments and collect the interstitial cells by low-speed centrifugation.

  • Gradient Preparation: Prepare a continuous or discontinuous Metrizamide gradient. A 14-32% continuous gradient is effective.

  • Cell Layering: Resuspend the interstitial cell pellet and carefully layer it on top of the Metrizamide gradient.

  • Centrifugation: Centrifuge the gradient at 800 x g for 20 minutes.

  • Fraction Collection: Two distinct bands of Leydig cells (Population I and Population II) will form within the gradient. Carefully aspirate each band separately.

  • Washing: Dilute the collected fractions with buffer and centrifuge to pellet the cells, washing away the gradient medium. Repeat the wash step.

  • The purified Leydig cell populations are now ready for culture or analysis.

Workflow Diagram

Start Testicular Tissue Dissociation Collagenase Digestion Start->Dissociation Filtration Filter & Collect Interstitial Cells Dissociation->Filtration Gradient Layer on 14-32% Metrizamide Gradient Filtration->Gradient Centrifugation Centrifuge 800g, 20 min Gradient->Centrifugation Collection Collect Leydig Cell Bands (Population I & II) Centrifugation->Collection Washing Wash Cells Collection->Washing End Purified Leydig Cells Washing->End

Workflow for Leydig Cell Isolation

Disclaimer

These protocols are intended for research use only and should be adapted to your specific experimental needs. Always follow standard laboratory safety procedures. The performance of these protocols may vary depending on the starting material, reagents, and equipment used.

References

Troubleshooting & Optimization

Troubleshooting erythrocyte contamination in Metrizoic acid gradients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metrizoic acid-based density gradients for cell separation. The primary focus is on addressing and resolving issues of erythrocyte (red blood cell - RBC) contamination in the isolated cell fractions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound gradient centrifugation for cell separation?

A1: this compound, often used as a salt (e.g., sodium metrizoate), is a dense, iodinated compound. When mixed with a polysaccharide like Ficoll, it creates a solution of a specific density (e.g., 1.077 g/mL). During centrifugation, different cell types in a whole blood sample migrate through this gradient based on their buoyant density. Erythrocytes and granulocytes are denser and will pellet at the bottom of the tube. Lymphocytes and other mononuclear cells, being less dense, will form a distinct layer at the interface between the plasma and the density gradient medium.[1]

Q2: Why is my isolated mononuclear cell layer contaminated with red blood cells?

A2: Erythrocyte contamination in the mononuclear cell layer can be caused by several factors, including:

  • Improper Gradient Formation: Incorrect preparation of the this compound gradient, leading to a density that is too low or too high.

  • Incorrect Centrifugation Parameters: Suboptimal centrifugation speed or time can lead to incomplete separation of cell layers.[2]

  • Sample Overload: Applying too much blood volume onto the gradient can cause mixing of the layers and RBC carryover.

  • Old Blood Samples: Blood samples older than 24-48 hours can exhibit changes in cell density and increased cell aggregation, leading to poor separation.

  • Incorrect Temperature: Both the blood sample and the gradient medium should be at room temperature (18-20°C) for optimal separation.

  • Disturbance of the Gradient: Careless layering of the blood onto the gradient or agitation of the tube after centrifugation can disrupt the separated layers.

Q3: Can I use this compound alone for density gradient separation?

A3: While this compound provides the density for the gradient, it is most commonly used in combination with a polysaccharide like Ficoll. Ficoll aids in the aggregation of red blood cells, which facilitates their sedimentation to the bottom of the tube, resulting in a cleaner separation of mononuclear cells. Formulations combining Ficoll and a salt of this compound (or the similar compound diatrizoic acid) are standard for this application.

Q4: How can I remove residual red blood cells after the density gradient centrifugation?

A4: If you still have significant RBC contamination after the gradient separation, you can perform a red blood cell lysis step. This involves resuspending the cell pellet in a lysis buffer (e.g., Ammonium-Chloride-Potassium (ACK) lysis buffer) which selectively lyses the erythrocytes while leaving the lymphocytes largely intact.

Q5: Does the choice of anticoagulant in the blood collection tube affect the separation?

A5: Yes, the choice of anticoagulant can influence the outcome. Heparin, EDTA, and citrate are commonly used and are generally compatible with density gradient separation. However, it's crucial to ensure the blood is well-mixed with the anticoagulant to prevent clotting, which can trap mononuclear cells and lead to lower yields.

Troubleshooting Guide

This guide addresses common issues of erythrocyte contamination in a question-and-answer format.

Problem Possible Cause Recommended Solution
Visible red cell contamination in the mononuclear cell layer. 1. Incorrect Centrifugation Speed/Time: Centrifugation speed is too low or the duration is too short.Ensure your centrifuge is properly calibrated. Use the recommended centrifugation speed and time as specified in your protocol (see Experimental Protocol section). A typical starting point is 400 x g for 30-40 minutes with the brake off.
2. Incorrect Temperature of Reagents: Blood sample and/or this compound gradient were used directly from cold storage.Allow the blood sample and the density gradient medium to equilibrate to room temperature (18-20°C) before use.
3. Old Blood Sample: Blood was drawn more than 24-48 hours prior to processing.Use fresh blood samples whenever possible. If using older samples, you may need to optimize the protocol, for instance, by increasing the centrifugation time.
4. Improper Layering: The diluted blood was mixed with the gradient medium during layering.Carefully and slowly layer the diluted blood onto the this compound gradient. Tilt the tube and let the blood run down the side to minimize mixing.
5. Sample Overload: The volume of blood layered onto the gradient is too high for the tube size.Maintain the recommended ratio of blood to gradient medium. For a 15 mL tube, a common ratio is 4 mL of diluted blood over 3 mL of gradient medium. For larger volumes, use a 50 mL tube.
Low yield of mononuclear cells and a large red blood cell pellet. 1. Cell Trapping in RBC Aggregates: Insufficient dilution of the whole blood.Dilute the whole blood sample 1:1 with a balanced salt solution (e.g., PBS) before layering it onto the gradient. This reduces the formation of large red blood cell clumps that can trap lymphocytes.
2. Inappropriate Anticoagulant or Clotting: The blood sample has started to clot.Ensure the blood is collected in tubes with an appropriate anticoagulant and is properly mixed immediately after collection.
A diffuse or non-existent mononuclear cell layer. 1. Centrifuge Brake Applied: The centrifuge brake was on during deceleration, causing the layers to mix.Ensure the centrifuge brake is turned off for the density gradient separation step.
2. Incorrect Gradient Density: The density of the this compound solution is incorrect.Prepare the this compound gradient solution precisely according to the manufacturer's instructions or a validated protocol to achieve the correct density (typically 1.077 g/mL).

Experimental Protocols

Protocol for Lymphocyte Separation using a Ficoll-Metrizoic Acid Gradient

This protocol is a standard method for the isolation of mononuclear cells (lymphocytes and monocytes) from peripheral blood.

Materials:

  • Whole blood collected in a tube with an appropriate anticoagulant (e.g., Heparin, EDTA).

  • Ficoll-Metrizoic acid density gradient medium (e.g., Lymphoprep™, Ficoll-Paque™ PLUS, which contain a diatrizoate salt, functionally similar to metrizoate) with a density of 1.077 g/mL.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Sterile conical centrifuge tubes (15 mL and 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

Procedure:

  • Preparation:

    • Bring the Ficoll-Metrizoic acid medium and PBS to room temperature (18-20°C).

    • Dilute the whole blood sample 1:1 with PBS in a sterile conical tube.

  • Layering the Gradient:

    • Pipette the desired volume of Ficoll-Metrizoic acid medium into a new conical tube (e.g., 3 mL for a 15 mL tube).

    • Carefully layer the diluted blood on top of the Ficoll-Metrizoic acid medium. Hold the tube at an angle and dispense the blood slowly against the side of the tube to form a distinct layer and avoid mixing.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature (18-20°C) in a swinging-bucket rotor. Crucially, ensure the centrifuge brake is turned off.

  • Harvesting the Mononuclear Cells:

    • After centrifugation, you will observe distinct layers: an upper plasma layer, a "buffy coat" layer of mononuclear cells at the plasma/gradient interface, the gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.

    • Carefully aspirate and discard the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a clean sterile pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile conical tube.

  • Washing the Cells:

    • Add at least 3 volumes of PBS to the collected mononuclear cells (e.g., if you collected 1 mL of cells, add 3 mL of PBS).

    • Gently resuspend the cells by pipetting up and down.

    • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.

    • Carefully aspirate and discard the supernatant.

    • Repeat the washing step one more time to ensure the removal of platelets and gradient medium.

  • Final Resuspension:

    • Resuspend the final cell pellet in the desired volume of culture medium or buffer for downstream applications.

Visualizations

Experimental Workflow for Mononuclear Cell Isolation

G cluster_prep Preparation cluster_layer Layering cluster_spin Centrifugation cluster_harvest Harvesting & Washing cluster_final Final Step prep1 Dilute Whole Blood 1:1 with PBS prep2 Add Ficoll-Metrizoic Acid to Centrifuge Tube layer Carefully Layer Diluted Blood onto Gradient prep2->layer spin Centrifuge at 400 x g for 30-40 min (Brake OFF) layer->spin harvest1 Aspirate Plasma Layer spin->harvest1 harvest2 Collect Mononuclear Cell Layer harvest1->harvest2 wash1 Wash with PBS (1st time) harvest2->wash1 wash2 Wash with PBS (2nd time) wash1->wash2 final Resuspend Cell Pellet for Downstream Applications wash2->final

Caption: Experimental workflow for isolating mononuclear cells.

Troubleshooting Erythrocyte Contamination

G start Erythrocyte Contamination in Mononuclear Cell Layer? cause1 Check Centrifugation Parameters (Speed, Time, Brake OFF) start->cause1 Yes lysis_step Consider Post-Separation RBC Lysis Step start->lysis_step No, but want to improve purity cause2 Verify Reagent Temperature (Room Temperature) cause1->cause2 Correct solution1 Adjust Centrifuge Settings cause1->solution1 Incorrect cause3 Assess Blood Sample Age (< 24-48 hours) cause2->cause3 Correct solution2 Equilibrate Reagents to RT cause2->solution2 Incorrect cause4 Review Layering Technique (Slow and Careful) cause3->cause4 Fresh solution3 Use Fresher Blood Sample cause3->solution3 Too Old cause5 Check Blood to Gradient Ratio (Avoid Overload) cause4->cause5 Proper solution4 Re-train on Layering Technique cause4->solution4 Improper solution5 Use Correct Volumes cause5->solution5 Incorrect cause5->lysis_step Correct

Caption: Troubleshooting decision tree for RBC contamination.

References

Technical Support Center: Optimizing Metrizoic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Metrizoic acid concentration in cell viability experiments. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its effect on cell viability largely uncharacterized in literature?

A1: this compound is an iodinated contrast medium that was previously used for X-ray imaging, including angiography and urography.[1] Its use has been largely discontinued due to a high risk of allergic reactions associated with its high osmolality.[1][2] Consequently, there is limited recent research on its specific mechanisms of action at a cellular level beyond its function as a contrast agent, and thus its effects on cell viability are not well-documented in publicly available literature.

Q2: I am observing inconsistent results in my cell viability assays with this compound. What are the common causes?

A2: Inconsistent results in cell viability assays can arise from several factors. These include the potential for the compound to interfere with the assay chemistry, variations in cell seeding density, and inconsistent incubation times.[3][4] It is also crucial to ensure that this compound is fully solubilized in the culture medium, as precipitation can lead to variable concentrations and inconsistent effects on cells.

Q3: My control wells have high background signals. How can I troubleshoot this?

A3: High background signals can be due to the degradation of the assay reagent from improper storage or light exposure. Always store reagents as recommended by the manufacturer. Additionally, components of the cell culture medium or the solvent used to dissolve this compound could react with the assay reagents. Running a "no-cell" control with the medium, this compound, and the assay reagent can help identify such interferences.

Q4: How do I determine if a decrease in cell viability is due to apoptosis or another form of cell death?

A4: Standard cell viability assays, such as those measuring metabolic activity, indicate cell death or growth arrest but do not specify the mechanism. To confirm apoptosis, you should use assays that measure specific markers of programmed cell death, such as caspase activity, DNA fragmentation (e.g., TUNEL assay), or changes in the cell membrane.

Q5: The IC50 value for this compound varies between my experiments. What could be causing this?

A5: Fluctuations in IC50 values are often due to variations in experimental parameters. The duration of cell exposure to the compound can significantly impact the IC50 value; longer incubation times may lead to lower IC50 values. The health and passage number of the cells can also affect their response to the compound. It is recommended to use cells at a consistent and low passage number and to standardize all experimental conditions.

Troubleshooting Guide

This table provides solutions to common problems encountered when optimizing this compound concentration for cell viability assays.

Problem Possible Causes Solutions
Compound Precipitation in Media - Concentration exceeds solubility limit in aqueous media.- Temperature difference between compound solution and media.- Check the solubility limits of this compound.- Pre-warm both the compound solution and the medium to the same temperature before mixing.
Low Signal or Poor Dynamic Range - Suboptimal cell number (too few or too many).- Incorrect incubation time with the drug or assay reagent.- Perform a cell titration experiment to find the optimal seeding density.- Optimize incubation times for both drug treatment and the assay reagent.
High Variability Between Replicate Wells - Inaccurate pipetting.- "Edge effects" in the microplate.- Regularly calibrate pipettes.- Use a multi-channel pipette for adding reagents simultaneously.- Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media.
Solvent-Induced Toxicity - The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% v/v).

Experimental Protocols

Below are detailed protocols for key experiments in optimizing this compound concentration.

Protocol 1: Determining Optimal Cell Seeding Density
  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.

  • Serial Dilution: Perform a serial dilution of the cell suspension to obtain a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Plating: Seed 100 µL of each cell dilution into the wells of a 96-well plate. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT or WST-1) according to the manufacturer's instructions.

  • Analysis: Plot the absorbance or fluorescence values against the number of cells per well. The optimal seeding density will be in the linear range of this curve.

Protocol 2: MTT Cell Viability Assay for this compound Treatment
  • Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well and mix gently to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The following table provides a template for summarizing the results of your cell viability experiments.

This compound Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability
0 (Vehicle Control)[Insert Value][Insert Value]100%
1[Insert Value][Insert Value][Calculate Value]
10[Insert Value][Insert Value][Calculate Value]
50[Insert Value][Insert Value][Calculate Value]
100[Insert Value][Insert Value][Calculate Value]
250[Insert Value][Insert Value][Calculate Value]
500[Insert Value][Insert Value][Calculate Value]

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Determine Optimal Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat with Serial Dilutions of this compound B->D C->D E Incubate for Defined Period (e.g., 24, 48, 72h) D->E F Perform Cell Viability Assay (e.g., MTT, WST-1) E->F G Measure Absorbance/ Fluorescence F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I G Metrizoic_Acid This compound (Hypothetical Stressor) Stress Cellular Stress Metrizoic_Acid->Stress Mitochondria Mitochondria Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway.

References

Technical Support Center: Reducing Metrizoic Acid-Induced Cell Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metrizoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound-induced cell toxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an iodinated organic compound that was historically used as a high-osmolality contrast medium for X-ray imaging.[1][2] In a research context, it may be used to study the cellular effects of high-osmolality substances or as a reference compound in toxicological studies.

Q2: What are the primary mechanisms of this compound-induced cell toxicity in vitro?

While direct studies on this compound are limited, research on other high-osmolarity contrast media (HOCM) suggests that its cytotoxicity is primarily driven by two interconnected mechanisms:

  • Hyperosmolality: The high concentration of this compound in the culture medium creates a hypertonic environment, leading to osmotic stress on the cells. This can cause cell shrinkage, disruption of cellular functions, and ultimately, cell death.

  • Direct Cytotoxicity: Beyond osmotic effects, the chemical structure of contrast media molecules can exert direct toxic effects on cells.[3] Studies on similar HOCM indicate that these agents can induce apoptosis (programmed cell death) and necrosis.[4] Key events in this process include:

    • Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

    • Disruption of Calcium Homeostasis: An increase in intracellular calcium levels can trigger various signaling pathways that lead to cell death.

    • Mitochondrial Dysfunction: Damage to mitochondria can disrupt energy production and release pro-apoptotic factors.

    • Activation of Apoptotic Pathways: HOCM can upregulate pro-apoptotic proteins like Bax and activate executioner caspases such as caspase-3.[4]

Q3: Which cell types are particularly sensitive to this compound-induced toxicity?

Based on studies with other contrast agents, renal tubular cells and endothelial cells are highly susceptible to the cytotoxic effects of high-osmolarity contrast media. This is consistent with the clinical observation of contrast-induced nephropathy.

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause: The concentration of this compound is too high, leading to excessive osmotic stress and direct cytotoxicity.

Solutions:

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help you identify a working concentration that induces a measurable, but not overwhelming, toxic effect.

    • Refer to the table below for reported cytotoxic concentrations of other high-osmolarity contrast media to guide your concentration range selection.

  • Co-treatment with Antioxidants:

    • Oxidative stress is a major contributor to contrast media toxicity. Co-incubating your cells with an antioxidant can mitigate these effects. N-acetylcysteine (NAC) is a well-documented antioxidant that has shown protective effects against contrast-induced cell damage.

    Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

    • Cell Seeding: Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.

    • Co-treatment: Add this compound at the desired concentration to the wells already containing NAC.

    • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48 hours).

    • Viability Assessment: Measure cell viability using a standard method such as the MTT or LDH assay.

Issue 2: Increased apoptosis detected in this compound-treated cells.

Possible Cause: this compound is activating intrinsic and/or extrinsic apoptotic pathways.

Solutions:

  • Inhibition of Apoptotic Pathways:

    • To confirm the role of caspases in the observed apoptosis, you can use a pan-caspase inhibitor, such as Z-VAD-FMK. A reduction in apoptosis in the presence of the inhibitor would confirm a caspase-dependent mechanism.

  • Modulation of Bcl-2 Family Proteins:

    • High-osmolarity contrast media have been shown to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. While direct pharmacological modulation of these proteins can be complex, understanding their involvement can help in interpreting your results.

Data Presentation

Table 1: Cytotoxicity of High-Osmolarity Contrast Media (HOCM) in vitro

Contrast MediumCell TypeConcentrationEffectReference
Diatrizoate (HOCM)Human renal tubular epithelial cells (HKCs)74 and 111 mg I/mLIncreased LDH release, decreased cell viability, induced apoptosis
Ioxithalamate (HOCM)LLC-PK1 (porcine kidney epithelial)18.75 to 150 mg I/mLDose-dependent decrease in cell viability
Diatrizoate (HOCM)Rat mesangial cells0 to 100 mg I/mLSignificantly more cytotoxic than low-osmolar contrast media

Table 2: Protective Effects of Antioxidants against Contrast Media-Induced Toxicity in vitro

Protective AgentContrast MediumCell TypeProtective EffectReference
N-acetylcysteine (NAC)Not specifiedRenal tubular cellsProtects against apoptosis related to reactive oxygen species
Ascorbic AcidNot specifiedRenal cellsDose-dependent prevention of contrast-induced apoptosis
MESNANot specifiedProximal kidney tubulesReduces tissue damage caused by free oxygen radicals

Visualizations

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Assessing this compound Cytotoxicity and Mitigation cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Pre-treat with antioxidant (e.g., NAC) B->C D Add this compound B->D Control (no antioxidant) C->D E Incubate for desired time (e.g., 24h, 48h) D->E F Cell Viability Assay (e.g., MTT, LDH) E->F G Apoptosis Assay (e.g., Annexin V/PI, Caspase activity) E->G H ROS Detection (e.g., DCFH-DA) E->H

Caption: A typical workflow for studying this compound cytotoxicity and the effect of mitigating agents.

Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_stress Cellular Stress MA This compound (High Osmolarity) OS Oxidative Stress (ROS Generation) MA->OS Ca Increased Intracellular Ca2+ MA->Ca Mito Mitochondrial Dysfunction OS->Mito Ca->Mito Bax Bax (pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->OS Inhibits

Caption: A proposed pathway for this compound-induced apoptosis based on data from other HOCM.

References

Technical Support Center: Optimizing Cell Purity with Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the purity of cells isolated with Metrizoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for cell isolation?

This compound is a tri-iodinated benzoic acid derivative. Its salts, such as sodium metrizoate, are commonly used to create density gradients for the separation of cells and other biological particles by centrifugation. Due to its ability to form solutions of varying densities, it allows for the separation of cell populations based on their buoyant density.

Q2: What is the expected purity of cells isolated with this compound?

The purity of isolated cells can vary depending on the cell type, sample preparation, and the specifics of the protocol. However, with an optimized protocol, high purity can be achieved. For instance, a method using 11.5% sodium metrizoate for the separation of lymphoid cells has been reported to yield a purity of approximately 95%.

Q3: Can this compound affect cell viability?

While this compound is generally considered a suitable medium for cell separation, factors such as the concentration, osmolality of the solution, and the duration of exposure can potentially impact cell viability. It is crucial to use an isotonic solution and minimize the processing time to maintain cell health.

Q4: How do I prepare a this compound gradient?

This compound solutions for density gradients are typically prepared by dissolving the acid or its salt in a buffered solution. The osmolality of the solution should be adjusted to be isotonic with the cells being isolated. This is often achieved by adding a balanced salt solution. The final density of the solution is a critical parameter that needs to be optimized for the specific cell type of interest.

Troubleshooting Guides

Low Cell Purity

Problem: The final cell population is contaminated with other cell types.

Possible Cause Recommended Solution
Incorrect Gradient Density The density of the this compound solution is critical for separating different cell populations. Verify the density of your solution using a refractometer or densitometer. Adjust the concentration of this compound to fine-tune the density for optimal separation of your target cells. For example, different densities are required to separate light (1.053-1.065 g/cm³) and heavier (1.090-1.110 g/cm³) testicular interstitial cells.
Improper Osmolality The osmolality of the gradient medium can affect cell size and density, leading to poor separation. Ensure your this compound solution is isotonic to the cells. Adjusting the osmolality, even slightly, can significantly improve the purity of the separated cell fractions.
Cell Aggregation Clumps of cells will not separate properly in a density gradient, leading to contamination. To prevent aggregation, consider adding DNase I to your sample preparation buffers to digest DNA released from dead cells, which can cause clumping. Gentle handling of the cells throughout the procedure is also crucial.
Overloading the Gradient Applying too many cells to the gradient can lead to poor separation and cross-contamination of layers. Reduce the number of cells loaded onto the gradient. It may be necessary to split the sample and run multiple gradients.
Disruption of the Gradient Carelessly layering the cell suspension onto the gradient can cause mixing of the layers, compromising the separation. Layer the cell suspension slowly and carefully onto the top of the this compound gradient.
Low Cell Yield

Problem: The number of recovered target cells is lower than expected.

Possible Cause Recommended Solution
Suboptimal Centrifugation Parameters Incorrect centrifugation speed or time can lead to the loss of target cells. Optimize the centrifugation speed (g-force) and duration. A lower speed or shorter time may be necessary if cells are pelleting with unwanted denser fractions, while a higher speed or longer time may be required if they are not migrating to the correct interface.
Cell Lysis Cells may lyse due to osmotic stress or harsh handling, reducing the final yield. Ensure the this compound solution and all other buffers are isotonic and at the appropriate temperature. Handle cells gently throughout the protocol.
Loss of Cells During Aspiration It can be challenging to carefully collect the target cell layer without aspirating adjacent layers or losing cells from the interface. Use a sterile pipette with a fine tip to carefully aspirate the target cell layer. It can be helpful to leave a small amount of the gradient medium behind to avoid collecting contaminating cells.

Experimental Protocols

Preparation of Isotonic this compound Solution
  • Calculate the required amount of this compound salt (e.g., sodium metrizoate) to achieve the desired density.

  • Dissolve the this compound salt in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Adjust the osmolality of the solution to be isotonic with the cells of interest (typically around 280-300 mOsm/kg). This can be done by adding a concentrated salt solution or sterile water.

  • Verify the final density of the solution using a refractometer or densitometer.

  • Sterilize the solution by filtration through a 0.22 µm filter.

General Protocol for Cell Isolation using a this compound Gradient

Cell Isolation Workflow cluster_prep Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_collection Cell Collection and Purification start Start with Whole Blood or Tissue Suspension prep Prepare Single-Cell Suspension start->prep wash Wash Cells prep->wash layer Carefully Layer Cell Suspension onto this compound Gradient wash->layer Load Sample centrifuge Centrifuge at Optimized Speed and Time layer->centrifuge separate Cell Populations Separate Based on Density centrifuge->separate collect Aspirate Target Cell Layer separate->collect wash_final Wash Isolated Cells to Remove this compound collect->wash_final analyze Assess Purity and Viability wash_final->analyze

Caption: Experimental workflow for cell isolation.
  • Prepare the this compound gradient in a centrifuge tube by carefully layering solutions of different densities or using a single density solution.

  • Prepare a single-cell suspension from your starting material (e.g., blood, dissociated tissue).

  • Carefully layer the cell suspension onto the top of the this compound gradient.

  • Centrifuge the tube at the optimized speed and for the appropriate duration. Do not use the brake on the centrifuge as this can disturb the separated cell layers.

  • After centrifugation, distinct layers of cells will be visible.

  • Carefully aspirate the layer containing your target cells.

  • Wash the collected cells with a suitable buffer to remove the this compound.

  • Assess the purity and viability of the isolated cells using methods such as flow cytometry or microscopy.

Logical Relationships in Troubleshooting

Troubleshooting Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions low_purity Low Cell Purity density Incorrect Gradient Density low_purity->density osmolality Improper Osmolality low_purity->osmolality aggregation Cell Aggregation low_purity->aggregation overload Gradient Overload low_purity->overload adjust_density Adjust this compound Concentration density->adjust_density adjust_osmo Ensure Isotonic Solution osmolality->adjust_osmo add_dnase Add DNase I aggregation->add_dnase reduce_cells Reduce Cell Load overload->reduce_cells

Caption: Troubleshooting logic for low cell purity.

Metrizoic acid stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of Metrizoic acid, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePossible CauseRecommendation
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.Verify that the compound has been stored according to the recommended conditions. For solutions, ensure they were prepared fresh or stored appropriately at -20°C or -80°C for a limited time.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Contamination of the compound or solution.Use sterile techniques and high-purity solvents when preparing solutions. Ensure storage containers are tightly sealed.
Precipitate observed in this compound solution upon thawing. Low solubility in the chosen solvent at low temperatures.Before use, allow the vial to equilibrate to room temperature for at least one hour. If precipitation persists, gentle warming and vortexing may be required. Ensure the concentration does not exceed the solvent's capacity.
Discoloration of the solid compound or solution. Potential degradation due to light exposure or oxidation.Store the solid compound and solutions protected from light. For solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a dry, dark place. The recommended temperature for long-term storage is -20°C, which can ensure stability for months to years.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1][2]

Q2: How should I store this compound solutions?

A2: It is highly recommended to prepare and use solutions on the same day.[3] If stock solutions need to be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the shelf-life of this compound?

A3: When stored properly in its solid form in a tightly sealed vial, this compound can be stable for up to 24 months or even longer. The shelf life of solutions is significantly shorter; it is recommended to use them within one month when stored at -20°C and within six months when stored at -80°C.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store this compound protected from light, as exposure can potentially lead to photodegradation.

Q5: What are the potential degradation pathways for this compound?

A5: While specific studies on this compound are limited, based on its structure as a tri-iodinated benzoic acid derivative and data from analogous compounds like diatrizoate, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide linkages can be susceptible to acid and base-catalyzed hydrolysis, which would lead to the cleavage of the acetyl and methylacetylamino groups. This can result in the formation of 3-amino-5-(acetylmethylamino)-2,4,6-triiodobenzoic acid and subsequently 3,5-diamino-2,4,6-triiodobenzoic acid.

  • Deiodination: Exposure to light or certain oxidizing conditions can potentially lead to the loss of iodine atoms from the aromatic ring.

  • Decarboxylation: Under high-temperature conditions in aqueous solutions, benzoic acid derivatives can undergo decarboxylation, which would involve the loss of the carboxylic acid group.

Q6: How can I check the stability of my this compound sample?

A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves comparing the chromatogram of your sample to that of a reference standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Quantitative Stability Data

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage Conditions for Solid this compound

Storage ConditionTemperatureDuration
Long-term-20°CMonths to Years
Short-term0 - 4°CDays to Weeks

Table 2: Storage Conditions for this compound in Solution

SolventTemperatureDuration
Various (e.g., DMSO)-20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary, but care should be taken to avoid degradation.

  • If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the initial concentration with the solvent.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the initial concentration.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
  • Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3 for a hypothetical method).
  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Protocol 3: Hypothetical Stability-Indicating HPLC Method

This method is based on a validated method for the closely related compound, diatrizoic acid, and would require optimization and validation for this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A starting point could be a 75:25 (v/v) ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway MA This compound DP1 Hydrolysis Product 1 (Deacetylation) MA->DP1 Acid/Base Hydrolysis Deiod Deiodinated Products MA->Deiod Photolysis/ Oxidation DP2 Hydrolysis Product 2 (De-N-methylation & Deacetylation) DP1->DP2 Further Hydrolysis

Caption: Hypothetical degradation pathway of this compound.

References

Preventing precipitation of Metrizoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Metrizoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is an iodinated contrast medium used in medical imaging.[1][2][3][4] As an ionic, high-osmolality agent, it can be susceptible to precipitation, particularly under certain solution conditions.[1] Its solubility is influenced by factors such as pH, temperature, and the presence of other ions in the solution.

Q2: What is the pKa of this compound and why is it important?

The predicted strongest acidic pKa of this compound is approximately 2.81. The pKa is a critical parameter because the solubility of this compound, a weak acid, is highly dependent on the pH of the solution. Above its pKa, this compound will be deprotonated (ionized), leading to a significant increase in its aqueous solubility. Conversely, at a pH below its pKa, it will be in its less soluble, protonated form, increasing the risk of precipitation.

Q3: How does temperature affect the solubility of this compound?

Generally, for weak acids like this compound, solubility tends to increase with temperature. However, the effect of temperature on the solubility of this compound is considered to be less pronounced than the effect of pH. Some commercially available concentrated solutions of iodinated contrast media may crystallize at low temperatures and require warming to redissolve before use.

Q4: What are the recommended storage conditions for this compound solutions?

To ensure stability and prevent degradation, stock solutions of this compound should be stored at low temperatures. Common recommendations include storage at -20°C for up to one month or -80°C for up to six months. It is also advisable to protect solutions from light to minimize potential photodegradation.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues encountered during the preparation and storage of this compound solutions and provides step-by-step protocols to mitigate them.

Issue 1: Precipitation upon dissolution in aqueous buffer.
  • Cause: The pH of the aqueous buffer is likely below or near the pKa of this compound, leading to the formation of the less soluble protonated species.

  • Solution:

    • pH Adjustment: Ensure the pH of the final solution is well above the pKa of this compound (pKa ≈ 2.81). A pH of 7.4 (physiological pH) is often suitable for maintaining solubility.

    • Use of Co-solvents: If adjusting the pH is not feasible for the experimental design, consider the use of co-solvents to increase solubility.

Issue 2: Cloudiness or precipitation when preparing a stock solution.
  • Cause: The concentration of this compound may be exceeding its solubility limit in the chosen solvent.

  • Solution:

    • Solvent Selection: Utilize a suitable organic solvent for the initial stock solution before further dilution in an aqueous medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.

    • Assisted Dissolution: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.

Issue 3: Precipitation over time during storage.
  • Cause: The solution may be supersaturated, or changes in temperature or solvent evaporation could be reducing solubility.

  • Solution:

    • Proper Storage: Store stock solutions at the recommended low temperatures (-20°C or -80°C) in tightly sealed containers to prevent solvent evaporation.

    • Filtration: Before storage, filter the solution through a 0.22 µm filter to remove any undissolved particles that could act as nucleation sites for precipitation.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound and its sodium salt to aid in experimental design.

Table 1: Physicochemical Properties of this compound and Metrizoate Sodium

PropertyThis compoundMetrizoate SodiumReference(s)
Molecular Formula C12H11I3N2O4C12H10I3N2NaO4
Molecular Weight 627.94 g/mol 649.92 g/mol
Predicted pKa (Strongest Acidic) 2.81-
Predicted Water Solubility -0.0486 mg/mL

Note: The predicted water solubility for Metrizoate Sodium is low, highlighting the importance of formulation strategies to enhance solubility for practical applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 6.28 mg of this compound, add 1 mL of DMSO). A solubility of up to 31.25 mg/mL in DMSO has been reported, though it may require sonication.

  • Vortex the tube thoroughly until the powder is completely dissolved.

  • If dissolution is slow, use an ultrasonic bath for short intervals to aid the process.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol provides an example of preparing a working solution of this compound for in vivo or in vitro experiments using a co-solvent system to maintain solubility in an aqueous environment.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • This protocol is based on a formulation that yields a clear solution of at least 2.08 mg/mL.

  • For a final volume of 1 mL, add the solvents sequentially in the following order:

    • 100 µL of this compound stock solution in DMSO.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline. Mix thoroughly.

  • The final concentration of each component in the solution will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to prepare this working solution fresh on the day of use.

Visual Guides

Logical Workflow for Troubleshooting Precipitation

This diagram outlines a systematic approach to identifying and resolving precipitation issues with this compound solutions.

Troubleshooting_Precipitation start Precipitation Observed check_ph Check Solution pH start->check_ph ph_low Is pH < pKa (2.81)? check_ph->ph_low adjust_ph Adjust pH to > 4 ph_low->adjust_ph Yes check_concentration Check Concentration ph_low->check_concentration No end_solution Solution Stable adjust_ph->end_solution conc_high Is Concentration Too High? check_concentration->conc_high use_cosolvent Use Co-solvent System (e.g., DMSO, PEG300) conc_high->use_cosolvent Yes check_storage Review Storage Conditions conc_high->check_storage No use_cosolvent->end_solution storage_issue Improper Temperature or Evaporation? check_storage->storage_issue correct_storage Store at -20°C or -80°C in Sealed Vials storage_issue->correct_storage Yes storage_issue->end_solution No correct_storage->end_solution

Caption: A flowchart for diagnosing and resolving this compound precipitation.

Experimental Workflow for Solution Preparation

This diagram illustrates the recommended steps for preparing a stable working solution of this compound.

Solution_Preparation_Workflow start Start: Weigh this compound prepare_stock Prepare Stock Solution in DMSO start->prepare_stock sonicate Sonicate if Necessary prepare_stock->sonicate prepare_working Prepare Working Solution (Add Co-solvents Sequentially) sonicate->prepare_working add_peg 1. Add PEG300 prepare_working->add_peg add_tween 2. Add Tween-80 add_peg->add_tween add_saline 3. Add Saline add_tween->add_saline final_solution Final Working Solution add_saline->final_solution

Caption: Step-by-step workflow for preparing this compound solutions.

References

Adjusting centrifugation speed and time for Metrizoic acid gradients

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Metrizoic acid density gradient centrifugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve optimal cell separation results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to adjust when optimizing centrifugation with this compound gradients?

The primary parameters to adjust are the centrifugation speed (expressed as Relative Centrifugal Force, RCF or g-force) and the duration (time). Temperature is also crucial as it affects the viscosity of the gradient and cell viability. Finally, the concentration and volume of the this compound solution determine the gradient's density range, which is fundamental to separation.

Q2: How do I determine the correct starting speed and time for my cell type?

If a specific protocol for your cell type using this compound is unavailable, start with parameters used for similar density gradient media like Histopaque® or Ficoll®. A common starting point for isolating mononuclear cells from blood is centrifuging at 400-800 x g for 20-30 minutes at room temperature.[1][2] From there, you must empirically optimize for your specific conditions.

Q3: What causes indistinct cell bands or poor separation?

Poor separation can result from several factors:

  • Incorrect Centrifugal Force: The speed may be too low, preventing cells from migrating to their isopycnic point, or too high, causing excessive packing and mixing of layers.

  • Incorrect Time: Centrifugation time may be too short for equilibrium to be reached.[3]

  • Gradient Issues: The gradient may have been prepared incorrectly, disturbed during sample loading, or allowed to diffuse over time by not being used promptly after preparation.

  • Sample Overload: Applying too many cells to the gradient can exceed its separation capacity, leading to broad, poorly defined bands.

  • Cell Aggregation: Clumped cells will not separate correctly. Ensure your starting sample is a single-cell suspension. Using powder-free gloves can help prevent aggregation caused by glove powder.

Q4: My cell yield is very low, but the viability is high. How can I improve the yield?

This typically indicates incomplete sedimentation.

  • Increase RCF or Time: Incrementally increase the centrifugation speed or time to allow more of the target cells to reach the correct interface.

  • Refine Collection Technique: You may be collecting too little of the interface. Widen the collection volume to ensure you capture the entire target cell layer.

  • Check Cell Density: Ensure the density of your target cells is appropriate for the prepared this compound gradient range.

Q5: My final cell preparation is contaminated with red blood cells (RBCs) or platelets. What went wrong?

Contamination is often due to improper separation or collection.

  • RBC Contamination: This can occur if the blood sample is old (drawn >24 hours prior) or if the centrifugation force is too high. Ensure you are carefully layering the sample onto the gradient to prevent premature mixing.

  • Platelet Contamination: This is a common issue resulting from collecting too much of the upper plasma layer along with the mononuclear cell band. During the subsequent wash steps, use lower centrifugation speeds (e.g., 200-300 x g), as platelets are less likely to pellet under these conditions compared to lymphocytes.

Troubleshooting Guides

Problem: Poor or Indistinct Separation of Cell Layers

If you are observing poorly defined bands, a smear of cells instead of a sharp interface, or no separation at all, use the following guide to diagnose and resolve the issue.

Click to view DOT script for Troubleshooting Poor Separation

PoorSeparation start Start: Poor Separation Observed check_gradient Check Gradient Integrity (Sharp interface? Used promptly?) start->check_gradient gradient_ok Gradient OK check_gradient->gradient_ok No check_sample Evaluate Sample (Single-cell suspension? Overloaded?) check_gradient->check_sample Yes remake_gradient Action: Remake Gradient - Ensure distinct layers - Use immediately gradient_ok->remake_gradient end Re-run Experiment remake_gradient->end sample_ok Sample OK check_sample->sample_ok No check_params Review Centrifugation Parameters (RCF & Time) check_sample->check_params Yes prep_sample Action: Re-prepare Sample - Filter or treat to remove clumps - Reduce cell concentration sample_ok->prep_sample prep_sample->end increase_rcf_time Action: Increase RCF/Time (e.g., by 10-20%) check_params->increase_rcf_time Bands are diffuse/high up decrease_rcf_time Action: Decrease RCF/Time (If bands are compressed/smeared downwards) check_params->decrease_rcf_time Bands are compressed/mixed at bottom increase_rcf_time->end decrease_rcf_time->end

PoorSeparation start Start: Poor Separation Observed check_gradient Check Gradient Integrity (Sharp interface? Used promptly?) start->check_gradient gradient_ok Gradient OK check_gradient->gradient_ok No check_sample Evaluate Sample (Single-cell suspension? Overloaded?) check_gradient->check_sample Yes remake_gradient Action: Remake Gradient - Ensure distinct layers - Use immediately gradient_ok->remake_gradient end Re-run Experiment remake_gradient->end sample_ok Sample OK check_sample->sample_ok No check_params Review Centrifugation Parameters (RCF & Time) check_sample->check_params Yes prep_sample Action: Re-prepare Sample - Filter or treat to remove clumps - Reduce cell concentration sample_ok->prep_sample prep_sample->end increase_rcf_time Action: Increase RCF/Time (e.g., by 10-20%) check_params->increase_rcf_time Bands are diffuse/high up decrease_rcf_time Action: Decrease RCF/Time (If bands are compressed/smeared downwards) check_params->decrease_rcf_time Bands are compressed/mixed at bottom increase_rcf_time->end decrease_rcf_time->end

Caption: Troubleshooting workflow for poor sample separation.

Data Presentation: Parameter Adjustments

The following tables summarize key parameters and suggested adjustments for troubleshooting.

Table 1: General Starting Parameters for Cell Separation

ParameterRecommended RangeConsiderations
Centrifugation Speed (RCF) 400 - 1000 x gLower speeds for sensitive cells; higher speeds for smaller particles or viscous gradients.
Centrifugation Time 20 - 40 minutesLonger times may be needed for particles to reach equilibrium but can decrease viability.
Temperature 18 - 22°C (Room Temp)Colder temperatures (4°C) increase media viscosity, requiring longer spin times or higher RCF.
Brake Off / LowUsing the centrifuge brake can disturb the separated cell layers upon deceleration.
Sample Dilution 1:1 with bufferDiluting viscous samples (like whole blood) helps achieve cleaner separation.

Table 2: Troubleshooting Guide for Parameter Adjustment

Problem ObservedPossible CauseParameter to AdjustRecommended ActionRationale
Low Yield, High Viability Incomplete SedimentationTime / RCFIncrease To drive more cells to the interface.
High Yield, Low Viability Excessive Centrifugal StressRCF / TimeDecrease To minimize physical damage to cells.
Poor Band Resolution Insufficient SeparationTime / RCFIncrease To allow cells to migrate fully to their isopycnic point.
RBC Contamination Incorrect Gradient Density / High RCFRCFDecrease To prevent RBCs from pelleting incorrectly or mixing with the target layer.

Experimental Protocols

Protocol 1: Preparation of a Discontinuous this compound Gradient

This protocol describes how to create a two-layer discontinuous ("step") gradient, which is common for separating mononuclear cells from other blood components.

  • Prepare Stock Solutions: Prepare two sterile this compound solutions with different densities (e.g., a lower density of 1.077 g/mL and a higher density of 1.119 g/mL) in a suitable, iso-osmolar buffer.

  • Create the Lower Layer: In a sterile centrifuge tube, carefully pipette the higher-density this compound solution to form the bottom layer.

  • Create the Upper Layer: Gently overlay the lower-density this compound solution on top of the higher-density layer. Pipette slowly against the side of the tube to avoid mixing the layers. A sharp interface should be visible.

  • Use Promptly: Use the prepared gradient as soon as possible to prevent diffusion between the layers, which would compromise the separation.

Protocol 2: General Cell Separation Workflow

This workflow provides a general methodology for cell separation using a prepared this compound gradient.

Click to view DOT script for General Workflow

GeneralWorkflow prep_sample 1. Prepare Single-Cell Suspension (e.g., Dilute blood 1:1 with PBS) load_sample 2. Layer Sample onto Gradient (Carefully and slowly) prep_sample->load_sample centrifuge 3. Centrifuge (e.g., 800 x g, 20 min, no brake) load_sample->centrifuge collect 4. Aspirate Target Cell Layer (e.g., Mononuclear cells at the interface) centrifuge->collect wash1 5. First Wash Step (Add excess buffer, centrifuge at 300 x g for 10 min) collect->wash1 wash2 6. Second Wash Step (Repeat wash to remove residual gradient medium) wash1->wash2 resuspend 7. Resuspend Final Cell Pellet (In appropriate buffer for downstream use) wash2->resuspend analyze 8. Analyze Cells (Count and assess viability) resuspend->analyze

GeneralWorkflow prep_sample 1. Prepare Single-Cell Suspension (e.g., Dilute blood 1:1 with PBS) load_sample 2. Layer Sample onto Gradient (Carefully and slowly) prep_sample->load_sample centrifuge 3. Centrifuge (e.g., 800 x g, 20 min, no brake) load_sample->centrifuge collect 4. Aspirate Target Cell Layer (e.g., Mononuclear cells at the interface) centrifuge->collect wash1 5. First Wash Step (Add excess buffer, centrifuge at 300 x g for 10 min) collect->wash1 wash2 6. Second Wash Step (Repeat wash to remove residual gradient medium) wash1->wash2 resuspend 7. Resuspend Final Cell Pellet (In appropriate buffer for downstream use) wash2->resuspend analyze 8. Analyze Cells (Count and assess viability) resuspend->analyze

Caption: A step-by-step experimental workflow for cell separation.

Optimization Cycle

Achieving the best results requires an iterative optimization process. Adjust one parameter at a time (e.g., RCF or time) and evaluate the impact on cell yield and purity/viability.

Click to view DOT script for Optimization Cycle

OptimizationCycle start 1. Establish Baseline (Run with starting parameters) evaluate 2. Evaluate Results (Yield, Viability, Purity) start->evaluate adjust 3. Adjust One Parameter (e.g., Increase RCF by 10%) evaluate->adjust rerun 4. Re-run Experiment adjust->rerun compare 5. Compare Results to Baseline rerun->compare compare->adjust Not Improved optimal Optimal Parameters Achieved compare->optimal Improved OptimizationCycle start 1. Establish Baseline (Run with starting parameters) evaluate 2. Evaluate Results (Yield, Viability, Purity) start->evaluate adjust 3. Adjust One Parameter (e.g., Increase RCF by 10%) evaluate->adjust rerun 4. Re-run Experiment adjust->rerun compare 5. Compare Results to Baseline rerun->compare compare->adjust Not Improved optimal Optimal Parameters Achieved compare->optimal Improved

References

Technical Support Center: Metrizoic Acid-Based Cell Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common issues encountered during cell separation using Metrizoic acid density gradients, with a primary focus on overcoming cell clumping.

Troubleshooting Guide: Overcoming Cell Clumping

Cell clumping is a frequent issue in density gradient centrifugation that can lead to inaccurate separation, reduced cell viability, and low recovery of target cells. Below are common causes and their solutions.

Question: My cells are clumping after I've prepared my single-cell suspension, even before layering them onto the this compound gradient. What's causing this and how can I fix it?

Answer: Pre-gradient clumping is often caused by the release of sticky extracellular DNA (eDNA) from dead or dying cells, the presence of divalent cations that promote cell-to-cell adhesion, or suboptimal buffer conditions.

  • Problem: eDNA from lysed cells is causing aggregation.

    • Solution: Add DNase I to your cell suspension to a final concentration of 20-100 µg/mL and incubate for 15 minutes at room temperature.[1] This will enzymatically break down the eDNA. Ensure your buffer contains MgCl₂ (final concentration of 1-5 mM) as it is a required cofactor for DNase I activity.

  • Problem: Divalent cations (Ca²⁺, Mg²⁺) are promoting cell adhesion.

    • Solution: Prepare or resuspend your cells in a Ca²⁺/Mg²⁺-free buffer, such as phosphate-buffered saline (PBS). You can also add a chelating agent like EDTA to a final concentration of 1-5 mM to sequester these ions.[2]

  • Problem: The resuspension buffer is inadequate.

    • Solution: Ensure your buffer is at a physiological pH (7.2-7.4) and considers the specific needs of your cell type. For sensitive cells, using a complete cell culture medium instead of a simple salt solution can improve viability and reduce stress-induced aggregation.

Question: I'm observing a large, diffuse band of clumped cells at the interface of my sample and the this compound gradient after centrifugation. What went wrong?

Answer: Clumping during centrifugation on the gradient is typically due to excessive centrifugation force, incorrect temperature, or overloading the gradient with too many cells.

  • Problem: Centrifugation speed is too high, forcing cells together.

    • Solution: Reduce the relative centrifugal force (RCF). While optimal conditions are cell-type dependent, a general starting point for cell separation on a density gradient is between 400 and 800 x g for 20-30 minutes.[1][3] Avoid using the centrifuge's brake at the end of the run, as the rapid deceleration can disrupt the gradient and cause cell aggregation.[1]

  • Problem: The temperature of the reagents or centrifuge is incorrect.

    • Solution: Perform the cell separation at room temperature (18-20°C). Using cold this compound solutions or a refrigerated centrifuge can lead to low yields and cell clumping.

  • Problem: The cell concentration in the sample is too high.

    • Solution: Do not overload the gradient. While the maximum cell load depends on the tube size and cell type, a general guideline is to not exceed 1 x 10⁸ cells per 3 mL of gradient medium in a 15 mL conical tube. High cell concentrations increase the likelihood of cell-to-cell interactions and aggregation.

Question: After collecting my target cells from the gradient, they clump together during the washing steps. How can I prevent this?

Answer: Post-separation clumping is usually a result of mechanical stress from pelleting and resuspension, as well as residual stickiness from eDNA.

  • Problem: Harsh pelleting and resuspension techniques.

    • Solution: Use the lowest possible centrifugation speed to pellet your cells during washing steps (e.g., 200-300 x g for 5-10 minutes). When resuspending the pellet, do not vortex or pipette vigorously. Instead, gently flick the tube or use a wide-bore pipette tip to slowly triturate the cells.

  • Problem: Residual eDNA is still present.

    • Solution: Include DNase I in your wash buffer for the first wash step to remove any remaining eDNA that may have been released during the separation and collection process.

  • Problem: Inappropriate wash buffer.

    • Solution: Use a wash buffer containing a low concentration of protein, such as 0.5% Bovine Serum Albumin (BSA) or 2% Fetal Bovine Serum (FBS), to help cushion the cells and reduce non-specific sticking.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cell clumping in density gradient separation?

The most common cause is the release of extracellular DNA from damaged or lysed cells. This DNA is inherently sticky and acts as a net, trapping cells together to form clumps.

Q2: Can the type of anticoagulant used in blood collection affect cell clumping?

Yes. While common anticoagulants like EDTA and heparin are suitable, ensure they are thoroughly mixed with the blood sample immediately after collection to prevent microclot formation, which can be mistaken for cell clumps.

Q3: How do I properly layer my cell suspension onto the this compound gradient to avoid premature mixing and clumping?

To prevent mixing, gently dispense the cell suspension onto the surface of the this compound. You can do this by placing the pipette tip against the inner wall of the tube just above the gradient surface and slowly releasing the cell suspension, allowing it to flow down the side and form a distinct layer.

Q4: My target cells are contaminated with red blood cells (RBCs). Is this related to clumping?

While not directly clumping, RBC contamination can be exacerbated by issues that also cause clumping, such as improper gradient formation or incorrect centrifugation temperature. Ensure both your sample and the this compound solution are at room temperature (18-20°C) for optimal separation.

Q5: Can I reuse a this compound gradient?

No, it is not recommended to reuse this compound gradients. The gradient can be disturbed during the collection of cells, and there is a high risk of cross-contamination between samples.

Data Presentation

Table 1: Recommended Additives to Prevent Cell Clumping

AdditiveWorking ConcentrationPurposeNotes
DNase I 20-100 µg/mLEnzymatically degrades extracellular DNA.Requires Mg²⁺ as a cofactor.
EDTA 1-5 mMChelates divalent cations (Ca²⁺, Mg²⁺) that promote cell adhesion.Use Ca²⁺/Mg²⁺-free buffers.
Bovine Serum Albumin (BSA) 0.5 - 1% (w/v)Coats surfaces and cushions cells, reducing non-specific binding.Add to wash buffers.
Fetal Bovine Serum (FBS) 2 - 10% (v/v)Similar to BSA, provides protein to reduce cell stress and sticking.Add to wash buffers.

Table 2: General Centrifugation Parameters for this compound Separation

StepParameterValuePurpose
Cell Separation RCF400 - 800 x gTo migrate cells through the density gradient.
Time20 - 30 minutesAllows for proper separation of cell layers.
Temperature18 - 20 °COptimal for cell viability and gradient performance.
BrakeOffPrevents disruption of separated cell layers upon deceleration.
Cell Washing RCF200 - 300 x gTo gently pellet cells without causing mechanical damage.
Time5 - 10 minutesSufficient to pellet cells at lower speeds.
Temperature4 °C or Room TempDependent on cell type stability.
BrakeOnAcceptable for pelleting during wash steps.

Experimental Protocols

Protocol: General Protocol for Cell Separation using this compound

This protocol provides a general framework. Optimal conditions, particularly gradient density and centrifugation parameters, may need to be empirically determined for specific cell types.

  • Preparation of this compound Gradient:

    • Prepare a stock solution of isotonic this compound (e.g., Nycodenz or a similar medium) at the desired density. For mononuclear cells, a density of 1.077 g/mL is a common starting point.

    • Ensure the this compound solution is at room temperature (18-20°C) before use.

    • Carefully pipette the required volume of this compound into a sterile conical centrifuge tube (e.g., 3 mL for a 15 mL tube).

  • Preparation of Single-Cell Suspension:

    • Start with a single-cell suspension from your tissue or cell culture.

    • Wash the cells once in a suitable buffer (e.g., Ca²⁺/Mg²⁺-free PBS).

    • Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in the same buffer at a concentration not exceeding 1 x 10⁸ cells/mL.

    • Troubleshooting Step: If clumping is observed, add DNase I (to 100 µg/mL) and EDTA (to 5 mM) and incubate for 15 minutes at room temperature before proceeding.

  • Layering the Cells:

    • Carefully layer the cell suspension on top of the this compound gradient. Avoid mixing the two layers. A common ratio is 2 parts cell suspension to 1 part gradient medium.

  • Centrifugation:

    • Balance the centrifuge tubes.

    • Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.

  • Cell Collection and Washing:

    • After centrifugation, distinct layers of cells should be visible. Carefully aspirate the desired cell layer from the interface using a sterile pipette.

    • Transfer the collected cells to a new centrifuge tube.

    • Wash the cells by adding at least 3 volumes of wash buffer (e.g., PBS with 2% FBS).

    • Centrifuge at 200-300 x g for 5-10 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application. Repeat the wash step 1-2 more times.

Visualizations

TroubleshootingWorkflow cluster_start cluster_stages cluster_paths cluster_solutions start Start: Cell Clumping Observed stage When is clumping occurring? start->stage pre_gradient Before Gradient Loading stage->pre_gradient  Pre-Separation on_gradient During Centrifugation stage->on_gradient  On Gradient   post_wash During Washing Steps stage->post_wash Post-Separation sol_pre 1. Add DNase I (20-100 µg/mL) 2. Use Ca++/Mg++ free buffer 3. Add EDTA (1-5 mM) pre_gradient->sol_pre sol_on 1. Reduce RCF (400-800 x g) 2. Ensure Room Temperature (18-20°C) 3. Lower cell concentration 4. Turn centrifuge brake OFF on_gradient->sol_on sol_post 1. Gentle resuspension (no vortex) 2. Low speed pelleting (200-300 x g) 3. Use protein-containing wash buffer post_wash->sol_post

Caption: Troubleshooting workflow for diagnosing and resolving cell clumping.

LogicalRelationship cluster_causes Primary Causes of Clumping cluster_effects Experimental Consequences cluster_solutions Mitigation Strategies eDNA Extracellular DNA (eDNA) Clumping Cell Clumping / Aggregation eDNA->Clumping Cations Divalent Cations (Ca²⁺, Mg²⁺) Cations->Clumping Stress Mechanical/Temp. Stress Stress->Clumping Concentration High Cell Concentration Concentration->Clumping DNase Add DNase I Clumping->DNase addresses EDTA Add EDTA / Use Cation-Free Buffer Clumping->EDTA addresses Handling Gentle Handling / Optimal Centrifugation Clumping->Handling addresses Dilution Dilute Cell Suspension Clumping->Dilution addresses

Caption: Logical relationship between causes and solutions for cell clumping.

References

Technical Support Center: Filtration and Sterilization of Metrizoic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the filtration and sterilization of Metrizoic acid solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing a heat-labile this compound solution?

For heat-labile solutions like this compound, the most effective and recommended sterilization method is sterile filtration. This method removes microorganisms by passing the solution through a filter with a pore size typically 0.22 µm or smaller, without the use of heat which can cause degradation.[1][2] Alternative methods that do not rely on high temperatures, such as gamma irradiation, may also be considered, but their impact on the stability of this compound must be carefully evaluated.[3][4] Autoclaving is not recommended as the high temperatures can lead to the degradation of the compound.[5]

Q2: How do I select the appropriate filter membrane for my this compound solution?

Choosing a chemically compatible filter membrane is critical to prevent membrane degradation, product contamination, and inaccurate results. For acidic solutions like this compound, several polymer membranes can be considered. The selection should be based on the specific concentration and solvent composition of your solution.

Q3: What are extractables and leachables, and why are they a concern?

  • Extractables are chemical compounds that can be forced from a filter or other processing equipment under exaggerated conditions, such as harsh solvents or high temperatures.

  • Leachables are compounds that migrate from the equipment into the product under normal processing and storage conditions.

These are a concern because they can contaminate the final product, potentially affecting its stability, efficacy, and safety. It is crucial to use high-quality filters and, for critical applications, to perform extractable and leachable studies.

Q4: Can I sterilize this compound solutions using gamma irradiation?

Gamma irradiation is a low-temperature sterilization method that can be used for some pharmaceuticals. However, the high energy of gamma rays can induce chemical changes and degradation in the active pharmaceutical ingredient (API). Studies on related compounds have shown both stability and degradation depending on the specific molecule and irradiation conditions. Therefore, if considering gamma irradiation for this compound solutions, it is essential to conduct thorough stability studies to ensure the product's integrity, potency, and safety are not compromised.

Troubleshooting Guides

Issue 1: High Back Pressure or Clogging During Filtration

High back pressure is a common issue when filtering viscous solutions or solutions with a high particulate load.

Possible Causes and Solutions:

CauseSolution
High Viscosity of the Solution Gently warm the solution (if this compound stability is not compromised) to lower its viscosity. Alternatively, dilute the solution with a compatible sterile solvent. For highly viscous formulations, specialized high-pressure filtration systems may be necessary.
High Particulate Load Use a pre-filter with a larger pore size (e.g., 0.45 µm or larger) upstream of the sterilizing-grade filter (0.22 µm) to remove larger particles and prevent premature clogging of the final filter.
Inappropriate Filter Membrane Ensure the chosen membrane is compatible with the this compound solution. Incompatibility can cause the membrane to swell or degrade, leading to blockages.
Air Lock If air gets trapped within the filter membrane, it can impede flow. Ensure the filter is properly wetted according to the manufacturer's instructions before starting the filtration. If an air lock is suspected, it may be necessary to re-wet the filter or, in some cases, replace it.

A logical approach to troubleshooting high back pressure is outlined in the following workflow diagram.

G start High Back Pressure Observed check_viscosity Is the solution highly viscous? start->check_viscosity action_viscosity Consider gentle warming or dilution. check_viscosity->action_viscosity Yes check_particulates Is there a high particulate load? check_viscosity->check_particulates No action_viscosity->check_particulates action_prefilter Use a pre-filter. check_particulates->action_prefilter Yes check_compatibility Is the filter membrane compatible? check_particulates->check_compatibility No action_prefilter->check_compatibility action_compatibility Select a compatible membrane. check_compatibility->action_compatibility No check_wetting Was the filter properly wetted? check_compatibility->check_wetting Yes action_compatibility->check_wetting action_rewet Re-wet or replace the filter. check_wetting->action_rewet No end Filtration successful check_wetting->end Yes action_rewet->end G start Integrity Test Fails check_wetting Was the filter wetted correctly? start->check_wetting action_rewet Re-wet the filter and re-test. check_wetting->action_rewet No check_damage Is there visible damage to the filter? check_wetting->check_damage Yes action_rewet->check_damage action_replace Replace the filter. check_damage->action_replace Yes check_compatibility Is the membrane compatible with the solution? check_damage->check_compatibility No end Product Quarantined/Rejected action_replace->end action_select_new Select a compatible filter. check_compatibility->action_select_new No investigate_further Investigate other potential causes (e.g., air lock). check_compatibility->investigate_further Yes action_select_new->end investigate_further->end G prep 1. Preparation (Aseptic Area) wetting 2. Filter Wetting (As per manufacturer) prep->wetting setup 3. Filtration Setup (Aseptic Connection) wetting->setup filtration 4. Filtration (Gentle, consistent pressure) setup->filtration post_filtration 5. Post-Filtration (Integrity Test) filtration->post_filtration storage 6. Labeling and Storage post_filtration->storage

References

Validation & Comparative

A Comparative Guide to Metrizoic Acid and Iohexol for Preclinical Computed Tomography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical research, the selection of an appropriate contrast agent for computed tomography (CT) is paramount for generating high-quality, reproducible imaging data. This guide provides an objective comparison of two iodinated contrast agents: the ionic, high-osmolar agent Metrizoic acid, and the non-ionic, low-osmolar agent Iohexol. This comparison is supported by experimental data to aid researchers in making informed decisions for their in vivo imaging studies.

Executive Summary

Iohexol is a more recent, non-ionic, low-osmolality contrast agent that generally exhibits a superior safety profile compared to the older, ionic, high-osmolality agent, this compound. Clinical and preclinical studies indicate that Iohexol is better tolerated, with a lower incidence of adverse effects.[1][2][3] While both agents can provide effective contrast enhancement, the physicochemical properties of Iohexol make it a more favorable choice for most research applications, particularly in sensitive animal models or longitudinal studies requiring repeated imaging.

Physicochemical Properties

The fundamental differences between this compound and Iohexol lie in their chemical structure and behavior in solution, which significantly impact their performance and safety. This compound is an ionic monomer, meaning it dissociates into ions in solution, leading to high osmolality. Iohexol is a non-ionic monomer and does not dissociate, resulting in a much lower osmolality, closer to that of physiological fluids.

PropertyThis compoundIohexol
Agent Type Ionic MonomerNon-ionic Monomer
Iodine Content (mg I/mL) 370 - 440140, 180, 240, 300, 350
Osmolality (mOsm/kg H₂O) ~2100322 - 844 (depending on concentration)
Viscosity (cP at 37°C) ~3.410.6 (for 350 mg I/mL)
Molecular Weight ( g/mol ) 627.94821.14

Preclinical Performance and Safety

Contrast Enhancement

While direct head-to-head preclinical studies quantifying CT enhancement in Hounsfield Units (HU) are limited, clinical comparisons have reported no significant difference in the diagnostic quality of images or enhancement efficiency between this compound and Iohexol.[1][3] However, the lower osmolality of Iohexol may offer advantages in terms of physiological tolerance during imaging procedures.

Preclinical studies with Iohexol demonstrate robust and quantifiable contrast enhancement. For instance, in a murine model of myocardial infarction, intravenous administration of Iohexol resulted in blood pool enhancement of approximately 411 ± 56 HU shortly after injection. In another study, direct intra-tumoral injection of Iohexol in mice led to an initial enhancement of 101.0 HU.

Safety and Tolerability

The primary differentiator between the two agents in a research setting is their safety profile. The high osmolality of this compound is associated with a higher incidence of adverse effects.

Adverse Effect CategoryThis compoundIohexol
General Tolerability More frequent reports of pain and warmth upon injection.Significantly better tolerated with less discomfort.
Allergic-type Reactions Higher incidence of minor allergic reactions such as urticaria.Lower incidence of allergic-type reactions.
Hemodynamic Effects Causes a more pronounced increase in femoral blood flow after intra-arterial injection in dogs, indicating greater vasodilation.Induces a significantly smaller increase in femoral blood flow compared to this compound.
Renal Effects Associated with a transient decrease in glomerular filtration rate and albuminuria.Renal function is generally unaffected.

Experimental Protocols

General Preclinical CT Protocol with Iohexol

This protocol is a generalized example for contrast-enhanced CT in a murine model. Specific parameters should be optimized for the particular research question and animal model.

1. Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Maintain the animal's body temperature using a heating pad.

  • Place a catheter in the tail vein for intravenous administration of the contrast agent.

2. Image Acquisition:

  • Acquire a pre-contrast (native) scan of the region of interest.

  • Administer Iohexol intravenously. The dose can vary depending on the application, with typical doses ranging from 300-600 mg I/kg body weight. For specific applications like dynamic contrast-enhanced imaging, a continuous infusion might be used.

  • Immediately following administration, or at predetermined time points, acquire post-contrast scans.

  • CT scanner settings should be optimized for small animal imaging (e.g., appropriate kVp and mAs to balance image quality and radiation dose).

3. Image Analysis:

  • Reconstruct the CT images.

  • Define regions of interest (ROIs) in the target tissues (e.g., blood vessels, organs, tumors).

  • Quantify the change in radiodensity in Hounsfield Units (HU) between pre- and post-contrast images to determine the degree of enhancement.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Animal Preparation cluster_imaging CT Imaging cluster_analysis Data Analysis anesthesia Anesthesia catheter Catheter Placement anesthesia->catheter pre_contrast Pre-contrast Scan catheter->pre_contrast injection Contrast Injection (this compound or Iohexol) pre_contrast->injection post_contrast Post-contrast Scan(s) injection->post_contrast reconstruction Image Reconstruction post_contrast->reconstruction roi ROI Definition reconstruction->roi quantification Quantification (HU) roi->quantification

Caption: A generalized workflow for preclinical contrast-enhanced CT imaging.

Signaling Pathways and Mechanisms

This compound and Iohexol are radiocontrast agents and do not have specific signaling pathways in the way that therapeutic drugs do. Their mechanism of action is based on the attenuation of X-rays by the iodine atoms they contain. The differences in their biological effects are primarily due to their physicochemical properties, particularly osmolality, which can induce physiological responses like vasodilation and, in the case of high-osmolality agents, a higher risk of adverse reactions.

mechanism_of_action cluster_agent Contrast Agent cluster_process Imaging Process cluster_result Outcome agent Iodinated Molecule (this compound or Iohexol) attenuation X-ray Attenuation agent->attenuation xray X-ray Beam xray->attenuation detector CT Detector attenuation->detector image Contrast-Enhanced Image detector->image

Caption: The fundamental mechanism of action for iodinated CT contrast agents.

Conclusion

For preclinical CT imaging research, Iohexol is the superior choice over this compound. Its non-ionic nature and lower osmolality translate to a significantly better safety and tolerability profile, which is crucial for animal welfare and for obtaining reliable, artifact-free imaging data, especially in longitudinal studies. While both agents provide comparable contrast enhancement, the reduced physiological impact of Iohexol minimizes confounding factors in experimental outcomes. Researchers should prioritize the use of non-ionic, low-osmolality contrast agents like Iohexol for their in vivo CT studies.

References

A Comparative Guide: Metrizoic Acid vs. Iodixanol for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical and clinical in vivo imaging, the choice of contrast agent is paramount to obtaining high-quality, reliable data. This guide provides a comprehensive and objective comparison of two iodinated contrast agents: the ionic, high-osmolar Metrizoic acid and the non-ionic, iso-osmolar Iodixanol. This comparison is supported by experimental data to aid researchers in selecting the appropriate agent for their specific imaging needs.

Physicochemical Properties: A Tale of Two Osmolalities

The fundamental differences between this compound and Iodixanol lie in their chemical structure and resulting physicochemical properties, which significantly influence their in vivo performance and safety profiles.

PropertyThis compoundIodixanol
Molecular Weight 627.94 g/mol 1550.2 g/mol [1]
Iodine Content ~48%~49%
Osmolality High (~2100 mOsm/kg)[2]Iso-osmolar (~290 mOsm/kg)[3]
Viscosity (at 37°C) 3.4 cP[2]6.3 - 11.8 cP (concentration dependent)[3]
Ionicity IonicNon-ionic

In Vivo Performance: Balancing Efficacy and Safety

The differing physicochemical properties of this compound and Iodixanol translate to distinct performance characteristics in in vivo imaging applications.

Signal Enhancement

While direct comparative studies measuring signal enhancement in Hounsfield Units (HU) between this compound and Iodixanol are limited, inferences can be drawn from their properties and comparisons with other agents.

A study comparing the iso-osmolar Iodixanol (320 mg I/mL) to the low-osmolar iopromide (300 mg I/mL) in a pig model for CT angiography revealed no statistically significant difference in peak aortic enhancement (552 HU for Iodixanol vs. 620 HU for iopromide). Another study in patients undergoing abdominal CT found that Iodixanol (300 mgI/mL) produced significantly greater enhancement of the hepatic vein, aorta, and portal vein compared to iopromide (300 mgI/mL).

This compound, with its high iodine concentration, is expected to provide significant contrast enhancement. However, its high osmolality can lead to rapid fluid shifts and potential dilution, which may affect the duration and peak of enhancement compared to the iso-osmolar Iodixanol.

Adverse Effects

The most significant differentiator between these two agents is their safety profile, largely dictated by their osmolality.

This compound , being a first-generation high-osmolar contrast medium, is associated with a higher incidence of adverse effects. These can include:

  • Allergic-like reactions: The high osmolality can trigger histamine release, leading to urticaria, pruritus, and in rare cases, more severe anaphylactoid reactions.

  • Nephrotoxicity: The hyperosmolar load on the kidneys can contribute to contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment.

  • Cardiovascular effects: Rapid injection can cause vasodilation, hypotension, and changes in heart rate.

Iodixanol , as a non-ionic, iso-osmolar dimer, was developed to improve safety and tolerability.

  • Reduced Chemotoxicity and Osmotoxicity: Its iso-osmolarity minimizes fluid shifts and direct cellular toxicity, leading to better patient comfort and a lower incidence of immediate adverse reactions compared to high-osmolar agents.

  • Nephrotoxicity: While still a risk, numerous studies have suggested that Iodixanol may be associated with a lower risk of CIN compared to low-osmolar and high-osmolar contrast media, especially in high-risk patients.

  • Delayed Reactions: Some studies have reported a higher incidence of delayed, non-immediate skin reactions (e.g., rash) with Iodixanol compared to other non-ionic agents.

A study in a lagomorph model investigating the effects of aspirated contrast agents found that the high-osmolar diatrizoic acid (structurally similar to this compound) produced less lung injury than both barium sulfate and the iso-osmolar Iodixanol, suggesting complex interactions depending on the route of administration and specific organ system.

Clearance and Pharmacokinetics

Both this compound and Iodixanol are primarily excreted by the kidneys through glomerular filtration. However, their pharmacokinetic profiles differ.

This compound has been shown to undergo some degree of tubular secretion, which can lead to a faster clearance rate, particularly at lower doses.

Iodixanol is eliminated almost exclusively by glomerular filtration. In rodents, Iodixanol has a reported plasma half-life of approximately 25 minutes in rats. Its distribution is consistent with the extracellular fluid space.

Pharmacokinetic ParameterThis compoundIodixanol (in rats)
Primary Elimination Route Glomerular filtration and tubular secretionGlomerular filtration
Plasma Half-life Not specifically found for rodents~25 minutes
Distribution Extracellular fluidExtracellular fluid

Experimental Protocols

Proposed In Vivo Micro-CT Imaging Protocol for Rodents
  • Animal Preparation:

    • House animals in a controlled environment with free access to food and water.

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Maintain the animal's body temperature using a heating pad.

    • Place a catheter in the tail vein for contrast agent administration.

  • Pre-Contrast Imaging:

    • Acquire a baseline, non-contrast micro-CT scan of the region of interest.

    • Typical scanning parameters: 50-80 kVp, 200-500 µA, 100-200 ms exposure time, and a voxel size of 50-100 µm.

  • Contrast Administration:

    • Administer a bolus injection of either this compound or Iodixanol via the tail vein catheter.

    • The dose should be normalized based on the iodine concentration and the animal's body weight (e.g., 100-200 µL for a 25g mouse).

  • Post-Contrast Imaging:

    • Immediately following injection, acquire a series of dynamic scans to capture the arterial, portal venous, and delayed phases of enhancement.

    • Alternatively, acquire static scans at specific time points post-injection (e.g., 1, 5, 15, and 30 minutes) to evaluate the pharmacokinetics and clearance.

  • Image Analysis:

    • Reconstruct the micro-CT images.

    • Draw regions of interest (ROIs) in the target organs (e.g., aorta, liver, kidneys).

    • Measure the mean signal intensity in Hounsfield Units (HU) within each ROI at each time point.

    • Calculate the change in enhancement from baseline for each contrast agent.

Signaling Pathways and Cellular Effects

The administration of iodinated contrast media can trigger various cellular signaling pathways, contributing to both their desired contrast-enhancing effects and their potential adverse reactions.

General Mechanisms of Contrast Media Toxicity

Many adverse effects of contrast media are linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. Key signaling pathways implicated in this process include:

  • Mitogen-Activated Protein Kinase (MAPK) pathway: This pathway is involved in cellular stress responses, and its activation can lead to inflammation and apoptosis.

  • Nuclear Factor-kappa B (NF-κB) pathway: This is a crucial regulator of the inflammatory response. Activation of NF-κB can lead to the production of pro-inflammatory cytokines.

Specific Pathways for Iodixanol

Studies have shown that Iodixanol can directly interact with and activate specific cellular signaling pathways:

  • AMPK/PKC Pathway: In endothelial cells, Iodixanol has been shown to induce the activation of NADPH oxidase (NOX) and dysregulation of endothelial nitric oxide synthase (eNOS) through the AMP-activated protein kinase (AMPK) and protein kinase C (PKC) pathway, leading to oxidative stress.

  • PLC-γ and PI3K Pathways: In mast cells, Iodixanol can activate phospholipase C-gamma (PLC-γ) and phosphoinositide 3-kinase (PI3K) related pathways, leading to degranulation and the release of inflammatory mediators, which may contribute to delayed hypersensitivity reactions.

Information on the specific signaling pathways activated by This compound is less detailed in the current literature, but its high osmolality is a major factor in its cellular effects, likely triggering broad cellular stress responses.

Diagrams

G cluster_prep Animal Preparation cluster_imaging Micro-CT Imaging cluster_analysis Image Analysis Animal Animal Anesthesia Anesthesia Animal->Anesthesia Catheterization Catheterization Anesthesia->Catheterization PreContrast Pre-Contrast Scan Catheterization->PreContrast ContrastAdmin Contrast Administration (this compound or Iodixanol) PreContrast->ContrastAdmin PostContrast Post-Contrast Scan(s) Reconstruction Reconstruction PostContrast->Reconstruction ContrastAdmin->PostContrast ROI_Analysis ROI_Analysis Reconstruction->ROI_Analysis Draw ROIs Data_Comparison Data_Comparison ROI_Analysis->Data_Comparison Measure HU

Caption: Comparative In Vivo Imaging Workflow.

G cluster_metrizoic This compound (High-Osmolar) cluster_iodixanol Iodixanol (Iso-Osmolar) cluster_downstream Downstream Effects MA High Osmolality CellStress Cellular Stress MA->CellStress induces ROS ↑ Reactive Oxygen Species (ROS) CellStress->ROS Inflammation ↑ Inflammation (NF-κB, MAPK activation) CellStress->Inflammation Iodixanol Iodixanol PLC_PI3K PLC-γ / PI3K (Mast Cells) Iodixanol->PLC_PI3K activates AMPK_PKC AMPK / PKC (Endothelial Cells) Iodixanol->AMPK_PKC activates PLC_PI3K->Inflammation AMPK_PKC->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis Inflammation->Apoptosis

Caption: Contrast Agent Cellular Signaling Pathways.

Conclusion

The choice between this compound and Iodixanol for in vivo imaging represents a trade-off between historical utility and modern safety standards. This compound, a high-osmolar agent, can provide effective contrast but carries a higher risk of adverse effects due to its physicochemical properties. Iodixanol, an iso-osmolar agent, offers a significantly improved safety profile, particularly in terms of patient comfort and a reduced risk of immediate hypersensitivity reactions and nephrotoxicity, while still providing excellent image quality.

For researchers prioritizing animal welfare and data reproducibility with minimal physiological perturbation, Iodixanol is the superior choice . Its iso-osmolarity makes it a more biologically inert option for most in vivo imaging applications. However, the higher cost of Iodixanol may be a consideration. This compound, while largely superseded by newer agents in clinical practice, might still have applications in specific terminal studies where the risk of adverse effects is secondary to achieving high contrast in a cost-effective manner.

Ultimately, the selection of the appropriate contrast agent should be based on a careful consideration of the specific experimental goals, the animal model being used, and the overarching principles of responsible and ethical research.

References

Metrizoic Acid in the Spotlight: A Comparative Guide to Cell Subtype Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell subtypes is a critical first step in a multitude of downstream applications, from basic research to therapeutic development. Metrizoic acid, a dense iodinated compound, has historically been a key component of density gradient centrifugation media for cell separation. This guide provides a comprehensive validation of this compound-based methods, comparing their performance with contemporary alternatives and offering detailed experimental insights.

Performance Benchmark: this compound vs. Alternative Technologies

The efficacy of a cell separation technique is measured by several key parameters: the purity of the isolated cell population, the recovery of target cells from the initial sample, the viability of the cells post-separation, and the time required to complete the procedure. Below is a comparative summary of this compound-based density gradient centrifugation against other widely used methods.

Data Summary: Performance Metrics of Cell Separation Techniques

MethodTarget Cell SubtypePurity (%)Recovery (%)Viability (%)Processing Time (approx.)
This compound-Based Density Gradient Lymphoid Cells[1]~95Not ReportedHigh (not significantly impaired)[1]1.5 - 2 hours
Dendritic Cells (enriched)[2]20 - 80Not ReportedHigh2 - 3 hours
Granulocytes (with Ficoll)[3]9864Not Reported~1.5 hours
Ficoll-Paque™ (Diatrizoate-based) Mononuclear Cells (MNCs)>9040 - 60>951 - 1.5 hours
Monocytes (from PBMCs)15.0 ± 3.2Not ReportedHigh1 - 1.5 hours
Magnetic-Activated Cell Sorting (MACS®) Monocytes (CD14+)[4]95.4 ± 1.3536 - 48>95~1 hour
T Cells (CD3+)>98~50>9250 - 90 minutes
B Cells (Negative Selection)Variable (platelet contamination)Not ReportedHigh~1.5 hours
CD8+ T Cells (Negative Selection)>95HighHigh~1 hour
Fluorescence-Activated Cell Sorting (FACS) CD4+CD25+ T Cells99.0 ± 0.5VariableLower than MACS3 - 4 hours (for 5x10^5 cells)

In-Depth Analysis of Separation Methodologies

This compound-Based Density Gradient Centrifugation

This technique separates cells based on their buoyant density. A solution of this compound (often combined with a polysaccharide like Ficoll to create gradients) is used as the dense medium. When a cell suspension is layered on top of this medium and centrifuged, different cell types migrate to the point in the gradient where their density equals that of the medium.

This method is effective for separating cell populations with distinct density differences, such as mononuclear cells (lymphocytes and monocytes) and granulocytes from whole blood. It is a relatively low-cost technique that can process large sample volumes. However, it offers lower purity and specificity compared to antibody-based methods, especially when isolating rare cell subtypes or those with overlapping densities with other cell types.

Alternative Separation Technologies

Ficoll-Paque™/Lymphoprep™: These are ready-to-use density gradient media that, like this compound solutions, are based on an iodinated contrast agent (sodium diatrizoate) and Ficoll. They are widely used for the routine isolation of mononuclear cells from peripheral blood. Their performance is comparable to manually prepared this compound/Ficoll gradients.

Magnetic-Activated Cell Sorting (MACS®): This technology utilizes superparamagnetic microbeads conjugated to antibodies that specifically bind to surface antigens on the target cell population. After labeling, the cell suspension is passed through a column placed in a strong magnetic field. The labeled cells are retained in the column, while unlabeled cells pass through. This method offers high purity and viability and is significantly faster than density gradient methods for isolating specific cell subtypes. It can be used for both positive selection (targeting the desired cells) and negative selection (depleting unwanted cells).

Fluorescence-Activated Cell Sorting (FACS): FACS provides the highest resolution and purity of cell separation. Cells are labeled with fluorescently tagged antibodies and then passed in a single file through a laser beam. The scattered and emitted light is detected, and individual cells are sorted into different collection tubes based on their fluorescent properties. While offering unparalleled specificity, FACS is a low-throughput, expensive, and time-consuming method that can impact cell viability due to the high pressures and shear forces involved.

Experimental Protocols

Protocol 1: Enrichment of Dendritic Cells using a Metrizamide Density Gradient

This protocol describes the enrichment of dendritic cells (DCs) from a population of T-cell depleted peripheral blood mononuclear cells. Metrizamide is a non-ionic derivative of this compound.

Materials:

  • Mononuclear cell suspension (depleted of T-cells)

  • 14.5% (w/v) Metrizamide solution, sterile

  • Complete RPMI-10 medium

  • 15 ml conical centrifuge tubes

  • Centrifuge

Procedure:

  • Add 4 ml of the 14.5% Metrizamide solution to a 15 ml conical centrifuge tube at room temperature.

  • Carefully layer 8 ml of the mononuclear cell suspension on top of the Metrizamide cushion, ensuring a sharp interface.

  • Centrifuge the gradient at 800 x g for 10 minutes at room temperature. Use slow acceleration and ensure the centrifuge brake is off.

  • After centrifugation, carefully aspirate the low-density cells from the interface using a Pasteur pipette.

  • Transfer the collected cells to a new 50 ml conical tube.

  • Dilute the collected cell suspension four-fold with unsupplemented RPMI 1640 medium.

  • Centrifuge at 450 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-10 medium.

  • Repeat the wash step. The resulting cell population is enriched for dendritic cells.

Protocol 2: Isolation of CD8+ T Cells using MACS® Technology (Negative Selection)

This protocol outlines the isolation of untouched CD8+ T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • PBMC suspension

  • CD8+ T Cell Isolation Kit (containing a Biotin-Antibody Cocktail and Anti-Biotin MicroBeads)

  • MACS® buffer (PBS with 0.5% BSA and 2 mM EDTA)

  • LS Column and a MACS Separator

Procedure:

  • Centrifuge the PBMC suspension and resuspend the cell pellet in 40 µl of MACS buffer per 10^7 total cells.

  • Add 10 µl of the Biotin-Antibody Cocktail per 10^7 total cells.

  • Mix well and incubate for 5 minutes in the refrigerator (2-8 °C).

  • Add 30 µl of MACS buffer per 10^7 total cells.

  • Add 20 µl of Anti-Biotin MicroBeads per 10^7 total cells.

  • Mix well and incubate for an additional 10 minutes in the refrigerator.

  • Wash the cells by adding 1-2 ml of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in 500 µl of MACS buffer.

  • Place an LS Column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 ml of MACS buffer.

  • Apply the cell suspension to the column.

  • Collect the unlabeled cells that pass through the column. This fraction contains the enriched CD8+ T cells.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the workflows for density gradient centrifugation and magnetic-activated cell sorting.

DensityGradientWorkflow start Start: Whole Blood Sample dilute Dilute Blood with PBS start->dilute layer Carefully Layer Diluted Blood onto this compound Medium dilute->layer centrifuge Centrifuge (e.g., 400g for 30 min) layer->centrifuge separation Cell Separation into Layers: - Plasma - Mononuclear Cells (Interface) - this compound Medium - Granulocytes/Erythrocytes (Pellet) centrifuge->separation collect Aspirate Mononuclear Cell Layer separation->collect wash Wash Cells (2-3 times) collect->wash end End: Isolated Mononuclear Cells wash->end

Caption: Workflow for Density Gradient Centrifugation.

MACSWorkflow start Start: PBMC Suspension label_cells Label Unwanted Cells with Biotin-Antibody Cocktail start->label_cells add_beads Add Anti-Biotin Magnetic MicroBeads label_cells->add_beads incubate Incubate at 4°C add_beads->incubate apply_cells Apply Cell Suspension to Column incubate->apply_cells prepare_column Prepare MACS Column in Magnetic Field prepare_column->apply_cells collect_unlabeled Collect Flow-through (Unlabeled Target Cells) apply_cells->collect_unlabeled wash_column Wash Column collect_unlabeled->wash_column end End: Isolated 'Untouched' Cells wash_column->end

Caption: Workflow for Negative Selection using MACS®.

Conclusion

This compound-based density gradient centrifugation remains a viable and cost-effective method for the bulk separation of cells with distinct density profiles, such as the initial isolation of mononuclear cells from peripheral blood. It is particularly useful for large-volume samples where high purity of a specific subtype is not the primary objective.

However, for applications requiring high purity, specificity, and the isolation of less abundant cell populations, antibody-based methods like Magnetic-Activated Cell Sorting (MACS®) offer significant advantages in terms of performance and speed. The choice of separation method should, therefore, be guided by the specific requirements of the downstream application, considering the necessary trade-offs between purity, recovery, viability, cost, and throughput.

References

A Comparative Analysis of Density Gradient Media for PBMC Isolation: A Focus on Ficoll-Paque

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of immunological research, drug development, and clinical studies, the isolation of peripheral blood mononuclear cells (PBMCs) is a critical primary step. The quality of the isolated PBMCs—in terms of yield, purity, and viability—directly impacts the reliability and reproducibility of downstream applications. Density gradient centrifugation is the most common method for PBMC isolation, and various media are available for this purpose. This guide provides a comparative analysis of Ficoll-Paque, a widely used medium, and discusses its components, including the role of diatrizoate salts, which are chemically related to Metrizoic acid.

Principle of Density Gradient Centrifugation

The isolation of PBMCs using a density gradient medium like Ficoll-Paque relies on the differential migration of blood components through the medium during centrifugation.[1] The medium, with a density of approximately 1.077 g/mL, is carefully layered under diluted whole blood.[2] During centrifugation, erythrocytes and granulocytes, which have a higher density, pass through the gradient and form a pellet at the bottom of the tube.[2] PBMCs, consisting mainly of lymphocytes and monocytes, have a lower density and therefore band at the interface between the plasma and the density gradient medium.[2] Platelets, which have the lowest density, remain in the plasma layer.

Performance Comparison

The following table summarizes typical performance data for PBMC isolation using Ficoll-Paque based on various studies.

Performance MetricFicoll-PaqueNotes
Cell Yield 6 x 10⁵ to 1.5 x 10⁶ cells/mL of whole bloodYield can be influenced by factors such as blood donor variability, age of the blood sample, and adherence to the protocol.
Purity >90% mononuclear cellsPurity is generally high, with minimal contamination from granulocytes and red blood cells.
Viability >95%Cell viability is typically very high immediately after isolation.
Recovery of Mononuclear Cells Approximately 60% ± 20%This refers to the percentage of mononuclear cells recovered from the initial blood sample.

Studies comparing Ficoll-Paque with other density gradient-based methods, such as those using Cell Preparation Tubes (CPTs) or SepMate tubes, have shown some differences in cell recovery, with CPTs and SepMate sometimes yielding higher recovery rates. However, cell viability generally remains high across these methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal PBMC isolation. Below are the key steps for PBMC isolation using Ficoll-Paque.

Materials
  • Fresh whole blood collected in tubes with an anticoagulant (e.g., EDTA, heparin).

  • Ficoll-Paque density gradient medium.

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution.

  • Sterile conical centrifuge tubes (15 mL or 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

Protocol
  • Preparation: Bring Ficoll-Paque and PBS to room temperature.

  • Blood Dilution: Dilute the whole blood with an equal volume of PBS. This reduces red blood cell aggregation and improves mononuclear cell yield.

  • Layering: Carefully layer the diluted blood over the Ficoll-Paque in a conical tube. It is critical to maintain a sharp interface and avoid mixing the layers.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • Harvesting: After centrifugation, four distinct layers will be visible: plasma, a buffy coat of PBMCs, the Ficoll-Paque medium, and a pellet of red blood cells and granulocytes at the bottom. Carefully aspirate the PBMC layer using a sterile pipette.

  • Washing: Transfer the collected PBMCs to a new tube and wash with an excess of PBS to remove platelets, plasma, and residual Ficoll-Paque. Centrifuge at 100-250 x g for 10 minutes.

  • Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Workflow and Signaling Pathway Diagrams

To visualize the experimental workflow, the following diagrams created using Graphviz (DOT language) illustrate the process of PBMC isolation by density gradient centrifugation.

PBMC_Isolation_Workflow cluster_preparation Preparation cluster_centrifugation Density Gradient Centrifugation cluster_separation Separation Layers cluster_harvesting Harvesting and Washing start Start: Whole Blood Sample dilute Dilute Blood 1:1 with PBS start->dilute layer Layer Diluted Blood over Ficoll-Paque dilute->layer centrifuge Centrifuge (400-500g, 30-40 min, no brake) layer->centrifuge layers Plasma PBMC Layer (Buffy Coat) Ficoll-Paque Red Blood Cells & Granulocytes harvest Aspirate PBMC Layer wash1 Wash with PBS harvest->wash1 centrifuge2 Centrifuge (100-250g, 10 min) wash1->centrifuge2 resuspend Resuspend PBMC Pellet centrifuge2->resuspend end End: Isolated PBMCs resuspend->end

Caption: Workflow for PBMC isolation using density gradient centrifugation.

Density_Gradient_Principle cluster_before Before Centrifugation cluster_after After Centrifugation Blood Diluted Blood Ficoll Ficoll-Paque Centrifugation Centrifugation Blood->Centrifugation Layering Plasma Plasma (Platelets) PBMC PBMCs Ficoll2 Ficoll-Paque RBCs RBCs & Granulocytes Centrifugation->Plasma

Caption: Principle of cell separation by density gradient centrifugation.

Conclusion

Ficoll-Paque remains a robust and widely adopted medium for the isolation of high-quality PBMCs. While direct comparative data against a solely this compound-based medium is scarce, the underlying principle of using a dense medium created with components like diatrizoate salts (related to this compound) is well-established and effective. The choice of isolation method may depend on specific downstream applications, required cell recovery, and laboratory throughput. For most research applications, the standard Ficoll-Paque protocol, when executed with care, provides a reliable source of viable and pure PBMCs.

References

Side-by-side comparison of Metrizoic acid and Diatrizoic acid for cell separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cell separation techniques, the choice of a density gradient medium is critical to achieving optimal purity, viability, and recovery of target cell populations. Metrizoic acid and Diatrizoic acid, both iodinated benzoic acid derivatives, have historically been utilized in these methodologies. This guide provides a side-by-side comparison of these two compounds, summarizing their properties, available performance data, and experimental protocols to aid in the selection of the most suitable medium for your research needs.

At a Glance: Key Properties

A summary of the key physical and chemical properties of this compound and Diatrizoic acid is presented below. These characteristics can influence the preparation, performance, and biocompatibility of the density gradient solutions.

PropertyThis compoundDiatrizoic Acid
Molecular Formula C₁₂H₁₁I₃N₂O₄C₁₁H₉I₃N₂O₄
Molecular Weight 627.94 g/mol 613.91 g/mol
Synonyms MetrizoateAmidotrizoic acid, Diatrizoate
Primary Use in Cell Separation As sodium metrizoate in density gradient centrifugation.As sodium diatrizoate, often in combination with polysucrose (e.g., Ficoll), for lymphocyte and mononuclear cell isolation.[1][2]
Form PowderWhite to off-white powder.
Solubility Soluble in alkali hydroxide solutions.Soluble in 1 M NH₄OH (100 mg/mL, colorless).

Performance in Cell Separation: A Review of Available Data

This compound Performance

A study detailing a cell separation technique for lymphoid cells utilized a density gradient of 11.5% sodium metrizoate.[3] The key performance metrics from this study are summarized below:

Performance MetricResult
Purity of Separated Cells Approximately 95%
Cell Viability Not significantly impaired
In Vitro Cell Multiplication Not significantly impaired
Diatrizoic Acid Performance and Cytotoxicity

Diatrizoic acid is a well-established component of various commercial media for lymphocyte separation, commonly known as Lymphocyte Separation Medium (LSM) or Ficoll-Paque, where it is combined with a polysaccharide. While specific performance metrics like purity and recovery can vary based on the protocol and cell type, these media are routinely used to achieve high purity of mononuclear cells.

A study investigating the cytotoxicity of Diatrizoic acid on a human kidney (HK-2) cell line provides valuable data on its potential impact on cell viability. It is important to note that these concentrations may be higher than those experienced by cells during a typical, brief cell separation procedure.

Concentration (mg I/mL)Time PointCell Viability (% of Control)
1524 h~80%
3024 h~60%

Data extracted from a study on HK-2 cells and may not be directly representative of all cell types used in separation protocols.

Experimental Protocols: A Workflow for Cell Separation

Detailed experimental protocols for cell separation using this compound are scarce. However, a general workflow can be inferred from its use in density gradient centrifugation. In contrast, protocols for Diatrizoic acid, primarily as a component of LSM, are well-documented.

General Workflow for Density Gradient Cell Separation

The following diagram illustrates a typical workflow for separating mononuclear cells from whole blood using a density gradient medium. This process is applicable to both this compound and Diatrizoic acid-based solutions, with specific concentrations and centrifugation parameters being key variables.

G cluster_prep Sample Preparation cluster_layering Gradient Formation cluster_centrifugation Separation cluster_collection Cell Collection & Washing p1 Dilute Whole Blood (e.g., 1:1 with saline) l1 Add Density Gradient Medium to Centrifuge Tube l2 Carefully Layer Diluted Blood on top of Medium l1->l2 c1 Centrifuge at Specified Speed and Time (e.g., 400 x g for 30 min) l2->c1 col1 Aspirate Mononuclear Cell Layer (at the plasma-medium interface) c1->col1 col2 Wash Cells with Buffer col1->col2 col3 Pellet Cells by Centrifugation col2->col3 col4 Resuspend in Appropriate Medium col3->col4

Caption: General workflow for mononuclear cell separation using density gradient centrifugation.

Detailed Protocol for Lymphocyte Separation Using Diatrizoic Acid-Based Medium (LSM)

This protocol is adapted from standard procedures for using a Ficoll-Diatrizoate solution.

Materials:

  • Anticoagulated whole blood (e.g., with heparin or EDTA)

  • Physiological saline or balanced salt solution

  • Lymphocyte Separation Medium (containing Ficoll and sodium diatrizoate, density ~1.077 g/mL)

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Preparation of Blood Sample: Dilute the anticoagulated whole blood 1:1 with physiological saline or a balanced salt solution.

  • Layering the Gradient:

    • Pipette the desired volume of Lymphocyte Separation Medium into a centrifuge tube. For a 15 mL tube, 3 mL is common.

    • Carefully layer the diluted blood on top of the separation medium, minimizing mixing of the two layers. A sharp interface should be visible.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

  • Cell Collection:

    • After centrifugation, four distinct layers will be visible:

      • Top layer: Plasma

      • Interface: A cloudy layer of mononuclear cells (lymphocytes and monocytes)

      • Below interface: The separation medium

      • Bottom pellet: Red blood cells and granulocytes

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a clean pipette, carefully collect the mononuclear cell layer at the interface.

  • Washing:

    • Transfer the collected cells to a new centrifuge tube.

    • Add at least 3 volumes of physiological saline or balanced salt solution to wash the cells.

    • Centrifuge at 100-250 x g for 10 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application.

The following diagram visualizes the key steps of this protocol.

G cluster_start Start cluster_process Process cluster_result Result cluster_end Final Steps start Diluted Whole Blood layer Layer Blood over Medium start->layer medium Diatrizoic Acid-Based Separation Medium medium->layer centrifuge Centrifuge 400 x g, 30 min layer->centrifuge layers Formation of Layers: - Plasma - Mononuclear Cells - Medium - RBCs/Granulocytes centrifuge->layers collect Collect Mononuclear Cell Layer layers->collect wash Wash and Resuspend Cells collect->wash

Caption: Key steps for lymphocyte separation using a Diatrizoic acid-based medium.

Conclusion

Both this compound and Diatrizoic acid are effective agents for density gradient-based cell separation. Diatrizoic acid, particularly in combination with polysucrose, is well-established with numerous commercially available media and detailed protocols. The available data for this compound suggests it can also yield high-purity cell populations with good viability.

The choice between these two media may depend on historical laboratory protocols, availability, and specific experimental requirements. For researchers establishing new protocols, the extensive documentation and commercial availability of Diatrizoic acid-based media may offer a more straightforward starting point. However, for specific cell types or applications, the properties of this compound might present advantages that warrant further investigation and optimization. Given the lack of direct comparative studies, empirical testing would be the most definitive way to determine the optimal medium for a particular cell separation task.

References

Assessing Cell Viability and Function Following Metrizoic Acid-Based Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, cell therapy, and drug development, the isolation of specific cell populations is a critical first step that can significantly influence experimental outcomes. Density gradient centrifugation is a widely adopted method for this purpose, with various media available. This guide provides a comparative analysis of cell function and viability after separation using media containing Metrizoic acid, a derivative of tri-iodobenzoic acid, against other common separation techniques. This objective assessment is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Cell Viability and Recovery

The immediate effects of a cell separation technique are reflected in the viability and recovery of the target cell population. The choice of separation medium can influence these parameters. Below is a summary of reported data comparing different methods.

Separation MethodCell TypeViability (%)Recovery (%)Key Findings
Ficoll-Hypaque (Diatrizoate-based) LymphocytesComparable to elutriationComparable to elutriationWhile viability and recovery were similar, functional responses were diminished compared to elutriation.[1]
Ficoll-Paque Bone Marrow Mononuclear CellsSimilar to LymphoprepNo significant difference compared to LymphoprepBoth media showed similar efficiency in isolating viable bone marrow mononuclear cells.[2]
Ficoll Peripheral Blood Mononuclear Cells (PBMCs)~100%Lower than CPT and SepMateFicoll isolation resulted in a 70% lower recovery of PBMCs compared to Cell Preparation Tubes (CPT) and SepMate.[3]
Magnetic-Activated Cell Sorting (MACS) VariousHigh (>85%)VariableMACS can result in high purity and viability, but cell loss can occur, particularly with fragile cells.[4] The magnetic nanoparticles used may persist on or in cells, which could influence subsequent applications.
Percoll VariousHighVariablePercoll is effective for isolating a variety of cells and organelles, but the protocol may require optimization to ensure high viability.

Impact on Cellular Function

Beyond initial viability, it is crucial to assess whether the separation method alters the functional capacity of the isolated cells. This is particularly important for studies involving immune responses, drug screening, and cell-based therapies.

Lymphocyte Proliferation

The ability of lymphocytes to proliferate in response to stimuli is a key indicator of their functional competence. Studies have shown that the components of density gradient media can impact this function.

Separation MethodCell TypeMitogen/AntigenProliferation Response
Ficoll-Hypaque (Diatrizoate-based) LymphocytesPhytohemagglutinin (PHA)30% lower response compared to elutriation.[1]
Ficoll-Hypaque (Diatrizoate-based) LymphocytesStreptokinase-streptodornase130% lower response compared to elutriation.
Ficoll-Hypaque LymphocytesPhytohemagglutinin (PHA)Responded least well compared to glass sand filtration and magnetic removal of phagocytes.

These findings suggest that exposure to diatrizoate, a compound structurally related to this compound, may diminish the proliferative capacity of lymphocytes in response to certain stimuli.

Cytokine Production

The profile of cytokines secreted by immune cells upon stimulation is a critical measure of their functional state and polarization. The choice of isolation method can influence these profiles.

Separation MethodCell TypeStimulantKey Cytokine Findings
Ficoll vs. CPT and SepMate PBMCsStaphylococcal enterotoxin B (SEB)SepMate and CPT isolation resulted in higher SEB-induced IFN-γ, IL-6, and IL-8 release compared to Ficoll.
Iodinated Contrast Media (related to this compound) LeukocytesEndotoxinAttenuated the pro-inflammatory response to endotoxin in vivo.

The data suggests that different isolation techniques can prime cells for altered cytokine responses. The anti-inflammatory properties observed with iodinated contrast media may be relevant when considering this compound-based separation for applications where minimizing cell activation is critical.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are outlines of key experimental protocols used to assess cell viability and function.

Cell Viability Assessment: Trypan Blue Exclusion

Objective: To determine the percentage of viable cells in a cell suspension.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Prepare a single-cell suspension from the separation procedure.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the cell suspension.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100

Cell Function Assessment: Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

Objective: To measure the proliferation of lymphocytes in response to a stimulus.

Principle: Proliferating cells incorporate the radioactive nucleoside ³H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is proportional to the level of cell proliferation.

Protocol:

  • Isolate lymphocytes using the desired separation method.

  • Adjust the cell concentration and plate the cells in a 96-well plate.

  • Add the desired mitogen (e.g., PHA) or antigen to the appropriate wells. Include unstimulated controls.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period suitable for the stimulant (typically 48-72 hours for PHA).

  • Pulse the cells by adding ³H-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) or as a stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells).

Visualizing the Impact: Workflows and Pathways

To better understand the experimental processes and potential points of influence by separation media, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Assessing Cell Function cluster_separation Cell Separation cluster_assessment Post-Separation Assessment cluster_analysis Data Analysis Metrizoic_Acid This compound Separation Viability Viability Assay (Trypan Blue) Metrizoic_Acid->Viability Function Functional Assay (Proliferation, Cytokine Production) Metrizoic_Acid->Function Alternative_Method Alternative Method (e.g., Ficoll, MACS) Alternative_Method->Viability Alternative_Method->Function Comparison Comparative Analysis Viability->Comparison Function->Comparison

Workflow for comparing cell separation methods.

The process of T-cell activation is a complex signaling cascade that can be susceptible to external influences. Components of density gradient media may interact with cell surface receptors or intracellular signaling molecules, potentially altering the cellular response to stimulation.

T_Cell_Activation_Pathway Simplified T-Cell Activation Signaling Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation Potential_Interference Potential Interference by Iodinated Compounds TCR->Potential_Interference ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 Ca_ion Ca²⁺ Release IP3->Ca_ion NFAT NFAT Activation Ca_ion->NFAT Ca_ion->Potential_Interference Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression

Potential interference points in T-cell activation.

Conclusion

The selection of a cell separation method requires careful consideration of its potential impact on downstream applications. While this compound-based density gradient media are effective for isolating mononuclear cells, evidence from related iodinated compounds suggests a potential for modulating cellular functions, particularly lymphocyte proliferation and inflammatory responses.

For studies where maintaining the in vivo functional state of cells is paramount, it is advisable to validate the chosen separation method by comparing it against an alternative, gentle technique like magnetic-activated cell sorting or elutriation. Assessing key functional readouts such as proliferation and cytokine secretion in response to relevant stimuli will ensure that the chosen isolation method does not introduce unintended variables into the experimental system. Researchers should weigh the benefits of each method in terms of purity, recovery, and cost against the potential for functional alterations of the isolated cells.

References

A Comparative Analysis of Metrizoic Acid for Cross-Validation of Imaging Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Metrizoic acid with alternative contrast agents, focusing on performance metrics and safety profiles as documented in comparative imaging studies. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of contrast media for imaging applications.

Comparative Performance and Safety Data

This compound, an ionic, high-osmolality contrast medium, has been evaluated against several non-ionic, lower-osmolality agents in various imaging modalities. The following table summarizes the key quantitative findings from these comparative studies.

Comparison Agent Imaging Modality Key Performance Findings Key Safety and Tolerability Findings Reference Study
Iohexol Cranial CTNo significant difference in enhancement efficiency was observed between this compound and Iohexol.Iohexol was better tolerated, with only one patient experiencing a minor reaction compared to ten patients receiving this compound who had minor, mainly allergic-type, reactions.Holtas et al.
Iohexol Abdominal CTNo difference in the enhancement properties was found between the two contrast media.Iohexol was clearly better tolerated than this compound, though only minor adverse effects were seen with both.Skalpe & Ostensen
Jodamid Carotid AngiographyThe film contrast of Jodamid was significantly better than that of this compound.No significant differences in clinical side-effects, pulse rate, or blood pressure changes were observed between the two agents.-
Metrizamide Endoscopic Retrograde Pancreatography (ERP)-Metrizamide was better tolerated, causing a significantly lower rise in serum amylase and less pain during contrast filling of the pancreas.-
Ioxaglate HerniographyImage quality was sufficient with both this compound (200 mg I/ml) and Ioxaglate (200 mg I/ml).This compound (200 mg I/ml) induced pain in 57% of patients, compared to 18% for Ioxaglate.Ekberg & Nilsson

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available in the public domain. However, a generalized methodology for a double-blind, comparative clinical trial of contrast agents can be outlined as follows.

Patient Selection and Randomization:
  • A cohort of patients scheduled for a specific imaging procedure (e.g., cranial CT, angiography) is recruited.

  • Patients are randomly assigned to receive either this compound or the comparator contrast agent.

  • The study is conducted in a double-blind manner, where neither the patient nor the administering clinician is aware of the contrast agent being used.

Contrast Agent Administration:
  • A standardized dose and injection rate of the contrast medium are used for all patients in both groups. For example, in abdominal CT, 60 ml of the contrast agent might be injected intravenously.

  • Physiological parameters such as blood pressure and heart rate are monitored before, during, and after the injection.

Imaging Procedure:
  • Imaging is performed using a standardized protocol for the specific modality. For CT scans, this would include parameters like slice thickness, scan delay post-injection, and reconstruction algorithms.

  • For procedures like angiography, the timing and sequence of image acquisition are critical and kept consistent across all patients.

Data and Image Analysis:
  • Image quality is assessed by experienced radiologists who are blinded to the contrast agent used. This can involve qualitative scoring of image contrast and diagnostic confidence.

  • Quantitative analysis may include measuring attenuation values (in Hounsfield Units for CT) in specific regions of interest.

  • Adverse events and patient-reported outcomes (e.g., pain, discomfort) are systematically recorded and compared between the groups.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes involved in such comparative studies, the following diagrams are provided.

G cluster_0 Patient Recruitment and Randomization cluster_1 Imaging Procedure cluster_2 Data Analysis cluster_3 Results Patient_Cohort Patient Cohort for Imaging Randomization Randomization Patient_Cohort->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Alternative Agent Randomization->Group_B Contrast_Admin_A Contrast Administration Group_A->Contrast_Admin_A Contrast_Admin_B Contrast Administration Group_B->Contrast_Admin_B Imaging_A Standardized Imaging Contrast_Admin_A->Imaging_A Image_Analysis Blinded Image Quality Assessment Imaging_A->Image_Analysis Safety_Analysis Adverse Event Monitoring Imaging_A->Safety_Analysis Imaging_B Standardized Imaging Contrast_Admin_B->Imaging_B Imaging_B->Image_Analysis Imaging_B->Safety_Analysis Comparison Comparative Analysis of Performance and Safety Image_Analysis->Comparison Safety_Analysis->Comparison

Caption: Experimental workflow for a comparative imaging study.

G cluster_alternatives Alternative Agents (Non-Ionic, Lower-Osmolality) cluster_comparison Comparison Metrics Metrizoic_Acid This compound (Ionic, High-Osmolality) Performance Imaging Performance (Enhancement, Contrast) Metrizoic_Acid->Performance Comparable to some, inferior to others Safety Safety & Tolerability (Adverse Reactions, Pain) Metrizoic_Acid->Safety Generally less favorable Iohexol Iohexol Iohexol->Performance Comparable Iohexol->Safety More favorable Jodamid Jodamid Jodamid->Performance Superior Jodamid->Safety Comparable Metrizamide Metrizamide Metrizamide->Safety More favorable Ioxaglate Ioxaglate Ioxaglate->Safety More favorable

Caption: Logical comparison of this compound and alternatives.

Metrizoic acid versus non-ionic contrast agents in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of radiographic contrast media, the shift from ionic agents like metrizoic acid to non-ionic agents represents a significant advancement in patient safety. While clinical data overwhelmingly supports the superior profile of non-ionic contrast media, a deep dive into the preclinical data provides fundamental insights into their differing biological effects. This guide offers an objective comparison of this compound and representative non-ionic contrast agents (iohexol and iopamidol) based on preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

At a Glance: Key Performance Differences

This compound, a first-generation ionic monomer, is characterized by its high osmolality in solution. This property is a key driver of many of its adverse effects. In contrast, non-ionic agents such as iohexol and iopamidol do not dissociate in solution, resulting in lower osmolality and, consequently, a more favorable safety profile. Preclinical studies consistently demonstrate that non-ionic agents induce less severe hemodynamic changes, are less cardiotoxic, and exhibit lower acute systemic toxicity compared to their ionic counterparts.

Quantitative Comparison of Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison between this compound (or the closely related ionic agent, metrizoate) and the non-ionic agents iohexol and iopamidol.

Table 1: Acute Systemic Toxicity (LD50)
Contrast AgentAnimal ModelRoute of AdministrationLD50 (g Iodine/kg)
Iohexol MouseIntravenous24.2[1]
RatIntravenous15.0[1]
Iopamidol MouseIntravenous21.8[2]
RatIntravenous13.8[2]
This compound Data not available in searched preclinical literature

LD50: The dose at which 50% of the test animals die.

Table 2: Cardiovascular Effects - Hemodynamics
Contrast AgentAnimal ModelParameterObservation
Metrizoate DogFemoral Blood FlowMaximal increase of 161-215%[3]
Iohexol DogFemoral Blood FlowMaximal increase of 43-77%
Metrizoate RabbitPulmonary Arterial PressureSignificantly greater increase compared to iohexol
Iohexol RabbitPulmonary Arterial PressureSignificantly smaller increase compared to metrizoate
Metrizoate RabbitAortic PressureGreater changes compared to iohexol
Iohexol RabbitAortic PressureSmaller changes compared to metrizoate
Table 3: Cardiovascular Effects - Cardiotoxicity
Contrast AgentAnimal ModelParameterObservation
Diatrizoate (Ionic) DogVentricular Fibrillation ThresholdSignificantly lowered the threshold, indicating increased risk of arrhythmia
Iohexol DogVentricular Fibrillation ThresholdSignificantly less effect on the threshold compared to the ionic agent
Iopamidol DogVentricular Fibrillation ThresholdSignificantly less effect on the threshold compared to the ionic agent

Experimental Protocols

Determination of Acute Systemic Toxicity (LD50)

This protocol outlines the general procedure for determining the median lethal dose (LD50) of a contrast agent following intravenous administration in rodents.

  • Animal Model: Mice (e.g., specific pathogen-free) and Rats (e.g., Sprague-Dawley).

  • Housing and Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) and allowed to acclimatize for a minimum of one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups, with each group receiving a different dose of the contrast agent. The substance is administered as a single bolus injection into a tail vein.

  • Observation: Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days. Observations include signs of toxicity and mortality.

  • Data Analysis: The LD50 value and its confidence intervals are calculated using a recognized statistical method, such as the probit analysis.

Evaluation of Hemodynamic Effects in a Canine Model

This protocol describes a method to assess the impact of contrast agents on peripheral blood flow.

  • Animal Model: Beagle dogs.

  • Anesthesia and Instrumentation: Animals are anesthetized, and an electromagnetic flow probe is placed around a femoral artery to measure blood flow. Catheters are inserted to monitor blood pressure and for the injection of the contrast agent.

  • Experimental Procedure: After baseline measurements are recorded, a single bolus of the contrast agent is injected into the femoral artery. Femoral blood flow and systemic blood pressure are continuously recorded before, during, and for a defined period after the injection.

  • Data Analysis: The percentage change in femoral blood flow from the baseline is calculated to determine the vasodilatory effect of the contrast agent.

Assessment of Cardiotoxicity: Ventricular Fibrillation Threshold (VFT) in a Canine Model

This protocol details a method to evaluate the pro-arrhythmic potential of contrast agents.

  • Animal Model: Anesthetized dogs.

  • Surgical Preparation: A thoracotomy is performed to expose the heart. A catheter is placed in the left circumflex coronary artery for the selective injection of the contrast agent. Pacing electrodes are placed on the right ventricle to determine the VFT.

  • VFT Measurement: The VFT is determined by delivering a train of electrical stimuli to the ventricle during a vulnerable period of the cardiac cycle. The minimum current required to induce ventricular fibrillation is defined as the VFT.

  • Experimental Protocol: The VFT is measured at baseline. A coronary artery occlusion is then performed to simulate ischemic conditions. The contrast agent is injected into the coronary artery, and the VFT is measured again.

  • Data Analysis: The change in VFT from baseline following the administration of the contrast agent is calculated. A lower VFT indicates an increased risk of ventricular fibrillation.

Signaling Pathways and Mechanisms of Toxicity

The differing physicochemical properties of ionic and non-ionic contrast agents lead to distinct interactions at the cellular and molecular levels. The hyperosmolality of ionic agents like this compound is a primary contributor to their toxicity, inducing fluid shifts, endothelial damage, and red blood cell deformation. In the context of nephrotoxicity, both types of agents can induce renal injury through a combination of direct tubular toxicity and renal vasoconstriction, leading to medullary hypoxia. Key signaling pathways implicated in contrast-induced acute kidney injury (CI-AKI) include oxidative stress, inflammation, and apoptosis.

G cluster_0 Contrast Agent Administration cluster_1 Physicochemical Properties cluster_2 Cellular Effects cluster_3 Downstream Pathophysiology Ionic_CM Ionic Contrast Media (e.g., this compound) High_Osmolality High Osmolality Ionic_CM->High_Osmolality Renal_Vasoconstriction Renal Vasoconstriction Ionic_CM->Renal_Vasoconstriction Direct_Toxicity Direct Tubular Toxicity Ionic_CM->Direct_Toxicity NonIonic_CM Non-ionic Contrast Media (e.g., Iohexol, Iopamidol) Low_Osmolality Low Osmolality NonIonic_CM->Low_Osmolality NonIonic_CM->Renal_Vasoconstriction NonIonic_CM->Direct_Toxicity Fluid_Shifts Fluid Shifts & Endothelial Damage High_Osmolality->Fluid_Shifts Medullary_Hypoxia Medullary Hypoxia Fluid_Shifts->Medullary_Hypoxia Renal_Vasoconstriction->Medullary_Hypoxia Oxidative_Stress Oxidative Stress (ROS Production) Direct_Toxicity->Oxidative_Stress Medullary_Hypoxia->Oxidative_Stress AKI Acute Kidney Injury Medullary_Hypoxia->AKI Inflammation Inflammation Oxidative_Stress->Inflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Apoptosis->AKI G cluster_0 Experimental Workflow: Nephrotoxicity Assessment cluster_1 Key Parameters Start Animal Model (e.g., Rat with pre-existing renal insufficiency) Contrast_Admin Contrast Agent Administration (this compound vs. Non-ionic) Start->Contrast_Admin Sample_Collection Blood & Urine Sample Collection (Baseline, 24h, 48h) Contrast_Admin->Sample_Collection Histopathology Histopathological Examination of Kidneys Contrast_Admin->Histopathology Biochemical_Analysis Biochemical Analysis Sample_Collection->Biochemical_Analysis SCr Serum Creatinine (SCr) Biochemical_Analysis->SCr BUN Blood Urea Nitrogen (BUN) Biochemical_Analysis->BUN Tubular_Damage Tubular Necrosis, Vacuolization Histopathology->Tubular_Damage Data_Analysis Data Analysis & Comparison End Conclusion on Nephrotoxicity Data_Analysis->End SCr->Data_Analysis BUN->Data_Analysis Tubular_Damage->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Metrizoic Acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with regulatory standards and best practices.

This compound is an iodinated contrast medium that requires careful handling due to its potential health and environmental effects.[1] It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.

In the event of accidental exposure, follow these first-aid measures:

  • After skin contact: Immediately wash the affected area with soap and plenty of water and rinse thoroughly.

  • After eye contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.

  • If swallowed: If symptoms persist, seek medical advice.

Quantitative Data Summary
PropertyValue
Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
Appearance Powder
Melting Point 281.5 °C (538.7 °F)
Boiling Point 678.855 °C (1,253.9 °F)
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

1. Waste Identification and Segregation:

  • Clearly label all containers holding this compound waste with "Hazardous Waste" and include the chemical name.
  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances such as strong acids, bases, or oxidizing agents.

2. Waste Accumulation and Storage:

  • Store this compound waste in a designated, well-ventilated "Satellite Accumulation Area".
  • Use containers that are in good condition, compatible with the chemical, and have a secure, screw-on cap to prevent leaks.
  • Ensure containers are kept closed except when adding waste.
  • It is advisable to use secondary containment to mitigate spills.

3. Accidental Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.
  • Wear full personal protective equipment before attempting to clean the spill.
  • Contain the spill and prevent it from entering drains or water courses.
  • Absorb the spilled material with an inert, liquid-binding material such as diatomite or universal binders.
  • Collect the contaminated material into a suitable container for hazardous waste disposal.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) is a key federal law governing the management of hazardous waste.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.
  • The first rinseate should be collected and disposed of as hazardous waste.
  • After thorough rinsing and drying, the labels on the container must be removed or defaced before the container is discarded as regular solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Metrizoic_Acid_Disposal_Workflow A Start: this compound Waste Generation B 1. Waste Identification & Segregation - Label as 'Hazardous Waste' - Separate from incompatibles A->B C 2. Accumulation & Storage - Designated Satellite Area - Compatible, sealed containers - Secondary containment B->C D Spill Occurs C->D Potential Event F 3. Professional Disposal - Contact licensed waste disposal service C->F No Spills E Spill Management Protocol - Wear PPE - Contain & Absorb - Collect for disposal D->E Yes D->F No E->C Return to Storage G 4. Empty Container Disposal - Triple rinse - Collect first rinseate as hazardous - Deface label F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe management of this compound waste, protecting both personnel and the environment.

References

Personal protective equipment for handling Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Metrizoic Acid, including operational and disposal plans, to foster a secure and productive research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, allowing for a quick assessment of its fundamental properties.

PropertyValue
Molecular Formula C₁₂H₁₁I₃N₂O₄
Molecular Weight 627.94 g/mol [1]
Melting Point 281.5 °C (538.7 °F)[1]
Boiling Point 678.855 °C (1,253.9 °F)[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against dust particles, splashes, and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact and potential irritation.
Body Protection Impervious clothing, such as a lab coat or disposable gown, that closes in the back with tight-fitting cuffs.Minimizes skin exposure to the chemical.
Respiratory Protection A NIOSH-approved air-purifying respirator with a cartridge suitable for acid gases and organic vapors (yellow-labeled cartridge), and a particulate filter (N95 or higher).Protects against inhalation of harmful dust and potential vapors, which can cause respiratory irritation.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.

prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing - Use a chemical fume hood - Avoid generating dust prep->weigh dissolve Dissolution - Add powder to solvent slowly - Use appropriate glassware weigh->dissolve experiment Experimental Use - Follow established protocols - Maintain situational awareness dissolve->experiment decon Decontamination - Clean work surfaces and equipment with alcohol experiment->decon disposal Waste Disposal - Segregate waste - Follow institutional guidelines decon->disposal

Workflow for Safe Handling of this compound

Handling and Storage Protocols

Handling:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and skin thoroughly after handling.

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Store the powdered form at -20°C.

  • Store solutions in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.

  • This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound. The following logical relationship diagram illustrates the initial steps to be taken in response to various types of exposure.

exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Rinse with plenty of water Remove contaminated clothing Seek medical attention skin_contact->action_skin action_eye Flush with water for 15 mins Remove contact lenses Seek medical attention eye_contact->action_eye action_inhalation Move to fresh air Provide CPR if needed Seek medical attention inhalation->action_inhalation action_ingestion Rinse mouth Do NOT induce vomiting Call a poison center or doctor ingestion->action_ingestion

Immediate Response to this compound Exposure

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite.

  • For powder, carefully sweep or vacuum the spilled material, avoiding dust generation.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.

  • Do not dispose of this compound or its solutions down the drain. Iodinated contrast media are persistent in the environment and can lead to the formation of toxic byproducts in wastewater treatment systems.

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal must be conducted through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Some institutions may have recycling programs for iodinated contrast media.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.